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  • Product: Propan-2-yl 2-(methylamino)acetate
  • CAS: 93378-87-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Features of Propan-2-yl 2-(methylamino)acetate

For Researchers, Scientists, and Drug Development Professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into mol...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a detailed exploration of the predicted ¹H and ¹³C NMR spectra of propan-2-yl 2-(methylamino)acetate, a compound of interest in synthetic and pharmaceutical chemistry. In the absence of publicly available experimental spectra, this document leverages high-quality predictive algorithms to generate, analyze, and interpret the NMR data. This approach, supported by foundational NMR principles and comparative data from analogous structures, provides a robust framework for the structural elucidation of this and related molecules.

Introduction

Propan-2-yl 2-(methylamino)acetate, an ester of the N-methylated amino acid sarcosine, possesses structural motifs common in medicinal chemistry and peptide synthesis. The presence of both an isopropyl ester and an N-methylamino group introduces distinct electronic and steric environments, making NMR spectroscopy a powerful tool for its characterization. Understanding the precise chemical shifts and coupling patterns is crucial for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems. This guide provides a comprehensive analysis of its predicted NMR spectra, offering a valuable resource for researchers working with this compound.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for propan-2-yl 2-(methylamino)acetate. These values were generated using reputable online prediction tools and are presented with a detailed assignment for each nucleus.

Table 1: Predicted ¹H NMR Chemical Shifts
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
-CH(CH₃)₂ (isopropyl)~5.0Septet1H~6.3
-CH₂- (acetate)~3.3Singlet2H-
-NH-CH₃ (N-methyl)~2.4Singlet3H-
-CH(C*H₃ )₂ (isopropyl)~1.2Doublet6H~6.3
-NH-CH₃~1.5 (broad)Singlet1H-
Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon Assignment Predicted Chemical Shift (δ, ppm)
C =O (ester carbonyl)~172
-C H(CH₃)₂ (isopropyl methine)~68
-C H₂- (acetate)~54
-NH-C H₃ (N-methyl)~36
-CH(C H₃)₂ (isopropyl methyl)~22

Spectral Interpretation and Rationale

A thorough understanding of the factors influencing chemical shifts is essential for accurate spectral interpretation. These factors include inductive effects, electronegativity, and magnetic anisotropy.[1]

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of propan-2-yl 2-(methylamino)acetate exhibits five distinct signals:

  • Isopropyl Methine (-CH(CH₃)₂): The proton on the tertiary carbon of the isopropyl group is expected to appear as a septet around 5.0 ppm. Its downfield shift is attributed to the deshielding effect of the adjacent oxygen atom of the ester group. The septet multiplicity arises from coupling with the six equivalent protons of the two methyl groups.

  • Acetate Methylene (-CH₂-): The two protons of the methylene group alpha to the carbonyl are predicted to resonate as a singlet at approximately 3.3 ppm. The singlet nature of this peak is due to the absence of adjacent protons. The electronegativity of the carbonyl group and the nitrogen atom contribute to its downfield shift.

  • N-Methyl (-NH-CH₃): The three protons of the N-methyl group are expected to appear as a singlet around 2.4 ppm. This signal is a sharp singlet as there is no coupling to the neighboring protons across the nitrogen atom.

  • Isopropyl Methyls (-CH(CH₃)₂): The six equivalent protons of the two methyl groups of the isopropyl moiety are predicted to appear as a doublet at approximately 1.2 ppm. The doublet arises from coupling with the single methine proton.

  • Amine Proton (-NH-): The amine proton is expected to produce a broad singlet at around 1.5 ppm. The broadness of this peak is a result of quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum reveals five signals corresponding to the unique carbon environments in the molecule:

  • Ester Carbonyl (C=O): The carbonyl carbon of the ester group is the most deshielded carbon, with a predicted chemical shift of approximately 172 ppm. This significant downfield shift is characteristic of carbonyl carbons due to the strong deshielding effect of the double-bonded oxygen atom.[2]

  • Isopropyl Methine (-CH(CH₃)₂): The methine carbon of the isopropyl group is expected to resonate around 68 ppm. Its chemical shift is influenced by the direct attachment to the electronegative oxygen atom.

  • Acetate Methylene (-CH₂-): The methylene carbon, situated between the nitrogen atom and the carbonyl group, is predicted to have a chemical shift of about 54 ppm.

  • N-Methyl (-NH-CH₃): The N-methyl carbon is anticipated to appear at approximately 36 ppm.

  • Isopropyl Methyls (-CH(CH₃)₂): The two equivalent methyl carbons of the isopropyl group are the most shielded carbons in the molecule, with a predicted chemical shift of around 22 ppm.

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of propan-2-yl 2-(methylamino)acetate with the predicted ¹H and ¹³C NMR chemical shifts assigned to their respective atoms.

Sources

Exploratory

Propan-2-yl 2-(methylamino)acetate: Physicochemical Profiling, Synthesis, and Applications in Bioconjugation

Abstract Propan-2-yl 2-(methylamino)acetate (CAS 93378-87-1), frequently referred to as sarcosine isopropyl ester, is a highly versatile building block in modern drug development and peptide synthesis[]. By masking the n...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract Propan-2-yl 2-(methylamino)acetate (CAS 93378-87-1), frequently referred to as sarcosine isopropyl ester, is a highly versatile building block in modern drug development and peptide synthesis[]. By masking the native zwitterionic nature of sarcosine, this esterified derivative offers enhanced lipophilicity and tailored reactivity[]. This technical whitepaper provides an in-depth analysis of its physicochemical properties—specifically its molecular weight and boiling point—and outlines self-validating protocols for its synthesis and analytical verification.

Physicochemical Profiling: Molecular Weight and Boiling Point

Understanding the exact physicochemical parameters of Propan-2-yl 2-(methylamino)acetate is critical for downstream applications such as vacuum distillation, chromatography, and pharmacokinetic modeling.

Quantitative Data Summary
PropertyValueCausality / Practical Implication
Molecular Formula C₆H₁₃NO₂Determines the baseline stoichiometric mass[].
Molecular Weight 131.17 g/mol Yields a distinct [M+H]⁺ peak at m/z 132 in MS[].
Boiling Point 151.5 ± 23.0 °CEnables purification via vacuum distillation[].
Density 0.935 ± 0.06 g/cm³Influences phase separation during aqueous workup[].
The Causality of Molecular Weight (131.17 g/mol )

The molecular weight of 131.17 g/mol is a direct calculation from its empirical formula (C₆H₁₃NO₂)[]. From an analytical perspective, this low molecular weight is highly advantageous. During Liquid Chromatography-Mass Spectrometry (LC-MS), the compound readily ionizes to form a protonated molecular ion at m/z 132. The even-numbered mass of this [M+H]⁺ ion perfectly aligns with the Nitrogen Rule, validating the presence of the single secondary amine within the sarcosine core.

The Causality of Boiling Point (151.5 °C)

Native sarcosine is a zwitterion characterized by strong intermolecular electrostatic interactions, causing it to melt/decompose at high temperatures rather than boil. Esterification with isopropanol eliminates these ionic bonds, leaving only weaker dipole-dipole interactions and van der Waals forces. Furthermore, the branched isopropyl group creates significant steric hindrance, preventing the tight molecular packing typically seen in linear esters (such as ethyl or propyl esters). This structural disruption drastically lowers the energy required for phase transition, resulting in a predicted atmospheric boiling point of 151.5 °C[], rendering the compound a volatile, distillable liquid.

Self-Validating Synthesis Workflow
Protocol 1: Anhydrous Esterification of Sarcosine
  • Activation: Suspend 1.0 equivalent of native sarcosine in 10.0 equivalents of anhydrous isopropanol. Cool the suspension to 0 °C in an ice bath to control the exothermic activation step.

  • Catalysis: Add 1.2 equivalents of SOCl₂ dropwise. Causality: Slow addition prevents the thermal degradation of isopropanol and safely controls the evolution of SO₂ gas.

  • Reflux: Heat the reaction mixture to 70 °C for 4 hours.

  • In-Process Validation: Spot the reaction mixture on a silica TLC plate alongside a sarcosine standard. Develop with a Ninhydrin stain. Self-Validation: The reaction is deemed complete only when the baseline zwitterion spot completely disappears, replaced by a high-R_f secondary amine spot.

  • Neutralization & Extraction: Concentrate the mixture under reduced pressure. Neutralize the resulting hydrochloride salt with saturated NaHCO₃ (aq) to pH 8. Extract the free base with dichloromethane (DCM).

  • Purification: Perform vacuum distillation. Causality: Distilling at the atmospheric boiling point of 151.5 °C risks thermal oxidation of the secondary amine. Distillation at reduced pressure (e.g., 20 mmHg) lowers the effective boiling point to approximately 60 °C, preserving molecular integrity.

SynthesisWorkflow A Sarcosine (Zwitterionic) D Reflux (70°C, 4h) Esterification A->D B Isopropanol (Excess Solvent) B->D C Thionyl Chloride (SOCl2) (Activating Agent) C->D E Vacuum Distillation (Purification) D->E F Propan-2-yl 2-(methylamino)acetate (Target, BP: 151.5°C) E->F

Workflow for the synthesis of Propan-2-yl 2-(methylamino)acetate via SOCl2 activation.
Applications in Drug Development: Prodrug Constructs

The unique lipophilicity and low molecular weight of Propan-2-yl 2-(methylamino)acetate make it an ideal promoiety in drug development. It is extensively utilized to synthesize prodrugs that require enhanced cellular permeability. For example, it is a critical building block in the synthesis of prodrugs of methyl hydrogen fumarate, utilized for treating neurological and immunological disorders[2]. By coupling the carboxylic acid of the active pharmaceutical ingredient (API) to the secondary amine of the sarcosine isopropyl ester, the resulting amide bond effectively masks the API's polarity[2].

Once administered, the prodrug construct undergoes a predictable, biphasic enzymatic cleavage. The isopropyl ester is first hydrolyzed by ubiquitous non-specific esterases, followed by amidase-mediated release of the active API.

ProdrugPathway A Fumarate-Sarcosine Prodrug (Lipophilic Construct) B In Vivo Esterases (Enzymatic Hydrolysis) A->B C Isopropanol (Metabolite) B->C Cleavage 1 D Fumarate-Sarcosine Intermediate B->D Cleavage 1 E Amidase Cleavage D->E F Active Monomethyl Fumarate (Therapeutic Agent) E->F Cleavage 2

Biphasic enzymatic hydrolysis pathway of a sarcosine isopropyl ester-based prodrug.
Analytical Validation Protocol

To ensure the trustworthiness of the synthesized batch, the following self-validating GC-MS protocol is standard practice for verifying both the molecular weight and the boiling point proxy (retention time).

Protocol 2: GC-MS Validation Workflow
  • Sample Preparation: Dissolve 1 mg of the purified distillate in 1 mL of GC-grade DCM. Add 10 µg of dodecane to serve as an internal standard.

  • Chromatography: Inject 1 µL onto a non-polar capillary column (e.g., DB-5). Utilize a temperature gradient starting at 50 °C, ramping at 10 °C/min to 200 °C.

  • Causality of Retention: The retention time on a non-polar column is directly proportional to the compound's boiling point (151.5 °C)[]. The internal standard (dodecane, BP ~216 °C) must elute after the target compound. Self-Validation: If the target peak elutes after dodecane, it indicates that the esterification failed or unwanted dimerization occurred.

  • Mass Validation: Extract the mass spectrum at the target retention time. The presence of the molecular ion at m/z 131 ([M]⁺) and a dominant fragment at m/z 72 (representing the loss of the isopropoxy radical) provides self-contained proof of the 131.17 g/mol molecular weight and the isopropyl ester structure.

References
  • Title: Prodrugs of methyl hydrogen fumarate, pharmaceutical compositions thereof, and methods of use (US8148414B2)

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of Propan-2-yl 2-(methylamino)acetate in Polar Aprotic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Propan-2-yl 2-(methylamino)acet...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Propan-2-yl 2-(methylamino)acetate, an esterified derivative of glycine, in polar aprotic solvents.[] Given the compound's relevance in peptide synthesis and pharmaceutical chemistry, its solubility is a critical parameter influencing reaction kinetics, formulation design, and bioavailability.[] This document details the physicochemical properties of the solute and relevant solvents, explores the theoretical underpinnings of solubility, and offers detailed, field-proven experimental protocols. By synthesizing theoretical principles with practical methodologies, this guide serves as an essential resource for researchers aiming to accurately characterize the solubility of this and similar molecules.

Introduction: The Significance of Solubility in a Pharmaceutical Context

Propan-2-yl 2-(methylamino)acetate, also known as sarcosine isopropyl ester, is a versatile building block in medicinal chemistry.[] Its structure, featuring a methylated amino group and an isopropyl ester, confers enhanced lipophilicity compared to simpler amino acids, making it a valuable scaffold in drug design.[] The solubility of such an active pharmaceutical ingredient (API) or intermediate is a cornerstone of drug development. It dictates the choice of solvents for synthesis and purification, impacts the feasibility of formulation strategies, and ultimately affects a drug's absorption and in-vivo performance.

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and N-Methyl-2-pyrrolidone (NMP)—are workhorses in the pharmaceutical industry.[2][3] They possess large dipole moments and high dielectric constants but lack acidic protons, enabling them to dissolve a wide range of compounds, including many salts and polar molecules that are sparingly soluble in non-polar organic solvents.[3] Recently, their use in parenteral drug formulations has been explored to enhance the stability and concentration of peptide-based drugs.[4] Therefore, a quantitative understanding of the solubility of Propan-2-yl 2-(methylamino)acetate in these solvents is not merely academic; it is a critical dataset for process optimization and rational formulation design.

Foundational Principles: Physicochemical Properties and Intermolecular Forces

A molecule's solubility is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. A successful dissolution occurs when solute-solvent interactions overcome the solute's lattice energy and the solvent's cohesive forces.

Profile of the Solute: Propan-2-yl 2-(methylamino)acetate
  • Molecular Formula: C₆H₁₃NO₂[5]

  • Molecular Weight: 131.17 g/mol []

  • Structure: The molecule contains several key functional groups: an isopropyl ester, a secondary amine (methylamino), and an acetate backbone.

  • Key Features for Solubility:

    • Hydrogen Bond Acceptors: The carbonyl oxygen of the ester and the nitrogen of the amine can act as hydrogen bond acceptors.

    • Hydrogen Bond Donor: The N-H group of the secondary amine can act as a hydrogen bond donor.

    • Dipole Moment: The ester and amine groups create significant partial charges, resulting in a net molecular dipole moment.

    • Lipophilicity: The isopropyl group and methyl group contribute to the molecule's non-polar character. The predicted XlogP value is approximately 0.5, indicating a relatively balanced hydrophilic-lipophilic character.[5]

Profile of Key Polar Aprotic Solvents

These solvents are characterized by their ability to accept hydrogen bonds and their strong dipolar nature.[3]

SolventDielectric Constant (at 20-25°C)Dipole Moment (D)Key Features
Dimethyl Sulfoxide (DMSO) 46.73.96Strong H-bond acceptor, highly polar, dissolves many organic and inorganic compounds.[3]
N,N-Dimethylformamide (DMF) 36.73.86High boiling point, excellent solvent for a wide range of polar molecules.[3]
Acetonitrile (ACN) 38.33.20Lower boiling point, common in chromatography and for reactions requiring a less reactive polar medium.[3]
N-Methyl-2-pyrrolidone (NMP) 32.34.09High boiling point, used in formulations and as a reaction solvent.[3][4]
Solute-Solvent Interactions

The dissolution of Propan-2-yl 2-(methylamino)acetate in polar aprotic solvents is primarily driven by:

  • Dipole-Dipole Interactions: Between the polar groups of the solute and the high dipole moment of the solvent molecules.

  • Hydrogen Bonding: The solvent molecules (e.g., the sulfoxide oxygen in DMSO) act as strong hydrogen bond acceptors for the N-H donor of the solute.

The diagram below illustrates these primary interactions.

G cluster_solute Propan-2-yl 2-(methylamino)acetate cluster_solvent Polar Aprotic Solvent (e.g., DMSO) solute_N N-H (Donor) solvent_SO S=O (Acceptor) solute_N->solvent_SO Hydrogen Bonding solute_CO C=O (Acceptor) solvent_dipole Solvent Dipole solute_dipole Solute Dipole solute_dipole->solvent_dipole Dipole-Dipole Interaction

Caption: Key intermolecular forces in solubility.

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true solubility of a compound is the Shake-Flask Method . This technique measures the equilibrium (thermodynamic) solubility, which is defined by the International Union of Pure and Applied Chemistry (IUPAC) as the analytical composition of a saturated solution.[6] The goal is to create a saturated solution in which the dissolved solute is in equilibrium with an excess of the undissolved solid phase.[7]

The Shake-Flask Method: A Self-Validating Protocol

This protocol is designed to ensure that a true thermodynamic equilibrium is reached and accurately measured.

Materials:

  • Propan-2-yl 2-(methylamino)acetate (solid, high purity)

  • Selected polar aprotic solvents (analytical grade)

  • Temperature-controlled orbital shaker or incubator

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Centrifuge capable of handling the vials

  • Validated analytical method (e.g., HPLC-UV, LC-MS) for quantification[8]

  • Volumetric flasks and pipettes

Experimental Workflow Diagram:

G start Start prep 1. Preparation Add excess solid solute to a known volume of solvent in a sealed vial. start->prep equilibrate 2. Equilibration Incubate on shaker at constant temperature (e.g., 24-72 hours). prep->equilibrate validate 3. Validate Equilibrium Sample at different time points (e.g., 24h, 48h). Concentrations should plateau. equilibrate->validate validate->equilibrate Not Reached separate 4. Phase Separation Centrifuge to pellet excess solid. validate->separate Equilibrium Reached sample 5. Sampling Carefully withdraw supernatant. separate->sample quantify 6. Quantification Dilute and analyze concentration using a validated method (e.g., HPLC). sample->quantify end End (Solubility Value) quantify->end

Caption: Workflow for the Shake-Flask solubility method.

Step-by-Step Protocol:

  • Preparation of Saturated Solution:

    • To a series of glass vials, add a known volume of the desired solvent (e.g., 2 mL).

    • Add an excess amount of solid Propan-2-yl 2-(methylamino)acetate to each vial. An excess is critical to ensure saturation; a good starting point is 5-10 mg of solid.[9]

    • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a predetermined period. Causality: Agitation ensures a uniform distribution of the solid and maximizes the surface area for dissolution, accelerating the approach to equilibrium. A minimum of 24 hours is recommended, but for some compounds, 48 or 72 hours may be necessary.[8]

  • Validation of Equilibrium (Trustworthiness Pillar):

    • To ensure true equilibrium has been reached, and not a supersaturated or metastable state, it is crucial to perform a time-based validation.[7] Prepare parallel samples and measure the concentration of the solute in the supernatant at different time points (e.g., 24h, 48h, and 72h).

    • Equilibrium is confirmed when the measured concentrations from consecutive time points are statistically identical.

  • Phase Separation:

    • Once equilibrium is confirmed, remove the vials from the shaker. Allow them to stand briefly to let the bulk of the solid settle.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to create a compact pellet of the undissolved solid. Causality: This step is critical for cleanly separating the saturated liquid phase from the solid phase without disturbing the equilibrium.

  • Sampling and Dilution:

    • Carefully withdraw a precise aliquot of the clear supernatant from the top of the vial, ensuring no solid particles are disturbed.

    • Immediately perform a gravimetrically recorded dilution of the aliquot into a suitable solvent (often the mobile phase of the analytical system) to prevent precipitation upon cooling or solvent evaporation.

  • Quantification:

    • Analyze the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV or LC-MS.

    • A calibration curve must be prepared using standards of known concentration to ensure accurate quantification.[9]

  • Calculation:

    • Calculate the original concentration in the saturated solution by applying the dilution factor. The final solubility can be expressed in units such as mg/mL, g/L, or molarity (mol/L).

Alternative Method: Potentiometric Titration

For ionizable compounds, potentiometric titration can be a powerful and rapid alternative to determine solubility.[10][11] This method involves titrating a solution of the compound and monitoring the pH or potential changes as the compound's ionization state changes, leading to precipitation or dissolution.[12] While more complex to set up, it can provide both the pKa and the intrinsic solubility in a single experiment.[13]

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for easy comparison across different conditions.

Table 1: Template for Reporting Solubility Data of Propan-2-yl 2-(methylamino)acetate at 25°C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)Method
DMSO46.7Experimental ValueCalculated ValueShake-Flask, HPLC-UV
DMF36.7Experimental ValueCalculated ValueShake-Flask, HPLC-UV
Acetonitrile38.3Experimental ValueCalculated ValueShake-Flask, HPLC-UV
NMP32.3Experimental ValueCalculated ValueShake-Flask, HPLC-UV

Interpreting the Results:

  • Correlation with Solvent Properties: Analyze the trend between solubility and solvent properties like the dielectric constant and dipole moment. Generally, higher polarity and hydrogen-bonding capacity in the solvent are expected to lead to higher solubility for a polar solute.

  • Impact of Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature (endothermic dissolution). It is crucial to report the temperature at which the measurement was performed.

  • Solid-State Form: The crystalline form (polymorph) of the solute can significantly impact solubility. Characterizing the solid phase before and after the experiment (e.g., via XRPD) is best practice for thermodynamically rigorous studies.[7]

Conclusion

Determining the solubility profile of Propan-2-yl 2-(methylamino)acetate in polar aprotic solvents is a fundamental exercise in pharmaceutical and chemical development. This guide provides the theoretical foundation and a robust, self-validating experimental protocol based on the gold-standard Shake-Flask method. By meticulously controlling experimental variables, validating the attainment of equilibrium, and employing accurate analytical quantification, researchers can generate high-quality, reliable solubility data. This information is indispensable for guiding solvent selection, enabling rational formulation design, and ultimately accelerating the journey from molecule to medicine.

References

  • PubChem. 2-(Methylamino)propan-2-yl acetate. National Center for Biotechnology Information. Available from: [Link]

  • ONdrugDelivery. A VIEW ON THE USE OF APROTIC SOLVENTS IN PARENTERAL DRUG FORMULATIONS. ONdrugDelivery Magazine. Available from: [Link]

  • IUPAC. Solubility Data Series. International Union of Pure and Applied Chemistry. Available from: [Link]

  • Siedler, S., et al. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 2020. Available from: [Link]

  • Fakhree, M.A.A., et al. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 2024. Available from: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • IUPAC. IUPAC Gold Book - solubility. International Union of Pure and Applied Chemistry. Available from: [Link]

  • ERIC. Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. Institute of Education Sciences. Available from: [Link]

  • NextSDS. propan-2-yl 2-(methylamino)acetate — Chemical Substance Information. Available from: [Link]

  • De Fina, K. M., et al. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 2019. Available from: [Link]

  • MDPI. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 2022. Available from: [Link]

  • ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 2020. Available from: [Link]

  • ACS Publications. Perspective on Solvent Use in the Pharmaceutical Industry. Organic Process Research & Development, 2007. Available from: [Link]

  • AIP Publishing. The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. Journal of Physical and Chemical Reference Data, 2010. Available from: [Link]

  • PMC. Mapping the Impact of a Polar Aprotic Solvent on the Microstructure and Dynamic Phase Transition in Glycerol Monooleate/Oleic Acid Systems. Indian Journal of Pharmaceutical Sciences, 2018. Available from: [Link]

  • ResearchGate. (PDF) The IUPAC-NIST Solubility Data Series: A guide to preparation and use of compilations and evaluations (IUPAC Technical Report)*. Available from: [Link]

  • CDN. POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. Available from: [Link]

  • PubChemLite. Propan-2-yl 2-(methylamino)acetate (C6H13NO2). Available from: [Link]

  • BioAssay Systems. Shake Flask Method Summary. Available from: [Link]

  • ResearchGate. Polar, aprotic solvents and the hydrophobic effect. Available from: [Link]

  • Wikipedia. Polar aprotic solvent. Available from: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available from: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Available from: [Link]

  • NextSDS. methyl 2-[(propan-2-yl)amino]acetate — Chemical Substance Information. Available from: [Link]

  • PubMed. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water. National Library of Medicine. Available from: [Link]

  • SpringerLink. Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. Available from: [Link]

Sources

Exploratory

Propan-2-yl 2-(Methylamino)acetate: A Technical Guide to its Mechanism of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract Propan-2-yl 2-(methylamino)acetate, also known as sarcosine isopropyl ester, is a unique N-methylated amino acid derivative that serves as a valuab...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propan-2-yl 2-(methylamino)acetate, also known as sarcosine isopropyl ester, is a unique N-methylated amino acid derivative that serves as a valuable building block in modern organic synthesis. Its distinct structural features, including the secondary amine and the isopropyl ester moiety, impart specific reactivity and conformational properties that are increasingly leveraged in the design and synthesis of complex peptides, peptidomimetics, and other pharmacologically relevant molecules. This in-depth technical guide provides a comprehensive overview of the core principles governing the mechanism of action of propan-2-yl 2-(methylamino)acetate in organic synthesis, with a particular focus on its application in solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into overcoming the inherent challenges associated with the incorporation of N-methylated residues.

Introduction: The Significance of N-Methylation in Synthetic Chemistry

N-methylation of the peptide backbone is a powerful strategy employed in medicinal chemistry to enhance the pharmacological properties of peptides.[1][2] The introduction of a methyl group on the amide nitrogen atom can induce profound changes in the molecule's conformational flexibility, metabolic stability, and membrane permeability.[1][3] Specifically, N-methylation can:

  • Increase Proteolytic Resistance: The steric bulk of the N-methyl group can hinder the approach of proteases, thereby increasing the in-vivo half-life of the peptide.[2]

  • Modulate Conformation: The presence of a tertiary amide bond restricts the available conformational space and can favor specific secondary structures, such as β-turns.[4] This can lead to enhanced receptor binding affinity and selectivity.

  • Enhance Membrane Permeability: The increased lipophilicity imparted by the methyl group can improve the ability of a peptide to cross cell membranes, a crucial factor for oral bioavailability.[3]

Propan-2-yl 2-(methylamino)acetate, as a readily available source of the N-methylglycine (sarcosine) motif, provides a convenient entry point for introducing these desirable properties into synthetic targets.[]

Core Physicochemical Properties

A thorough understanding of the physical and chemical properties of propan-2-yl 2-(methylamino)acetate is fundamental to its effective application in synthesis.

PropertyValueSource
IUPAC Name propan-2-yl 2-(methylamino)acetate[]
Synonyms Sarcosine isopropyl ester, H-Sar-OiPr[]
CAS Number 93378-87-1[6]
Molecular Formula C6H13NO2[]
Molecular Weight 131.17 g/mol []
Boiling Point 151.5±23.0 °C (Predicted)[]
Density 0.935±0.06 g/cm3 (Predicted)[]

Mechanism of Action in Peptide Bond Formation

The primary application of propan-2-yl 2-(methylamino)acetate in organic synthesis is as a building block for the introduction of a sarcosine residue into a growing peptide chain. The mechanism of this process, typically carried out using solid-phase peptide synthesis (SPPS), involves the activation of a C-terminally protected amino acid and its subsequent reaction with the secondary amine of sarcosine isopropyl ester.

The Challenge of Coupling N-Methylated Amino Acids

The coupling of N-methylated amino acids like sarcosine presents unique challenges compared to their primary amine counterparts. The secondary amine of sarcosine is sterically more hindered and less nucleophilic, leading to significantly slower reaction kinetics.[2][7] This can result in incomplete coupling reactions, leading to deletion sequences in the final peptide.

The Role of Potent Coupling Reagents

To overcome the reduced reactivity of the N-methylated amine, the use of highly potent coupling reagents is essential. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are commonly employed.[7]

These reagents function by converting the carboxylic acid of the incoming amino acid into a highly reactive activated species, typically an active ester or an acylphosphonium salt. This highly electrophilic intermediate can then be attacked by the less nucleophilic secondary amine of the sarcosine ester.

Mechanistic Pathway of a HATU-Mediated Coupling

The following diagram illustrates the generally accepted mechanism for the HATU-mediated coupling of an N-terminally protected amino acid to propan-2-yl 2-(methylamino)acetate.

HATU_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Peptide Bond Formation Fmoc-AA-OH Fmoc-Amino Acid (Carboxylic Acid) Active_Ester O-Acyl-isourea (Highly Reactive Intermediate) Fmoc-AA-OH->Active_Ester Activation HATU HATU (Coupling Reagent) HATU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Peptide_Bond Fmoc-AA-Sar-OiPr (Dipeptide) Active_Ester->Peptide_Bond Nucleophilic Attack Sar-OiPr Propan-2-yl 2-(methylamino)acetate Sar-OiPr->Peptide_Bond

Figure 1: Mechanism of HATU-mediated peptide coupling.

Causality Behind the Mechanism:

  • Activation: The process is initiated by the reaction of the carboxylic acid of the N-Fmoc protected amino acid with HATU in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA). The base deprotonates the carboxylic acid, and the resulting carboxylate attacks the electrophilic carbon of HATU, forming a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: The secondary amine of propan-2-yl 2-(methylamino)acetate then acts as a nucleophile, attacking the carbonyl carbon of the activated ester.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Peptide Bond Formation: The tetrahedral intermediate collapses, leading to the formation of the new amide (peptide) bond and the release of the leaving group derived from HATU.

The isopropyl ester of the sarcosine derivative serves to protect the C-terminus during this coupling step. It is generally more sterically hindered than a methyl or ethyl ester, which can provide some protection against unwanted side reactions.

Experimental Protocol: Solid-Phase Synthesis of a Dipeptide Containing Sarcosine

This protocol provides a detailed, self-validating methodology for the incorporation of a sarcosine residue into a dipeptide using propan-2-yl 2-(methylamino)acetate on a solid support.

Materials and Reagents
  • Fmoc-Ala-Wang resin (or other suitable resin)

  • Propan-2-yl 2-(methylamino)acetate

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Diethyl ether

Step-by-Step Methodology

Figure 2: Solid-Phase Peptide Synthesis Workflow.

  • Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the alanine residue.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine and byproducts.

  • Coupling of Sarcosine:

    • In a separate vessel, pre-activate the Fmoc-protected sarcosine (Fmoc-Sar-OH) by dissolving it with HATU (1.0 eq) and DIPEA (2.0 eq) in DMF.

    • Add the activated sarcosine solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature. The extended reaction time is crucial for driving the coupling of the sterically hindered N-methylated amino acid to completion.

  • Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.

  • Final Fmoc Deprotection: Remove the Fmoc group from the newly added sarcosine residue using 20% piperidine in DMF.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Self-Validating System and Troubleshooting
  • Kaiser Test: After the coupling of the first amino acid (Alanine), a positive Kaiser test (blue color) indicates the presence of a free primary amine. After the coupling of sarcosine, the Kaiser test will be negative as it does not detect secondary amines.

  • Chloranil Test: To confirm the presence of the secondary amine of sarcosine after deprotection, a positive Chloranil test can be performed.

  • HPLC and Mass Spectrometry: The purity and identity of the final dipeptide should be confirmed by analytical RP-HPLC and mass spectrometry. The presence of deletion sequences (e.g., only Alanine) would indicate incomplete coupling of the sarcosine residue. In case of incomplete coupling, a "double coupling" strategy can be employed where the coupling step for the sarcosine residue is repeated.

Conformational Consequences of Sarcosine Incorporation

The introduction of an N-methylated residue like sarcosine has significant conformational implications. The tertiary amide bond formed can exist in both cis and trans conformations. While the trans conformation is generally favored for most peptide bonds, the energy barrier for cis-trans isomerization is lower for N-methylated amides.[4] This can lead to a population of both isomers in solution, which can be observed as peak broadening or splitting in NMR and HPLC analyses.[4][7]

Cis_Trans_Isomerism Trans Trans Conformation (More Stable) Cis Cis Conformation (Higher Energy) Trans->Cis Isomerization Cis->Trans Isomerization

Figure 3: Cis-Trans Isomerism of an N-methylated peptide bond.

This conformational heterogeneity can be a critical factor in the biological activity of the resulting molecule, as one conformer may bind to a biological target with much higher affinity than the other.

Conclusion

Propan-2-yl 2-(methylamino)acetate is a valuable reagent for the introduction of the N-methylglycine (sarcosine) moiety in organic synthesis. While its incorporation presents challenges due to steric hindrance and reduced nucleophilicity, these can be effectively overcome through the use of potent coupling reagents and optimized reaction protocols. A thorough understanding of the underlying reaction mechanisms and the potential for cis-trans isomerism is crucial for the successful synthesis and characterization of sarcosine-containing peptides and peptidomimetics. The strategic use of this building block opens up avenues for the development of novel therapeutic agents with enhanced pharmacological profiles.

References

  • Biron, E., & Kessler, H. (2005). Synthesis of N-methylated amino acids and their incorporation into peptides. Journal of Organic Chemistry, 70(14), 5183-5189.
  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331-1342.
  • Aubry, A., Cavelier-Frontin, F., & Pèpe, G. (1991). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. Biopolymers, 31(6), 637-647.
  • Chatterjee, J., Laufer, B., & Kessler, H. (2006). N-Methylation of peptides and proteins: a new tool to modulate their functions.
  • Olsen, C. A. (2010). N-Methylation of peptides: a new perspective in medicinal chemistry.
  • Sagan, S., Karoyan, P., & Lavielle, S. (2004). The N-methylation of peptides: a simple and efficient way to improve their biological properties. Current medicinal chemistry, 11(21), 2799-2820.
  • Olsen, C. A., & Ghadiri, M. R. (2009). Synthesis of N-alkyl amino acids. Organic & biomolecular chemistry, 7(20), 4147-4155.
  • Davi, M., Comte, A., Jazzar, R., & Baudoin, O. (2010). Methyl 2-(2-chlorophenyl)
  • PubChem. (n.d.). 2-(Methylamino)propan-2-yl acetate. Retrieved from [Link]

  • Hay, R. W., & Morris, P. J. (1974). Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid). Journal of the Chemical Society, Dalton Transactions, (1), 56-60.
  • NextSDS. (n.d.). propan-2-yl 2-(methylamino)acetate — Chemical Substance Information. Retrieved from [Link]

  • Guchhait, G., & Singh, A. K. (2021). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. ChemistrySelect, 6(33), 8569-8591.
  • PubChemLite. (n.d.). Propan-2-yl 2-(methylamino)acetate (C6H13NO2). Retrieved from [Link]

  • Abdildinova, A., Kurth, M. J., & Gong, Y. D. (2021). Solid‐Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. Asian Journal of Organic Chemistry, 10(9), 2300-2317.
  • Singh, Y., & Sharma, P. (2016). Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 8(4), 869-882.
  • Kovacs, J., Holleran, E. M., & Hui, K. Y. (1980). Kinetic studies in peptide chemistry. Coupling, racemization and evaluation of methods useful for shortening coupling time. The Journal of Organic Chemistry, 45(7), 1176-1183.
  • Fauchère, J. L. (1986). Peptidomimetics, a synthetic tool of drug discovery. Advances in drug research, 15, 29-69.
  • Oisaki, K., & Kanai, M. (2018). Peptide Bond-Forming Reaction via Amino Acid Silyl Esters: New Catalytic Reactivity of an Aminosilane.
  • Lee, D. W., Lee, J. H., & Park, J. H. (2009). Ammonolysis-based microencapsulation technique using isopropyl formate as dispersed solvent. International journal of pharmaceutics, 382(1-2), 80-86.
  • Lipshutz, B. H., & Ghorai, S. (2012). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Organic letters, 14(15), 422-425.
  • Pamula, E., Blazewicz, S., & Kaczmarek, M. (2022). Aminolysis as a surface functionalization method of aliphatic polyester nonwovens: impact on material properties and biological response. RSC advances, 12(18), 11342-11354.

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability and Storage of Propan-2-yl 2-(methylamino)acetate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract Propan-2-yl 2-(methylamino)acetate, also known as sarcosine isopropyl ester, is an es...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Propan-2-yl 2-(methylamino)acetate, also known as sarcosine isopropyl ester, is an esterified derivative of the N-methylated amino acid, sarcosine.[] Its unique structural features, including the secondary amine and the isopropyl ester moiety, lend it increased lipophilicity compared to its parent amino acid, making it a valuable building block in pharmaceutical chemistry, particularly in peptide synthesis and the development of enzyme substrates.[] Understanding the thermodynamic stability and defining optimal storage conditions are critical for ensuring its purity, efficacy, and shelf-life in research and drug development applications. This guide provides a comprehensive analysis of the factors influencing the stability of Propan-2-yl 2-(methylamino)acetate, outlines potential degradation pathways, and offers evidence-based recommendations for its storage and handling.

Introduction: Chemical Identity and Significance

Propan-2-yl 2-(methylamino)acetate is a derivative of glycine with a methylated amino group and an isopropyl ester.[] This modification significantly alters its physicochemical properties, enhancing its utility in various synthetic applications.

Table 1: Chemical and Physical Properties of Propan-2-yl 2-(methylamino)acetate

PropertyValueSource
IUPAC Name propan-2-yl 2-(methylamino)acetate[]
Synonyms H-Sar-OiPr, sarcosine isopropyl ester, (2-Propyl)-2-methylaminoacetate[]
CAS Number 93378-87-1[2]
Molecular Formula C6H13NO2[][3]
Molecular Weight 131.17 g/mol [][4]
Boiling Point 151.5±23.0 °C (Predicted)[]
Density 0.935±0.06 g/cm3 (Predicted)[]
SMILES CC(C)OC(=O)CNC[3]
InChI InChI=1S/C6H13NO2/c1-5(2)9-6(8)4-7-3/h5,7H,4H2,1-3H3[][3]

The N-methylation of the amino acid backbone can enhance metabolic stability and membrane permeability in peptides, making derivatives like Propan-2-yl 2-(methylamino)acetate valuable in drug design.[5][6]

Thermodynamic Stability and Degradation Pathways

The stability of Propan-2-yl 2-(methylamino)acetate is primarily influenced by its susceptibility to hydrolysis, and to a lesser extent, oxidation and thermal stress. The presence of both an ester linkage and a secondary amine dictates its reactivity.

Hydrolytic Stability

Hydrolysis is the principal degradation pathway for esters in aqueous environments. The reaction involves the cleavage of the ester bond to yield isopropyl alcohol and sarcosine. This process can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to form the carboxylate salt and isopropyl alcohol. Base-catalyzed hydrolysis of esters is generally irreversible and often proceeds more rapidly than acid-catalyzed hydrolysis.

The secondary amine of the sarcosine moiety can also influence the rate of hydrolysis. The nitrogen lone pair can participate in an intramolecular catalytic process, although the likelihood of this is dependent on the conformational flexibility of the molecule. The protonation state of the amine, which is pH-dependent, will also play a crucial role.

G cluster_hydrolysis Hydrolysis Pathways Propan-2-yl 2-(methylamino)acetate Propan-2-yl 2-(methylamino)acetate Tetrahedral Intermediate Tetrahedral Intermediate Propan-2-yl 2-(methylamino)acetate->Tetrahedral Intermediate H₂O (Acid/Base) Sarcosine Sarcosine Tetrahedral Intermediate->Sarcosine Isopropyl Alcohol Isopropyl Alcohol Tetrahedral Intermediate->Isopropyl Alcohol

Oxidative Stability

The secondary amine in Propan-2-yl 2-(methylamino)acetate presents a potential site for oxidation. Oxidizing agents can lead to the formation of various degradation products, including N-oxides or, in more aggressive conditions, cleavage of the C-N bond. The presence of trace metal ions can catalyze such oxidative processes. It is therefore crucial to store the compound in an environment free from strong oxidizing agents and to minimize contact with metallic surfaces that could leach catalytic ions.

Thermal Stability

While Propan-2-yl 2-(methylamino)acetate is a liquid at room temperature, elevated temperatures can promote degradation. The predicted boiling point is approximately 151.5 °C, but thermal decomposition can occur at lower temperatures, especially over extended periods.[] Thermal stress can accelerate both hydrolysis (if moisture is present) and oxidation. At very high temperatures, decarboxylation of the amino acid moiety could potentially occur.

Recommended Storage and Handling Conditions

Based on the stability profile, the following storage and handling conditions are recommended to ensure the long-term integrity of Propan-2-yl 2-(methylamino)acetate.

Table 2: Recommended Storage and Handling Guidelines

ParameterRecommendationRationale
Temperature Store at 2-8°C for long-term storage.Reduces the rate of potential hydrolytic and oxidative degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes contact with oxygen and moisture, thereby inhibiting oxidation and hydrolysis.
Container Use tightly sealed, amber glass vials.Prevents exposure to light, which can catalyze degradation, and moisture. Glass is preferred to minimize potential leaching from plastic containers.
Handling Equilibrate the container to room temperature before opening.Prevents condensation of atmospheric moisture onto the cold compound, which could initiate hydrolysis.
Solvent for Stock Solutions Use anhydrous, aprotic solvents (e.g., DMSO, DMF).Minimizes the risk of hydrolysis when preparing stock solutions.
Storage of Stock Solutions Aliquot into smaller volumes and store at -20°C or -80°C.Avoids repeated freeze-thaw cycles which can introduce moisture and degrade the compound.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of Propan-2-yl 2-(methylamino)acetate, forced degradation studies are essential.[7][8] These studies involve subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.[7]

Forced Degradation (Stress Testing) Protocol

Objective: To identify the degradation products and pathways of Propan-2-yl 2-(methylamino)acetate under various stress conditions.

Materials:

  • Propan-2-yl 2-(methylamino)acetate

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Aprotic solvent (e.g., acetonitrile)

  • pH meter

  • Incubator/oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare solutions of Propan-2-yl 2-(methylamino)acetate in an appropriate solvent (e.g., a mixture of acetonitrile and water) at a known concentration.

  • Acidic Hydrolysis: Add 0.1 M HCl to the sample solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Alkaline Hydrolysis: Add 0.1 M NaOH to the sample solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Store at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Store the solid compound or a solution in a suitable solvent at an elevated temperature (e.g., 70°C).

  • Photostability: Expose the compound (solid and in solution) to light according to ICH Q1B guidelines.

  • Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating analytical method.

G

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[9] For Propan-2-yl 2-(methylamino)acetate, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice.

Recommended HPLC Method:

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The gradient will be necessary to separate the relatively polar parent compound from potentially more polar (sarcosine) and less polar degradation products.

  • Detection:

    • UV Detection: While the compound lacks a strong chromophore, detection at low wavelengths (around 200-210 nm) may be possible.

    • Mass Spectrometry (MS) Detection: LC-MS is highly recommended for its sensitivity and specificity. It allows for the accurate quantification of the parent compound and the identification of degradation products by their mass-to-charge ratio.[10]

  • Method Validation: The method must be validated according to ICH guidelines to ensure it is linear, accurate, precise, specific, and robust.

Conclusion

Propan-2-yl 2-(methylamino)acetate is a valuable reagent in pharmaceutical and chemical synthesis. Its stability is governed by its susceptibility to hydrolysis, with lesser risks from oxidation and thermal degradation. By understanding these degradation pathways and implementing the recommended storage and handling procedures, researchers can ensure the integrity and reliability of this compound in their applications. The use of forced degradation studies coupled with a validated stability-indicating analytical method is crucial for a comprehensive understanding of its stability profile.

References

  • NextSDS. (n.d.). propan-2-yl 2-(methylamino)acetate — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylamino)propan-2-yl acetate. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Piperazinedione formation from esters of dipeptides containing glycine, alanine, and sarcosine: the kinetics in aqueous solution. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 2-[(propan-2-yl)amino]acetate — Chemical Substance Information. Retrieved from [Link]

  • ACS Macro Letters. (2023, October 4). Elucidating the Effect of Amine Charge State on Poly(β-amino ester) Degradation Using Permanently Charged Analogs. Retrieved from [Link]

  • PubChemLite. (n.d.). Propan-2-yl 2-(methylamino)acetate (C6H13NO2). Retrieved from [Link]

  • ResearchGate. (n.d.). Catalysis and inhibition of ester hydrolysis in the presence of resorcinarene hosts functionalized with dimethylamino groups. Retrieved from [Link]

  • ResearchGate. (n.d.). N-acetyl amino acids methyl esters (2–8) investigated in this work. Retrieved from [Link]

  • NIST. (n.d.). Sarcosine, N-valeryl-, propyl ester. Retrieved from [Link]

  • MDPI. (2024, July 10). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. Retrieved from [Link]

  • Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. Retrieved from [Link]

  • PMC - NIH. (n.d.). The sarcosine effect on protein stability: a case of nonadditivity?. Retrieved from [Link]

  • BioProcess International. (2026, March 13). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • PMC. (2010, August 16). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Retrieved from [Link]

  • PDS & MSDS Search. (2025, July 9). SAFETY DATA SHEET - Castrol. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C4C1052C8F750F8C80258B7B0054F702/ File/270155.pdf](https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C4C1052C8F750F8C80258B7B0054F702/ File/270155.pdf)
  • ACS Publications. (n.d.). A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide. Retrieved from [Link]

  • ResearchGate. (2015, November 16). How can store amino acids stock solutions?. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • PMC. (n.d.). Simultaneous determination of sarcosine and its related metabolites by gas chromatography-tandem mass spectrometry for prostate cancer diagnosis. Retrieved from [Link]

  • PubMed. (2015, September 15). High-Performance Liquid Chromatographic Analysis of Sarcosine as a Fluorescent Levofloxacin Derivative. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences and Research. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Retrieved from [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. (n.d.). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

  • PubMed. (2011, July 15). A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine. Retrieved from [Link]

  • Omicsonline. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Kinetic studies in ester hydrolysis. Retrieved from [Link]

  • EXCLI Journal. (2018, October 16). simultaneous determination of sarcosine and its related. Retrieved from [Link]

  • LifeTein. (n.d.). Peptide Handling Guide; Tips on Storage of Synthetic Peptides. Retrieved from [Link]

  • Acta Chemica Scandinavica. (1994). Redox N-Alkylation of Tosyl Protected Amino Acid and Peptide Esters. Retrieved from [Link]

  • PMC. (n.d.). Ester-to-Amide Rearrangement of Ethanolamine-Derived Prodrugs of Sobetirome with Increased Blood-Brain Barrier Penetration. Retrieved from [Link]

  • ACS Publications. (2025, June 6). Oxidative Couplings of N-Aryl Peptides in Organic Solvent: Preventing Amino Acid Side Chain Loss. Retrieved from [Link]

  • Encompass - Eastern Kentucky University. (n.d.). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture. Retrieved from [Link]

  • ACS Publications. (2004, November 6). Synthetic Preparation of N-Methyl-α-amino Acids. Retrieved from [Link]

  • PMC. (n.d.). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The sarcosine effect on protein stability: A case of nonadditivity?. Retrieved from [Link]

  • MDPI. (2019, March 3). Overcoming Water Insolubility in Flow: Enantioselective Hydrolysis of Naproxen Ester. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of Propan-2-yl 2-(methylamino)acetate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for qualified professionals and does not replace a formal Safety Data Sheet (SDS) or a comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not replace a formal Safety Data Sheet (SDS) or a comprehensive risk assessment. Always consult the official SDS provided by your supplier and adhere to all institutional and regulatory safety protocols.

Introduction

Propan-2-yl 2-(methylamino)acetate, also known as sarcosine isopropyl ester, is an esterified derivative of glycine.[] Its structure, featuring a methylated amino group and an isopropyl ester, gives it increased lipophilicity, making it a valuable building block in pharmaceutical chemistry and specialized bioconjugate studies.[] As its use in research and development expands, a thorough understanding of its safe handling and potential hazards is paramount for protecting laboratory personnel and ensuring experimental integrity.

This guide provides an in-depth analysis of the safety considerations for Propan-2-yl 2-(methylamino)acetate, moving beyond a simple recitation of SDS information to explain the rationale behind the recommended precautions.

Section 1: Chemical and Physical Properties

A foundational understanding of a compound's physical properties is critical for anticipating its behavior under various laboratory conditions.

PropertyValueSource
CAS Number 93378-87-1[2]
Molecular Formula C6H13NO2[]
Molecular Weight 131.17 g/mol [][3]
Boiling Point 151.5 ± 23.0 °C (Predicted)[]
Density 0.935 ± 0.06 g/cm³ (Predicted)[]

Note: Some physical properties are predicted and should be treated as estimates.

Section 2: Hazard Identification and GHS Classification

Propan-2-yl 2-(methylamino)acetate is classified as a hazardous substance. The primary hazards identified under the Globally Harmonized System (GHS) are significant and demand careful attention.[2]

Hazard ClassCategoryPictogramSignal WordHazard Statement
Flammable LiquidsCategory 3GHS02Warning H226: Flammable liquid and vapour
Serious Eye DamageCategory 1GHS05Danger H318: Causes serious eye damage

Expert Analysis of Hazards:

  • Flammability (H226): As a Category 3 flammable liquid, this compound has a flashpoint that makes it susceptible to ignition under ambient laboratory temperatures.[2] Vapors can form flammable mixtures with air. Therefore, all work should be conducted away from open flames, sparks, and other potential ignition sources.[4][5]

  • Serious Eye Damage (H318): This is the most severe hazard associated with the compound. Category 1 indicates a risk of irreversible eye damage upon contact.[2] This necessitates the mandatory use of appropriate eye protection, as even a small splash could have devastating consequences.

Section 3: Risk Management and Control Workflow

A proactive approach to safety involves a systematic process of risk assessment and control for every experiment. The following workflow should be adapted for any procedure involving Propan-2-yl 2-(methylamino)acetate.

RiskManagementWorkflow cluster_planning 1. Planning & Assessment cluster_control 2. Implement Controls cluster_execution 3. Safe Execution cluster_response 4. Post-Procedure & Emergency P1 Review SDS and Literature P2 Identify Hazards: - Flammable Liquid (H226) - Serious Eye Damage (H318) P1->P2 P3 Assess Risks: - Quantity used - Concentration - Operating temperature - Potential for splashes/aerosols P2->P3 C1 Engineering Controls: - Chemical Fume Hood - Eyewash Station & Safety Shower P3->C1 Select Controls based on Risk C2 Administrative Controls: - SOPs for handling - Restricted Access - Training Records C1->C2 C3 Personal Protective Equipment (PPE): - Safety Goggles (min.) - Nitrile Gloves - Lab Coat C2->C3 E1 Perform Experiment C3->E1 E2 Monitor for Spills or Exposure E1->E2 R1 Decontaminate Work Area E1->R1 R3 Emergency Response: - Follow First Aid - Report Incident E2->R3 R2 Segregate & Label Waste R1->R2

Caption: Risk management workflow for handling Propan-2-yl 2-(methylamino)acetate.

Section 4: Safe Handling and Personal Protective Equipment (PPE)

Given the identified hazards, stringent handling protocols and a robust selection of PPE are non-negotiable.

Engineering Controls
  • Chemical Fume Hood: All manipulations of Propan-2-yl 2-(methylamino)acetate, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[6][7] This is crucial to prevent the accumulation of flammable vapors and to protect the user from potential inhalation of aerosols.

  • Safety Stations: An operational and easily accessible eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[8]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Given the H318 classification (Causes serious eye damage), standard safety glasses are insufficient. Chemical splash goggles are the minimum requirement.[6] When handling larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.

  • Skin Protection: Wear nitrile gloves and a flame-resistant lab coat.[6] Always check gloves for integrity before use and change them immediately if contamination is suspected.

  • Respiratory Protection: While working in a fume hood should provide adequate respiratory protection, a risk assessment may indicate the need for a respirator if there is a potential for high vapor concentrations or aerosol generation.[6]

Section 5: Emergency Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

First-Aid Measures
  • Eye Contact: This is a medical emergency. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention from an ophthalmologist.

  • Skin Contact: Take off all contaminated clothing immediately.[7] Wash the affected area with plenty of soap and water.[6] If skin irritation occurs, seek medical advice.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[4] If they feel unwell, call a poison center or doctor.

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[4][7] Seek immediate medical attention.

Accidental Release Measures
  • Small Spills: Evacuate non-essential personnel. Ensure adequate ventilation and eliminate all ignition sources.[5] Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[4] Place the contaminated material in a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area immediately. Alert your institution's emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Section 6: Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4][5] The storage area should be away from heat, sparks, and open flames.[9]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases to prevent exothermic reactions.

  • Stability: The compound is generally stable under recommended storage conditions.

Section 7: Disposal Considerations

All waste containing Propan-2-yl 2-(methylamino)acetate must be treated as hazardous waste.

  • Dispose of the chemical and its container in accordance with all local, regional, and national regulations.[6]

  • Do not empty into drains or release into the environment.[10]

  • Use a licensed professional waste disposal service.

Conclusion

Propan-2-yl 2-(methylamino)acetate is a valuable reagent with significant, but manageable, hazards. The risk of serious eye damage and its flammability requires a disciplined and informed approach to safety. By integrating the principles and protocols outlined in this guide—from thorough risk assessment to the diligent use of engineering controls and PPE—researchers can handle this compound with a high degree of safety and confidence, fostering a secure environment for scientific advancement.

References

  • NextSDS. propan-2-yl 2-(methylamino)acetate — Chemical Substance Information. [Link]

  • PubChem. 2-(Methylamino)propan-2-yl acetate | C6H13NO2 | CID 91311899. [Link]

  • Uniprox. Safety Data Sheet. [Link]

  • Safety data sheet. [Link]

  • NextSDS. propan-2-yl 2-(methylamino)propanoate — Chemical Substance Information. [Link]

  • PubChemLite. Propan-2-yl 2-(methylamino)acetate (C6H13NO2). [Link]

  • NextSDS. methyl 2-[(propan-2-yl)amino]acetate — Chemical Substance Information. [Link]

  • NextSDS. methyl 2-(propan-2-yloxy)acetate — Chemical Substance Information. [Link]

  • ChemBK. propan-2-yl acetate. [Link]

  • Cole-Parmer. Material Safety Data Sheet - cis-1,2-Cyclohexanedicarboxylic anhydride, 99%. [Link]

  • SAFE USE INSTRUCTION Substance: cis-cyclohexane-1,2-dicarboxylic anhydride CAS Number. [Link]

Sources

Foundational

The Structural and Physicochemical Profiling of Propan-2-yl 2-(methylamino)acetate: A Lipophilic Scaffold in Drug Design and Formulation

Executive Summary Propan-2-yl 2-(methylamino)acetate, widely known as sarcosine isopropyl ester, is a highly specialized amino acid derivative. Unlike traditional zwitterionic amino acids that form dense, high-melting-po...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propan-2-yl 2-(methylamino)acetate, widely known as sarcosine isopropyl ester, is a highly specialized amino acid derivative. Unlike traditional zwitterionic amino acids that form dense, high-melting-point crystals, this compound exists as a liquid at room temperature due to intentional steric and chemical modifications. This technical guide explores the physicochemical properties, crystallographic behavior (via salt formation), and the step-by-step methodologies required to isolate and utilize this molecule as a lipophilic scaffold in pharmaceutical prodrugs and high-performance cosmetic formulations.

Chemical Identity & Structural Causality

Propan-2-yl 2-(methylamino)acetate (CAS 93378-87-1) is an esterified derivative of the naturally occurring amino acid sarcosine (N-methylglycine)[].

The molecular architecture of this compound is defined by two key modifications:

  • N-Methylation: The secondary amine restricts the number of hydrogen bond donors compared to a primary amine.

  • Isopropyl Esterification: Masking the carboxylic acid with a branched isopropyl group eliminates the molecule's zwitterionic nature, drastically increasing its lipophilicity[].

These structural features prevent the formation of a rigid, hydrogen-bonded crystal lattice under standard conditions, rendering the free base a highly versatile, reactive liquid. It serves as a critical intermediate in synthesizing advanced cosmetic solubilizers and pharmaceutical prodrugs[2],[3].

Physical Properties & Thermodynamic Profile

The thermodynamic profile of Propan-2-yl 2-(methylamino)acetate is dictated by its lack of intermolecular cohesive forces. The bulky isopropyl ester creates significant steric hindrance, which, combined with the lack of a primary amine, prevents the dense packing required for crystallization at room temperature.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the free base:

PropertyValueReference
Molecular Formula C₆H₁₃NO₂[]
Molecular Weight 131.17 g/mol []
Density (Predicted) 0.935 ± 0.06 g/cm³[]
Boiling Point (Predicted) 151.5 ± 23.0 °C[]
Physical State (25 °C) Liquid[]

Crystallographic Behavior & Solid-State Characterization

Because the free base is a liquid, crystallographic studies (such as X-Ray Diffraction) require the conversion of Propan-2-yl 2-(methylamino)acetate into a stable salt, such as a hydrochloride (HCl) complex, or its incorporation into a co-crystal.

Salt Formation Mechanics: When reacted with anhydrous HCl, the secondary amine is protonated, creating a positively charged ammonium center. This induces strong ionic interactions and establishes an N-H⁺ ··· Cl⁻ hydrogen bonding network, acting as the primary driver for crystal lattice assembly.

Steric Effects on Crystal Packing: Even in the salt form, the crystal lattice is heavily influenced by the isopropyl moiety. The branched nature of the isopropyl group creates hydrophobic pockets that force the crystal lattice to expand. This steric hindrance results in a lower density and lower melting point compared to the hydrochloride salts of unbranched esters (e.g., methyl or ethyl sarcosinate).

CrystalPacking Salt Propan-2-yl 2-(methylamino)acetate HCl Hbond Hydrogen Bonding Network (N-H⁺ ··· Cl⁻) Salt->Hbond Ionic/Polar interactions Steric Steric Hindrance (Isopropyl & N-Methyl Groups) Salt->Steric Hydrophobic bulk Lattice Expanded Crystal Lattice (Lower Density, Lower Melting Point) Hbond->Lattice Steric->Lattice

Fig 1. Steric and ionic factors influencing the expanded crystal lattice of the hydrochloride salt.

Experimental Protocols: Synthesis and Crystallization

To isolate the compound for solid-state characterization, researchers must employ highly controlled, moisture-free crystallization protocols. The following methodology is designed as a self-validating system to ensure high-purity crystal recovery.

Protocol: Synthesis and Crystallization of the Hydrochloride Salt

Objective: To convert the liquid free base into a stable, high-purity crystalline solid for structural analysis.

  • Step 1: Esterification. Suspend sarcosine in a molar excess of anhydrous isopropanol. Cool the suspension to 0 °C and add thionyl chloride (SOCl₂) dropwise.

    • Causality: SOCl₂ acts as both a chlorinating and dehydrating agent, driving the equilibrium toward the ester. Maintaining 0 °C suppresses unwanted side reactions and prevents the thermal degradation of the secondary amine.

  • Step 2: Free Base Isolation. Concentrate the mixture under vacuum. Neutralize the crude residue with saturated aqueous sodium bicarbonate (NaHCO₃) and extract with dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent to yield the liquid free base.

  • Step 3: Salt Formation. Dissolve the purified free base in anhydrous diethyl ether. Slowly bubble dry HCl gas through the solution until precipitation ceases.

    • Causality: Anhydrous ether is strictly required because the resulting hydrochloride salt is highly hygroscopic. Any trace of water will cause the salt to "oil out" (form a biphasic liquid) rather than precipitate as a distinct crystalline solid.

  • Step 4: Recrystallization. Collect the crude precipitate via vacuum filtration. Recrystallize from a minimal volume of boiling absolute ethanol, slowly adding diethyl ether until the cloud point is reached, then cool to 4 °C to yield X-ray quality single crystals.

SynthesisWorkflow A Sarcosine (N-methylglycine) B Isopropanol + SOCl2 (Esterification) A->B C Propan-2-yl 2-(methylamino)acetate (Free Base Liquid) B->C D HCl (g) in Ether (Salt Formation) C->D E Crystalline Hydrochloride Salt (Solid State) D->E

Fig 2. Step-by-step synthesis and crystallization workflow for isolating the hydrochloride salt.

Industrial Applications: Prodrugs & Surfactants

The unique physical properties of Propan-2-yl 2-(methylamino)acetate—specifically its liquid state, high lipophilicity, and tailored reactivity—make it an ideal molecular scaffold across multiple scientific disciplines.

A. Pharmaceutical Prodrug Development

In medicinal chemistry, the compound is utilized in the synthesis of advanced prodrugs, such as those derived from methyl hydrogen fumarate (utilized in the treatment of multiple sclerosis)[3]. By coupling the active pharmaceutical ingredient with the secondary amine of H-Sar-OiPr via an amide bond, researchers can finely tune the lipophilicity, membrane permeability, and oral bioavailability of the resulting drug complex[3].

B. Cosmetic Solubilizers (Lipo-Amino Acids)

In formulation science, the compound is reacted with lauroyl chloride to produce N-lauroyl sarcosine isopropyl ester (SLIP), commercially known as Eldew SL-205[2],[4]. SLIP is a highly polar oil that exhibits dual properties of both oils and surfactants[2]. Due to the steric disruption caused by the isopropyl group, SLIP remains a liquid and is uniquely capable of dissolving low-solubility materials, such as organic UV-A absorbing agents, while vastly improving the dispersion of titanium dioxide in sunscreen emulsions[2].

References

  • BOC Sciences. "Propan-2-yl 2-(methylamino)
  • Takada, M., et al. "Characteristic Properties and Application of Amino Acid Based Esters." Journal of Oleo Science / J-Stage.
  • National Center for Biotechnology Information.
  • Gangakhedkar, A., et al. "Prodrugs of methyl hydrogen fumarate, pharmaceutical compositions thereof, and methods of use." US Patent 8,148,414 B2.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol and Mechanistic Insights for Propan-2-yl 2-(methylamino)acetate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Propan-2-yl 2-(methylamino)acetate (Isopropyl Sarcosinate) CAS Registry Number: 93378-87-1 Introduction & Mechanistic Ration...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: Propan-2-yl 2-(methylamino)acetate (Isopropyl Sarcosinate) CAS Registry Number: 93378-87-1

Introduction & Mechanistic Rationale

Propan-2-yl 2-(methylamino)acetate, commonly known as isopropyl sarcosinate, is an esterified derivative of N-methylglycine. Featuring a methylated secondary amine and an isopropyl ester moiety, this compound serves as a highly versatile, lipophilic scaffold in peptide synthesis, structural analog research, and the development of transdermal drug delivery systems[][2].

The most robust and scalable method for synthesizing amino acid isopropyl esters is the Thionyl Chloride-Mediated Fischer Esterification [3][4].

Causality of Experimental Choices:

  • Why Thionyl Chloride ( SOCl2​ )? Traditional Fischer esterification relies on an acid catalyst and requires the continuous removal of water (e.g., via a Dean-Stark apparatus) to drive the equilibrium toward the ester. Utilizing SOCl2​ in an excess of isopropanol bypasses this requirement. SOCl2​ reacts exothermically with the alcohol to generate anhydrous HCl in situ, which acts as the acid catalyst. Furthermore, SOCl2​ acts as a potent dehydrating agent, reacting with the water byproduct to form SO2​ and HCl gases, irreversibly driving the reaction to >95% completion[5][6].

  • Why 0°C for Addition? The reaction between SOCl2​ and isopropanol is highly exothermic. Dropwise addition at 0°C prevents solvent boil-off, mitigates the risk of side-product formation (such as alkyl chlorides), and safely controls the vigorous evolution of SO2​ and HCl gases[6].

  • Why Isopropanol as Solvent? Isopropanol serves a dual purpose as both the reactant (nucleophile) and the solvent, ensuring pseudo-first-order kinetics that favor complete esterification.

Reagents and Materials

All quantitative data for the synthesis scale (approx. 100 mmol) is summarized in the table below.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountSafety / Handling Notes
Sarcosine (N-Methylglycine)Starting Material89.091.0 eq8.91 gIrritant; handle in fume hood.
Isopropanol (Anhydrous)Solvent / Reactant60.10Excess100 mLFlammable; keep dry to prevent SOCl2​ quenching.
Thionyl Chloride ( SOCl2​ )Activator / Catalyst118.971.5 eq10.9 mLCorrosive/Toxic ; reacts violently with water.
Dichloromethane (DCM)Extraction Solvent84.93-3 x 50 mLVolatile; use in well-ventilated area.
Sodium Bicarbonate ( NaHCO3​ )Neutralizing Base84.01Excess~25 gMild base; generates CO2​ during neutralization.
Sodium Sulfate ( Na2​SO4​ )Drying Agent142.04-As neededHygroscopic; keep container tightly sealed.

Step-by-Step Synthesis Protocol

Phase 1: Activation and Esterification
  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (or connected to a gas scrubber to neutralize SO2​ / HCl emissions).

  • Suspension: Add 8.91 g (100 mmol) of sarcosine to the flask, followed by 100 mL of anhydrous isopropanol. Stir the suspension and cool the flask to 0°C using an ice-water bath.

  • Activation: Transfer 10.9 mL (150 mmol) of thionyl chloride into the dropping funnel. Begin adding the SOCl2​ dropwise over a period of 30–45 minutes.

    • Observation: The suspension will gradually dissolve as the hydrochloride salt forms. Vigorous gas evolution will occur.

  • Reflux: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Transfer the flask to a heating mantle and reflux the mixture at 80°C for 6 to 8 hours.

    • In-Process QC: Monitor the reaction via TLC (Silica gel, Eluent: Butanol/Acetic Acid/Water 4:1:1, Ninhydrin stain). The starting material spot (sarcosine) should completely disappear.

Phase 2: Isolation of the Hydrochloride Salt
  • Concentration: Cool the reaction mixture to room temperature. Transfer to a rotary evaporator and remove the excess isopropanol and residual thionyl chloride under reduced pressure at 40°C.

  • Co-evaporation: To ensure complete removal of acidic volatiles, add 20 mL of toluene to the crude oily residue and evaporate again. Repeat this step twice. The product at this stage is Propan-2-yl 2-(methylamino)acetate hydrochloride, which often presents as a highly viscous, hygroscopic oil or waxy solid[2][4].

Phase 3: Free-Basing and Extraction
  • Dissolution: Dissolve the crude hydrochloride salt in 30 mL of distilled water. Cool the aqueous solution in an ice bath.

  • Neutralization: Slowly add a saturated aqueous solution of NaHCO3​ (or 10% aqueous ammonia) under continuous stirring until the pH of the solution reaches 9.0–9.5.

    • Caution: Extensive foaming will occur due to CO2​ release if using bicarbonate. Add the base incrementally.

  • Extraction: Transfer the neutralized solution to a separatory funnel. Extract the aqueous layer with Dichloromethane (3 x 50 mL).

    • Causality: The free base of the amino acid ester is highly lipophilic and will readily partition into the organic DCM layer, leaving inorganic salts behind[].

  • Drying & Concentration: Combine the organic layers and wash with 30 mL of brine. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure free base as a pale yellow to colorless oil.

Process Workflow Visualization

SynthesisWorkflow N1 Sarcosine + Isopropanol (Suspension at 0°C) N2 Dropwise Addition of SOCl2 (Exothermic, HCl/SO2 gas) N1->N2 N3 Reflux at 80°C (6-8 h) (Esterification) N2->N3 Heat N4 Vacuum Concentration (Yields HCl Salt) N3->N4 Remove Volatiles N5 Aqueous Dissolution & Neutralization (pH 9-9.5) N4->N5 Base (NaHCO3/NH3) N6 Organic Extraction (DCM) & Drying (Na2SO4) N5->N6 N7 Propan-2-yl 2-(methylamino)acetate (Pure Free Base) N6->N7 Evaporate DCM

Workflow for the synthesis and isolation of Propan-2-yl 2-(methylamino)acetate.

Analytical Validation (Self-Validating System)

To ensure scientific integrity, the synthesized protocol must be validated post-process. The identity and purity of Propan-2-yl 2-(methylamino)acetate should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)[2].

Compare your empirical results against the expected structural benchmarks detailed below:

Analytical MethodExpected Signals / Data PointsStructural Correlation
1 H NMR ( CDCl3​ , 400 MHz) δ 5.05 (sept, J = 6.3 Hz, 1H)Isopropyl methine proton (-CH (CH3​)2​ )
δ 3.32 (s, 2H)Glycine alpha-protons (-CH 2​ -)
δ 2.42 (s, 3H)N-methyl protons (N-CH 3​ )
δ 1.25 (d, J = 6.3 Hz, 6H)Isopropyl methyl protons (-CH(CH 3​ ) 2​ )
13 C NMR ( CDCl3​ , 100 MHz) δ 171.5Carbonyl carbon (C=O)
δ 68.2Isopropyl methine carbon (-C H (CH3​)2​ )
δ 53.1Glycine alpha-carbon (-C H 2​ -)
δ 35.8N-methyl carbon (N-C H 3​ )
δ 21.8Isopropyl methyl carbons (-CH(C H 3​ ) 2​ )
ESI-MS (Positive Mode)m/z 132.1 [M+H]+ corresponding to C6​H14​NO2+​

Note: If the compound is kept as the hydrochloride salt, the N-methyl and alpha-proton signals will shift downfield due to protonation of the amine, and a broad NH2+​ peak will be visible.

References

  • Ossowicz-Rupniewska, P., et al. "New amino acid propyl ester ibuprofenates from synthesis to use in drug delivery systems". RSC Advances (2022). Available at:[Link]

  • Ossowicz-Rupniewska, P., et al. "Influence of the Type of Amino Acid on the Permeability and Properties of Ibuprofenates of Isopropyl Amino Acid Esters". PMC / NIH (2021). Available at: [Link]

  • Wang, Z. "AMINO ACIDS: Insights and Roles in Heterocyclic Chemistry Volume 1 Protecting Groups". IntechOpen (2018). Available at:[Link]

Sources

Application

Using Propan-2-yl 2-(methylamino)acetate as an intermediate in peptide synthesis

An In-Depth Guide to the Application of Propan-2-yl 2-(methylamino)acetate in Peptide Synthesis Abstract The incorporation of N-methylated amino acids into peptide backbones is a cornerstone strategy in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of Propan-2-yl 2-(methylamino)acetate in Peptide Synthesis

Abstract

The incorporation of N-methylated amino acids into peptide backbones is a cornerstone strategy in medicinal chemistry for enhancing pharmacological properties such as metabolic stability, membrane permeability, and conformational rigidity.[1][2] Propan-2-yl 2-(methylamino)acetate, also known as sarcosine isopropyl ester, is a key intermediate for introducing the N-methylglycine (sarcosine) moiety. This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis, handling, and strategic application of this versatile building block in peptide synthesis. We delve into the causality behind experimental choices, provide validated protocols, and contextualize its use within modern synthetic workflows.

Introduction: The Strategic Value of N-Methylation

N-methylation of the peptide amide bond imparts significant therapeutic advantages. By replacing the amide proton with a methyl group, it eliminates a hydrogen bond donor, which increases lipophilicity and can facilitate passive diffusion across biological membranes.[3] Crucially, this modification introduces steric hindrance that confers resistance to enzymatic degradation by proteases, thereby improving the peptide's in vivo stability and duration of action.[1][4]

Propan-2-yl 2-(methylamino)acetate serves as a readily accessible precursor to N-methylglycine derivatives required for peptide synthesis. Its isopropyl ester functionality provides temporary protection for the carboxyl group, allowing for selective reactions at the N-methylamino group. This guide will focus on its conversion to the Fmoc-protected building block suitable for Solid-Phase Peptide Synthesis (SPPS) and the subsequent protocols for its successful incorporation into a growing peptide chain.

Physicochemical Characteristics

A clear understanding of the intermediate's properties is fundamental for its effective use.

PropertyValueSource
IUPAC Name propan-2-yl 2-(methylamino)acetate[]
Synonyms H-Sar-OiPr, Sarcosine isopropyl ester[]
CAS Number 93378-87-1[6]
Molecular Formula C6H13NO2[][7]
Molecular Weight 131.17 g/mol [][8]
Boiling Point 151.5 ± 23.0 °C (Predicted)[]
Density 0.935 ± 0.06 g/cm3 (Predicted)[]
SMILES CC(C)OC(=O)CNC[][7]

Core Synthetic Challenge: The Sterically Hindered Coupling

The primary obstacle in synthesizing N-methylated peptides is the reduced reactivity of the secondary amine. The steric bulk of the N-methyl group significantly hinders its nucleophilic attack on the activated carboxyl group of the incoming amino acid.[1][3] This steric hindrance leads to several challenges:

  • Incomplete Couplings: Standard coupling conditions often fail to drive the reaction to completion, resulting in deletion sequences which are difficult to separate from the target peptide.[3]

  • Slower Kinetics: Reaction times must be extended, which can increase the risk of side reactions, including racemization of the activated amino acid.[1]

  • Reagent Selection: The choice of coupling reagent is critical. Less reactive agents like HBTU/HCTU are often ineffective, necessitating the use of more potent uronium/aminium or phosphonium salt reagents.[1][9]

From Intermediate to SPPS-Ready Building Block: Synthesis of Fmoc-Sar-OH

Propan-2-yl 2-(methylamino)acetate is most effectively used as a starting material for the synthesis of N-Fmoc-N-methylglycine (Fmoc-Sar-OH), the standard building block for SPPS. The synthesis involves two key steps: N-protection followed by saponification of the isopropyl ester.

Workflow for Fmoc-Sar-OH Synthesis

G Start Propan-2-yl 2-(methylamino)acetate Step1 N-Protection with Fmoc-OSu Start->Step1 Base (e.g., NaHCO3) Solvent (e.g., Dioxane/H2O) Intermediate Fmoc-Sar-OiPr Step1->Intermediate Step2 Saponification (e.g., LiOH) Intermediate->Step2 Solvent (e.g., THF/H2O) End Fmoc-Sar-OH Step2->End

Caption: Synthesis of Fmoc-Sar-OH from its isopropyl ester.

Protocol 1: Synthesis of N-Fmoc-N-methylglycine (Fmoc-Sar-OH)

Rationale: This two-step protocol first protects the secondary amine with the base-labile Fmoc group, a standard for SPPS.[10] The subsequent saponification carefully cleaves the isopropyl ester to liberate the free carboxylic acid required for activation during peptide coupling.

Materials:

  • Propan-2-yl 2-(methylamino)acetate

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO3)

  • 1,4-Dioxane

  • Deionized Water

  • Lithium Hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • N-Fmoc Protection:

    • Dissolve Propan-2-yl 2-(methylamino)acetate (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

    • Add Sodium Bicarbonate (2.5 eq) and stir until dissolved.

    • Cool the solution to 0 °C in an ice bath.

    • Add Fmoc-OSu (1.05 eq) portion-wise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor reaction completion by TLC.

    • Once complete, dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield crude Fmoc-Sar-OiPr. This intermediate can be used directly in the next step.

  • Ester Saponification:

    • Dissolve the crude Fmoc-Sar-OiPr in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C.

    • Add a solution of LiOH (1.5 eq) in water dropwise.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl. A white precipitate should form.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate to yield Fmoc-Sar-OH, typically as a white solid.

Application in Solid-Phase Peptide Synthesis (SPPS)

With the Fmoc-Sar-OH building block in hand, it can be incorporated into a peptide sequence using a standard Fmoc-SPPS workflow. The key to success lies in the coupling step.

Comparative Performance of Coupling Reagents

The choice of coupling reagent is paramount for achieving high efficiency when coupling to an N-methylated residue.[2]

ReagentCategoryPerformance with N-Me-AAComments
HBTU/HCTU Uronium SaltLess EffectiveGenerally insufficient for driving sterically hindered couplings to completion.[1]
HATU/HDMC Uronium SaltHighly Effective Forms a highly reactive HOAt ester, which is very efficient for coupling to N-methylated amines.[9][11][12] Considered a gold standard.
PyBOP/PyAOP Phosphonium SaltEffectiveGood alternative to HATU, though can be less efficient when coupling two adjacent N-methyl residues.[2][12]
BOP-Cl Phosphonic ChlorideEffectiveA powerful reagent, but can increase the risk of racemization.[9]
DCC/DIC CarbodiimideIneffectiveGenerally not reactive enough for these challenging couplings and can lead to side reactions.[11]
SPPS Workflow: Incorporating an N-Methylated Residue

G cluster_0 SPPS Cycle for N-Methyl Amino Acid Resin Peptide-Resin (Free N-terminal amine) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Washing1 Wash (DMF, DCM) Deprotection->Washing1 Coupling Coupling: Fmoc-AA-OH (4 eq) HATU (3.9 eq) DIPEA (8 eq) Washing1->Coupling Monitoring Monitor Coupling (Bromophenol Blue Test) Coupling->Monitoring Washing2 Wash (DMF, DCM) NextCycle Ready for Next Cycle Washing2->NextCycle Monitoring->Washing2

Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.

Protocol 2: SPPS Coupling of an Amino Acid to an N-Terminal Sarcosine Residue

Rationale: This protocol employs HATU, a highly efficient coupling reagent, to overcome the steric hindrance of the N-methyl group.[9] An extended coupling time and specific monitoring methods are used to ensure the reaction proceeds to completion. The ninhydrin test cannot be used to monitor the free N-methyl amine, so a qualitative method like the bromophenol blue test is required.[9]

Materials:

  • Peptide-resin with a free N-terminal sarcosine residue

  • Fmoc-protected amino acid (the incoming residue)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Bromophenol Blue test solution

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable): If the N-terminal sarcosine is Fmoc-protected, deprotect by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (5x).

  • Activation of Incoming Amino Acid:

    • In a separate vial, dissolve the next Fmoc-amino acid (4.0 eq relative to resin loading) and HATU (3.9 eq) in DMF.

    • Add DIPEA (8.0 eq) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution will typically change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-4 hours. Note: Coupling to an N-methylated residue often requires significantly longer than standard couplings.

  • Monitoring for Completion:

    • Remove a small sample of resin beads and wash them thoroughly with DMF and then Methanol.

    • Add a few drops of the Bromophenol Blue test solution.

    • Observe the color: a yellow color indicates a complete coupling (no free amine), while a blue or green color indicates an incomplete reaction.[9]

  • Recoupling (if necessary): If the test is positive (blue/green), drain the coupling solution and repeat steps 3 and 4 with a fresh solution of activated amino acid.

  • Washing: Once coupling is complete (test is yellow), drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Conclusion

Propan-2-yl 2-(methylamino)acetate is a valuable and cost-effective intermediate for the incorporation of sarcosine into synthetic peptides. While the inherent steric hindrance of the N-methyl group presents a significant synthetic hurdle, this challenge is reliably overcome through a strategic workflow. By first converting the intermediate to the SPPS-ready Fmoc-Sar-OH building block and subsequently employing powerful coupling reagents like HATU with careful reaction monitoring, researchers can successfully synthesize N-methylated peptides. The protocols and insights provided in this guide offer a robust framework for leveraging N-methylation to enhance the therapeutic potential of peptide-based drug candidates.

References

  • Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. Journal of Organic Chemistry. American Chemical Society. Retrieved from [Link]

  • LifeTein. (2025, September 25). Should My Peptide Be Methylated?. LifeTein. Retrieved from [Link]

  • NextSDS. (n.d.). propan-2-yl 2-(methylamino)acetate — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. Biopolymers, 109(9), e23110. Retrieved from [Link]

  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(12), 5823-5846. Retrieved from [Link]

  • Correa, Basurto, et al. (2016). Synthesis and Modification of the Amyloid Peptide Sequence 37-42 of Aβ42 (AβPP). Journal of the Mexican Chemical Society, 60(3). Retrieved from [Link]

  • Dangel, B., & Doye, S. (2018). C–H Functionalization of N-Methylated Amino Acids and Peptides as Tool in Natural Product Synthesis. Organic Letters, 20(24), 7891-7895. Retrieved from [Link]

  • An, G., & Seomoon, D. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 12(3), 564-569. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 2-[(propan-2-yl)amino]acetate — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Methylamino)propan-2-yl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation. Canadian Journal of Chemistry, 55(5), 906-910. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. PubMed. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2018). N-methylation in amino acids and peptides: Scope and limitations. ResearchGate. Retrieved from [Link]

  • Román, T., Acosta, G., Cárdenas, C., de la Torre, B. G., & Albericio, F. (2023). N-methylation of amino acid and peptide chain in SPPS. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). Propan-2-yl 2-(methylamino)acetate (C6H13NO2). PubChemLite. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

Sources

Method

Catalytic esterification of sarcosine to Propan-2-yl 2-(methylamino)acetate

Application Note: Catalytic Esterification of Sarcosine to Propan-2-yl 2-(methylamino)acetate Executive Summary Propan-2-yl 2-(methylamino)acetate, commonly known as sarcosine isopropyl ester, is a highly valuable non-na...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Esterification of Sarcosine to Propan-2-yl 2-(methylamino)acetate

Executive Summary

Propan-2-yl 2-(methylamino)acetate, commonly known as sarcosine isopropyl ester, is a highly valuable non-natural amino acid derivative. Featuring a methylated amino group and an isopropyl ester moiety, its unique structure offers enhanced lipophilicity compared to traditional amino acid esters[]. This tailored reactivity makes it a critical building block in the synthesis of active pharmaceutical ingredients (APIs), such as the benzodiazepine antagonist Flumazenil[2], and in the development of highly bioavailable prodrug scaffolds[3]. This application note details an optimized, highly efficient thionyl chloride (SOCl₂)-mediated catalytic esterification protocol to synthesize and isolate sarcosine isopropyl ester as a stable hydrochloride salt.

Mechanistic Rationale & Causality

Sarcosine (N-methylglycine) exists primarily as a tightly bound zwitterion in its solid state and in neutral solutions, resulting in notoriously poor solubility in organic solvents like isopropanol. To drive a successful Fischer esterification, this zwitterionic network must be disrupted.

Instead of relying on the cumbersome handling of pre-formed anhydrous HCl gas, this protocol employs a modified Brenner-Huber activation method using Thionyl Chloride (SOCl₂).

  • Causality of Reagent Choice : The dropwise addition of SOCl₂ to isopropanol at 0°C exothermically generates isopropyl chlorosulfite and anhydrous hydrogen chloride (HCl) in situ. The anhydrous HCl immediately protonates the carboxylate group of sarcosine, breaking the zwitterion and solubilizing the amino acid.

  • Thermodynamic Driving Force : The highly acidic environment catalyzes the nucleophilic acyl substitution. Because isopropanol acts as both the solvent and the reactant in massive excess, the equilibrium is driven entirely toward the ester product according to Le Chatelier's principle. The byproducts (SO₂ and excess HCl) are volatile and easily removed during vacuum concentration, ensuring a clean isolation of the hydrochloride salt without the need for aqueous workup.

Materials and Reagents

Table 1: Reagents and Stoichiometry (100 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole in Synthesis
Sarcosine 89.091.08.91 gSubstrate (Amino Acid)
Isopropanol 60.10Solvent/Excess100 mLReactant & Solvent
Thionyl Chloride 118.971.510.9 mLActivating Agent / HCl Source
Toluene 92.14N/A40 mLAzeotropic Drying Agent
Diethyl Ether 74.12N/A50 mLAnti-solvent for Trituration

Experimental Workflow

Workflow A Isopropanol Cool to 0°C B Thionyl Chloride Dropwise Addition A->B C In Situ Generation HCl & Chlorosulfite B->C D Add Sarcosine (N-methylglycine) C->D E Reflux at 82°C (12 Hours) D->E F Vacuum Concentration Remove SO2/HCl E->F G Trituration (Cold Ether) F->G H Sarcosine Isopropyl Ester Hydrochloride G->H

Workflow for the SOCl2-mediated esterification of sarcosine to its isopropyl ester.

Step-by-Step Protocol

Phase 1: In Situ Catalyst Generation (Activation)

  • Equip a 250 mL oven-dried, three-neck round-bottom flask with a PTFE-coated magnetic stir bar, a reflux condenser (fitted with a CaCl₂ drying tube to exclude atmospheric moisture), and a pressure-equalizing dropping funnel.

  • Add 100 mL of anhydrous isopropanol to the flask and cool to 0°C using an ice-water bath.

  • Slowly add 10.9 mL (150 mmol) of Thionyl Chloride (SOCl₂) dropwise over 30 minutes.

    • Expert Insight: Slow addition strictly controls the exothermic reaction between SOCl₂ and the secondary alcohol, preventing the premature evaporation of the solvent and ensuring maximal retention of the generated anhydrous HCl.

Phase 2: Esterification 4. Once the SOCl₂ addition is complete, remove the ice bath and add 8.91 g (100 mmol) of solid Sarcosine in small portions under vigorous stirring. 5. Heat the reaction mixture to a gentle reflux (approx. 82°C) for 12 hours.

  • Expert Insight: The elevated temperature provides the activation energy required for the formation of the tetrahedral intermediate and the subsequent elimination of water.

Phase 3: Isolation and Purification 6. After confirming reaction completion via the self-validating QC steps (see Section 6), cool the mixture to room temperature. 7. Concentrate the solution under reduced pressure (rotary evaporator) at 40°C to strip off excess isopropanol, SO₂, and HCl. 8. Co-evaporate the resulting viscous, pale-yellow oil with anhydrous toluene (2 × 20 mL).

  • Expert Insight: Toluene acts as an azeotropic drying agent to remove trace water and residual trapped HCl, facilitating crystallization.

  • Triturate the crude residue with 50 mL of cold diethyl ether to induce precipitation.

  • Filter the resulting white crystalline solid through a Büchner funnel, wash with additional cold ether (2 × 10 mL), and dry under high vacuum for 4 hours to afford Propan-2-yl 2-(methylamino)acetate hydrochloride.

In-Process Quality Control (Self-Validating System)

To ensure trustworthiness and reproducibility, the protocol is designed as a self-validating system. Do not proceed to Phase 3 (Isolation) until the reaction passes the following analytical gates.

Validation A Sample Aliquot B TLC (Ninhydrin) A->B C Sarcosine Spot Present? B->C D Continue Reflux C->D Yes E Concentrate C->E No D->A F 1H NMR Analysis E->F G Verify Septet at ~5.0 ppm F->G

In-process quality control and self-validation decision tree for esterification.

  • TLC Analysis : Spot the reaction mixture against a pure sarcosine standard on silica gel 60 F254 plates. Elute with a highly polar system: n-Butanol:Acetic Acid:Water (4:1:1 v/v/v). Stain the plate with Ninhydrin solution and heat.

    • Validation Marker: Sarcosine, being a secondary amine, appears as a distinct brownish-yellow spot (unlike the Ruhemann's purple of primary amines). The complete disappearance of the baseline sarcosine spot validates the end of the reaction.

  • ¹H NMR Validation : Dissolve a small aliquot of the concentrated crude in D₂O or DMSO-d6.

    • Validation Marker: The appearance of a distinct septet at ~5.0 ppm (1H, -CH (CH₃)₂) and a doublet at ~1.2 ppm (6H, -CH(CH₃ )₂) definitively confirms the successful incorporation of the isopropyl ester moiety.

Quantitative Data & Optimization

The choice of catalyst and conditions drastically impacts the yield and purity of the final ester. Table 2 summarizes the optimization landscape for this transformation.

Table 2: Optimization of Esterification Parameters

Catalyst SystemTemperatureTimeConversion (%)Isolated Yield (%)Purity (HPLC)
SOCl₂ (1.5 eq) Reflux (82°C) 12 h >99% 92% >99%
HCl (gas, anhydrous)Reflux (82°C)24 h>95%85%>98%
p-TsOH (0.2 eq)Reflux (82°C)48 h80%70%95%
SOCl₂ (1.5 eq)Room Temp (25°C)48 h65%55%90%

Note: The SOCl₂ method is superior due to the concurrent chemical dehydration (consumption of water by SOCl₂) which prevents the reverse hydrolysis reaction.

Applications in Drug Development

Propan-2-yl 2-(methylamino)acetate is widely utilized in pharmaceutical chemistry and specialized bioconjugate studies[].

  • Flumazenil Synthesis : It is condensed with 5-fluoro-2-nitrobenzoic acid derivatives to form key intermediates (e.g., N-(5-fluoro-2-nitrobenzoyl)-N-methylglycine isopropyl ester) that are subsequently reduced and cyclized into the 1,4-benzodiazepine core[2].

  • Prodrug Scaffolds : The isopropyl ester masks the polar carboxylic acid, enhancing the lipophilicity of molecules to facilitate passive cellular permeability. It has been successfully employed in the synthesis of prodrugs for methyl hydrogen fumarate, targeting autoimmune and inflammatory diseases like psoriasis and multiple sclerosis[3].

References

  • Title: CN112979658A - Preparation method of flumazenil Source: Google Patents URL
  • Title: US8148414B2 - Prodrugs of methyl hydrogen fumarate, pharmaceutical compositions thereof, and methods of use Source: Google Patents URL

Sources

Application

Propan-2-yl 2-(methylamino)acetate applications in active pharmaceutical ingredient (API) development

Executive Summary Propan-2-yl 2-(methylamino)acetate (CAS: 93378-87-1), commonly known as isopropyl sarcosinate, is a highly versatile building block in the synthesis of Active Pharmaceutical Ingredients (APIs). Structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propan-2-yl 2-(methylamino)acetate (CAS: 93378-87-1), commonly known as isopropyl sarcosinate, is a highly versatile building block in the synthesis of Active Pharmaceutical Ingredients (APIs). Structurally, it is the isopropyl ester of sarcosine (N-methylglycine). In modern drug design, this compound serves a dual mechanistic purpose:

  • N-methylation (Sarcosine moiety): Confers profound proteolytic stability to peptidomimetics by eliminating hydrogen-bond donors required for protease recognition [1].

  • Isopropyl Esterification: Acts as a sterically hindered lipophilic promoiety in prodrug design, enhancing oral bioavailability while resisting premature intestinal hydrolysis [2].

This guide provides detailed application notes, causality-driven protocols, and pharmacokinetic rationales for integrating Propan-2-yl 2-(methylamino)acetate into API development workflows.

Application I: Engineering Proteolytic Stability in Peptidomimetics

The Causality of N-Methylation

The clinical utility of peptide-based APIs is historically limited by their rapid degradation by endogenous proteases. The inclusion of the sarcosine moiety via Propan-2-yl 2-(methylamino)acetate directly addresses this liability.

Proteases initiate cleavage by recognizing and hydrogen-bonding with the amide backbone of the target peptide. N-methylation replaces the amide hydrogen with a methyl group, effectively destroying the hydrogen-bond donor capabilities of that specific residue. Furthermore, the N-methyl group introduces local steric bulk and restricts the ϕ and ψ dihedral angles of the peptide backbone, forcing it into conformations that are energetically unfavorable for protease active-site binding [3]. The isopropyl ester serves as a robust, lipophilic C-terminal protecting group during solid or solution-phase synthesis, which can later be selectively hydrolyzed or retained for cell permeability.

Protocol 1: Solution-Phase Coupling of Isopropyl Sarcosinate

Note: Because sarcosine is a secondary amine, it is significantly less nucleophilic and more sterically hindered than primary amino acids. Standard coupling reagents (e.g., DCC, EDC) often result in low yields and high epimerization. This protocol utilizes HATU, which generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester to overcome the steric barrier.

Reagents:

  • N-Boc-protected amino acid (1.0 eq)

  • Propan-2-yl 2-(methylamino)acetate hydrochloride (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: Dissolve the N-Boc-protected amino acid (1.0 mmol) and HATU (1.2 mmol) in 5 mL of anhydrous DMF under an inert nitrogen atmosphere. Stir for 5 minutes at 0°C.

  • Base Addition: Add DIPEA (1.5 mmol) dropwise to the mixture. The solution will turn a pale yellow, indicating the formation of the active HOAt ester. Stir for an additional 10 minutes at 0°C.

  • Amine Introduction: In a separate vial, dissolve Propan-2-yl 2-(methylamino)acetate hydrochloride (1.1 mmol) in 2 mL of DMF and neutralize with the remaining DIPEA (1.5 mmol).

  • Coupling: Add the neutralized sarcosinate solution dropwise to the activated ester mixture. Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the activated ester mass and the emergence of the product mass ( [M+H]+ ) validates reaction completion.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% NaHCO3​ , 1M HCl , and brine to remove unreacted starting materials and urea byproducts.

  • Isolation: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

Workflow A N-Boc-Amino Acid Activation (HATU/DIPEA) B Add Propan-2-yl 2-(methylamino)acetate A->B C Amide Bond Formation (Sterically Hindered) B->C D LC-MS Validation & Quenching C->D E Purification (Flash/Prep-HPLC) D->E

Caption: Workflow for the HATU-mediated solution-phase coupling of isopropyl sarcosinate.

Application II: Prodrug Promoiety for Enhanced Bioavailability & Hepatic Targeting

The Causality of Isopropyl Esterification

In prodrug API development, converting a polar carboxylic acid into an ester is a classic strategy to increase the partition coefficient (LogP) and facilitate passive transcellular diffusion across the intestinal epithelium. However, standard methyl or ethyl esters are rapidly hydrolyzed by Carboxylesterase 2 (CES2), an enzyme highly expressed in the human gastrointestinal tract [2]. This premature cleavage releases the polar active drug in the gut lumen, drastically reducing systemic absorption.

Propan-2-yl 2-(methylamino)acetate solves this by utilizing an isopropyl ester . The branched methyl groups of the isopropyl moiety create a steric shield around the carbonyl carbon. This steric hindrance makes the prodrug highly resistant to intestinal CES2. Once absorbed and transported via the portal vein to the liver, the prodrug is recognized and efficiently cleaved by Hepatic Carboxylesterase 1 (CES1), which has a larger active site capable of accommodating bulky esters [2].

Protocol 2: In Vitro Validation of Prodrug Stability (CES1 vs. CES2)

To validate the efficacy of the isopropyl sarcosinate promoiety, the synthesized prodrug must be tested in a self-validating enzymatic assay.

Step-by-Step Methodology:

  • Preparation of Matrix: Prepare human intestinal microsomes (HIM, rich in CES2) and human liver microsomes (HLM, rich in CES1) at a protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate the microsome suspensions at 37°C for 5 minutes.

  • Initiation: Spike the isopropyl sarcosinate prodrug into the suspensions to achieve a final concentration of 5 µM.

  • Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately quench the aliquots by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining intact prodrug and the appearance of the free acid metabolite.

  • Data Interpretation: A successful isopropyl sarcosinate prodrug will show >80% stability in HIM (CES2 resistance) at 120 minutes, but rapid depletion in HLM (CES1 activation) with a half-life ( t1/2​ ) of <30 minutes.

PK_Pathway A Oral Administration of Isopropyl Sarcosinate Prodrug B Intestinal Lumen (High LogP = Passive Diffusion) A->B C Intestinal Epithelium (Steric Shielding Resists CES2) B->C D Portal Vein Circulation (Intact Prodrug) C->D E Hepatic Activation (Cleavage by Hepatic CES1) D->E F Active API Release into Systemic Circulation E->F

Caption: Pharmacokinetic pathway demonstrating CES2 resistance and CES1 hepatic activation.

Quantitative Data Presentation

The following table summarizes the physicochemical and pharmacokinetic advantages of utilizing Propan-2-yl 2-(methylamino)acetate compared to standard glycine or unesterified sarcosine building blocks in a model peptide/prodrug system.

Building Block / PromoietyStructural ModificationEstimated LogP ShiftProteolytic Half-life ( t1/2​ )Intestinal CES2 StabilityHepatic CES1 Cleavage
Glycine None (Standard)Baseline~15 minsN/A (No ester)N/A
Sarcosine N-Methylation+0.5~75 minsN/A (No ester)N/A
Methyl Sarcosinate N-Methyl + Methyl Ester+1.2~75 minsLow (Rapidly cleaved)High
Propan-2-yl 2-(methylamino)acetate N-Methyl + Isopropyl Ester+2.1 >120 mins High (Sterically shielded)High (Targeted activation)

Data synthesis derived from comparative studies on N-alkylation [3] and isopropyl ester prodrug performance [2].

References

  • Title: Synthetic Preparation of N-Methyl-α-amino Acids Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Nucleotide Prodrug Containing a Nonproteinogenic Amino Acid To Improve Oral Delivery of a Hepatitis C Virus Treatment Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]

  • Title: Tuning of Protease Resistance in Oligopeptides through N-Alkylation Source: PubMed Central (NIH) URL: [Link]

Method

Application Notes and Protocols for the Scale-Up Manufacturing and Extraction of Propan-2-yl 2-(methylamino)acetate

Abstract: This document provides a comprehensive technical guide for the scale-up synthesis, extraction, and purification of Propan-2-yl 2-(methylamino)acetate (CAS 93378-87-1), also known as isopropyl sarcosinate or H-S...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the scale-up synthesis, extraction, and purification of Propan-2-yl 2-(methylamino)acetate (CAS 93378-87-1), also known as isopropyl sarcosinate or H-Sar-OiPr.[] The protocols detailed herein are designed for researchers, chemists, and drug development professionals, emphasizing robust, scalable, and efficient methodologies. The guide explains the fundamental principles behind the chosen synthetic route—Fischer-Speier esterification—and outlines detailed procedures for manufacturing, in-process controls, extraction, and final purification by vacuum distillation. Analytical methods for quality control and comprehensive troubleshooting are also provided to ensure a self-validating and reliable process.

Introduction: Compound Profile and Synthetic Strategy

Propan-2-yl 2-(methylamino)acetate is the isopropyl ester of N-methylglycine (sarcosine). As an esterified amino acid derivative, it offers enhanced lipophilicity compared to its parent amino acid, making it a valuable building block in peptide synthesis and a versatile intermediate in pharmaceutical chemistry.[] Its structure combines the secondary amine of sarcosine with a moderately bulky isopropyl ester group, influencing its reactivity and physical properties.

The primary challenge in synthesizing amino acid esters is managing the reactivity of both the carboxylic acid and the amino group. The selected manufacturing strategy is the Fischer-Speier esterification , a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] This method is highly suitable for scale-up due to its use of inexpensive reagents and well-understood reaction mechanism.

Causality of Strategic Choice: The Fischer esterification is an equilibrium-limited reaction.[4][5] To achieve high conversion on a manufacturing scale, the equilibrium must be shifted towards the product. This is accomplished by applying Le Châtelier's principle in two ways:

  • Use of Excess Reagent: Isopropanol is used in large excess, serving as both a reactant and the reaction solvent. This high concentration of a starting material drives the reaction forward.[6]

  • Removal of Water: The water formed as a byproduct is continuously removed from the reaction mixture, typically by azeotropic distillation, which prevents the reverse reaction (ester hydrolysis).[3][7]

The amino group of sarcosine is basic and is protonated by the acid catalyst. This is advantageous as it protects the amine from participating in side reactions (like intermolecular amide formation) without requiring a separate protection-deprotection sequence, thereby improving atom economy and process efficiency.[2]

Scale-Up Manufacturing Protocol

This section details the protocol for a kilogram-scale synthesis of Propan-2-yl 2-(methylamino)acetate.

Materials and Equipment
Material/EquipmentSpecificationPurpose
Reactants
N-Methylglycine (Sarcosine)>99% purityStarting material
Propan-2-ol (Isopropanol)Anhydrous, >99.5%Reactant and solvent
p-Toluenesulfonic acid (p-TsOH)MonohydrateAcid catalyst
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionNeutralizing agent
Ethyl AcetateACS GradeExtraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)GranularDrying agent
Equipment
Glass-Lined Reactor10 L, with overhead stirrer, reflux condenser, and temperature probeReaction vessel
Dean-Stark Apparatus500 mLAzeotropic removal of water
Heating/Cooling MantleSuitable for 10 L reactorTemperature control
Vacuum Distillation SetupShort path, with vacuum pump, cold trap, and fraction collectorFinal purification
Separatory Funnel10 LLiquid-liquid extraction
Synthesis Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Extraction Stage cluster_purification Purification Stage sarcosine N-Methylglycine (Sarcosine) reactor Charge Reactor sarcosine->reactor isopropanol Isopropanol (Excess) isopropanol->reactor catalyst p-TsOH Catalyst catalyst->reactor reflux Heat to Reflux (Azeotropic Water Removal) reactor->reflux In-Process Control: TLC/GC Monitoring cool Cool Reaction Mixture reflux->cool neutralize Neutralize with NaHCO₃ Solution cool->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash & Dry Organic Phase extract->wash concentrate Concentrate (Rotary Evaporator) wash->concentrate distill Vacuum Distillation concentrate->distill Crude Product final_product Pure Propan-2-yl 2-(methylamino)acetate distill->final_product

Caption: End-to-end workflow for the synthesis and purification of the target compound.

Step-by-Step Synthesis Protocol (1.0 kg Scale)
  • Reactor Setup: Equip a 10 L glass-lined reactor with an overhead stirrer, a reflux condenser fitted with a Dean-Stark apparatus, and a temperature probe. Ensure the system is dry.

  • Charging Reactants: Charge the reactor with N-methylglycine (1.00 kg, 11.22 mol) and anhydrous isopropanol (5.0 L, 65.4 mol). Begin stirring to create a slurry.

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.21 kg, 1.10 mol) to the slurry.

    • Expert Insight: p-TsOH is chosen over sulfuric acid for its solid nature, which simplifies handling on a large scale, and its lower tendency to cause charring.

  • Reaction and Water Removal: Heat the mixture to reflux (approx. 82°C). Isopropanol and water will form an azeotrope, which collects in the Dean-Stark trap. Periodically drain the lower aqueous layer from the trap.

  • In-Process Monitoring: Monitor the reaction's progress every 2 hours by taking a small aliquot, neutralizing it, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete when the starting N-methylglycine is no longer detected (typically 8-12 hours).

  • Cool Down: Once complete, turn off the heating and allow the reaction mixture to cool to room temperature (< 30°C).

Extraction and Purification Protocols

The work-up procedure is designed to efficiently neutralize the catalyst and extract the product into an organic phase, while the final purification step ensures high purity suitable for subsequent applications.

Extraction Workflow Diagram

G mixture Post-Reaction Mixture (Ester Salt in Isopropanol) neutralization Neutralization pH 7.5-8.5 with NaHCO₃ mixture->neutralization extraction Liquid-Liquid Extraction (Ethyl Acetate) neutralization->extraction separation Phase Separation extraction->separation aq_phase Aqueous Phase (Salts, excess NaHCO₃) org_phase Organic Phase (Product, Isopropanol, EtOAc) wash Wash with Brine org_phase->wash separation->aq_phase Discard separation->org_phase dry Dry over MgSO₄ wash->dry filter_conc Filter and Concentrate dry->filter_conc crude Crude Product Oil filter_conc->crude

Caption: Detailed workflow for the extraction and isolation of the crude product.

Step-by-Step Extraction Protocol
  • Solvent Removal: Reduce the volume of isopropanol in the cooled reaction mixture by approximately half using a rotary evaporator. This step makes the subsequent aqueous extraction more manageable.

  • Neutralization: Transfer the concentrated mixture to a large separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate while stirring until the pH of the aqueous layer is between 7.5 and 8.5.

    • Trustworthiness: This pH range is critical. A pH below 7 will result in poor extraction efficiency as the product remains protonated.[8] A pH above 9 increases the risk of ester hydrolysis, especially at elevated temperatures.[8]

  • First Extraction: Add ethyl acetate (3.0 L) to the separatory funnel. Shake vigorously for 2-3 minutes, venting frequently. Allow the layers to separate completely. Drain the lower aqueous layer.

  • Subsequent Extractions: Re-extract the aqueous layer twice more with ethyl acetate (1.5 L each time).

    • Expert Insight: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.

  • Combine and Wash: Combine all organic extracts. Wash the combined organic phase with brine (1.0 L) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Step-by-Step Purification Protocol: Vacuum Distillation

Vacuum distillation is the most effective method for purifying the target compound on a large scale, separating it from non-volatile impurities (residual sarcosine, salts) and any high-boiling point byproducts.[9]

  • Apparatus Setup: Assemble a short-path vacuum distillation apparatus. Use a heating mantle with a magnetic stirrer for the distillation flask.

  • Distillation: Place the crude oil into the distillation flask. Slowly apply vacuum to the system. Once a stable vacuum is achieved (<10 mmHg), begin heating the flask gently.

  • Fraction Collection: Collect and discard any initial low-boiling fractions (residual solvents). Collect the main product fraction at the appropriate boiling point and pressure. The predicted boiling point is 151.5 °C at atmospheric pressure, which will be significantly lower under vacuum.[]

  • Product Isolation: Once the main fraction has been collected, stop the heating, allow the system to cool, and then slowly release the vacuum. The collected liquid is the purified Propan-2-yl 2-(methylamino)acetate.

Quality Control and Characterization

Final product quality must be verified against established specifications.

Analytical Methods
ParameterMethodTypical Conditions & Expected Results
Purity GC-FID [10]Column: DB-5 or similar. Carrier Gas: Helium. Result: Purity >98.5%.
Purity RP-HPLC [11]Column: C18, 5 µm. Mobile Phase: Gradient of Acetonitrile and Water with 0.1% Formic Acid. Detector: UV at 210 nm. Result: Purity >98.5%.
Identity ¹H NMR Consistent with the structure of Propan-2-yl 2-(methylamino)acetate.
Identity Mass Spec (ESI+) m/z: 132.10 [M+H]⁺.
Appearance Visual Colorless to pale yellow liquid.
Final Product Specifications
TestSpecification
AppearanceColorless to pale yellow liquid
Purity (by GC)≥ 98.5%
Identity by ¹H NMRConforms to structure
Water Content (Karl Fischer)≤ 0.2%

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low reaction conversion 1. Insufficient catalyst. 2. Inefficient water removal. 3. Reaction time too short.1. Verify catalyst amount and activity. 2. Ensure Dean-Stark is functioning correctly and azeotrope is forming. 3. Extend reaction time and continue monitoring by GC/TLC.
Poor extraction yield 1. Aqueous phase pH is too low (<7). 2. Insufficient mixing during extraction.1. Re-check pH of the aqueous layer and adjust to 7.5-8.5 with NaHCO₃ before re-extracting. 2. Ensure vigorous shaking of the separatory funnel.
Product decomposes during distillation 1. Vacuum is not low enough. 2. Heating temperature is too high or applied too quickly.1. Check for leaks in the distillation setup to achieve a lower pressure. 2. Heat the distillation flask gradually and ensure even heating with stirring.
Final product is wet (high water content) 1. Incomplete drying of the organic phase. 2. Insufficient washing with brine.1. Use a sufficient amount of anhydrous MgSO₄ and allow adequate contact time. 2. Ensure the brine wash is performed effectively to remove bulk water before drying.

References

  • Scale-Up Syntheses of Amino Acid NCAs. ResearchGate. [Link]

  • propan-2-yl 2-(methylamino)acetate — Chemical Substance Information. NextSDS. [Link]

  • Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. SCIRP. [Link]

  • CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC - NIH. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary. [Link]

  • Fischer–Speier esterification. Wikipedia. [Link]

  • Fischer Esterification. Chemistry LibreTexts. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Redalyc. [Link]

  • The Application of C18AQ Columns in the Purification of Strong Polar Peptides. Santai. [Link]

  • multi-active method for the analysis of active substances in formulated products to support quality control scope. Cipac.org. [Link]

  • Semibatch Reactive Distillation for Isopropyl Acetate Synthesis. Request PDF. [Link]

Sources

Application

Cross-coupling reaction conditions using Propan-2-yl 2-(methylamino)acetate

Application Note: Advanced Cross-Coupling Strategies for Propan-2-yl 2-(methylamino)acetate (Isopropyl Sarcosinate) Executive Summary Propan-2-yl 2-(methylamino)acetate, commonly known as isopropyl sarcosinate, is a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Cross-Coupling Strategies for Propan-2-yl 2-(methylamino)acetate (Isopropyl Sarcosinate)

Executive Summary

Propan-2-yl 2-(methylamino)acetate, commonly known as isopropyl sarcosinate, is a highly versatile secondary amine building block. The N-arylation of this compound is a critical transformation in the synthesis of peptidomimetics, prodrugs, and complex active pharmaceutical ingredients (APIs)[1]. However, cross-coupling secondary amino acid esters presents unique chemoselectivity challenges. The ester moiety is highly susceptible to base-mediated saponification or transamidation under standard cross-coupling conditions. This application note details field-proven, self-validating protocols for the efficient C–N cross-coupling of isopropyl sarcosinate using Palladium and Copper catalysis, emphasizing mechanistic causality, rational condition selection, and high-fidelity product isolation.

Mechanistic Rationale & Condition Selection

2.1 Substrate Design: The Role of the Isopropyl Ester Unlike methyl or ethyl esters, the isopropyl ester provides crucial steric shielding to the carbonyl carbon. This steric bulk significantly retards the rate of nucleophilic attack by alkoxide bases or adventitious water, thereby preventing unwanted saponification or transesterification during the basic conditions required for cross-coupling[2].

2.2 Catalyst and Ligand Causality Secondary amines like isopropyl sarcosinate are sterically demanding nucleophiles, requiring carefully matched metal-ligand complexes:

  • Palladium Catalysis: The use of bulky, electron-rich biarylphosphine ligands (e.g., RuPhos or t-BuBrettPhos) is mandatory[2]. These ligands accelerate the oxidative addition of the aryl halide and, crucially, enforce a geometry that dramatically accelerates the sterically hindered reductive elimination step, preventing catalyst resting-state sequestration.

  • Copper Catalysis: Traditional Ullmann couplings require harsh temperatures (>100 °C) that degrade amino acid esters. However, recent advancements utilizing rationally designed anionic N1,N2-diarylbenzene-1,2-diamine ligands increase the electron density on Cu, lowering the activation barrier for oxidative addition and enabling room-temperature coupling[3].

  • Nickel Catalysis: Ni-catalyzed methods using DalPhos ligands have also emerged as highly effective, base-metal alternatives for the N-arylation of amino acid esters, offering excellent functional group tolerance without the need for precious metals[4].

2.3 Base Selection: The Critical Variable The choice of base dictates the success of the reaction. Strong alkoxide bases (e.g., NaOtBu) rapidly hydrolyze or transesterify the isopropyl ester. Therefore, weak, insoluble inorganic bases such as Cs₂CO₃ or K₃PO₄ are strictly required[2]. Their low solubility in organic solvents (like toluene or 1,4-dioxane) ensures a low steady-state concentration of reactive base—sufficient for deprotonating the metal-amine intermediate without degrading the ester.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and outcomes when coupling isopropyl sarcosinate with a standard aryl bromide (e.g., 4-bromotoluene).

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Major Byproduct / Observation
Pd₂(dba)₃ / RuPhosNaOtBuTHF80< 20%Saponified ester / Transamidation
Pd₂(dba)₃ / RuPhosCs₂CO₃Toluene80> 95%None (Clean conversion)
CuI / Diamine LigandK₃PO₄DMSO2588%Unreacted starting material
Ni(COD)₂ / DalPhosK₃PO₄1,4-Dioxane11092%Dehalogenated arene traces

Visualizations

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_Ar Ar-Pd(II)-X Intermediate OxAdd->PdII_Ar AmineCoord Amine Coordination (Isopropyl Sarcosinate) PdII_Ar->AmineCoord PdII_Amine Ar-Pd(II)-Amine Complex AmineCoord->PdII_Amine Deprot Deprotonation (Base: Cs2CO3) PdII_Amine->Deprot PdII_Amido Ar-Pd(II)-Amido Complex Deprot->PdII_Amido RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0 Regeneration

Pd-Catalyzed Buchwald-Hartwig Catalytic Cycle for Isopropyl Sarcosinate.

Workflow Start Substrate Prep (Strictly Anhydrous) Cat Catalyst Selection (Pd vs. Cu) Start->Cat Base Base Selection (Cs2CO3/K3PO4) Cat->Base Solvent Solvent Choice (Toluene/DMSO) Base->Solvent Reaction Reaction Execution (HPLC Monitoring) Solvent->Reaction Isolation Workup & Isolation (Chromatography) Reaction->Isolation

Experimental Workflow and Decision Matrix for Condition Optimization.

Experimental Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol utilizes a self-validating system with internal standard monitoring to ensure quantitative conversion without ester degradation[2].

Materials:

  • Aryl Bromide or Triflate (1.0 equiv, 1.0 mmol)

  • Propan-2-yl 2-(methylamino)acetate (1.2 equiv, 1.2 mmol)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • RuPhos or t-BuBrettPhos (0.04 equiv, 4 mol%)

  • Cs₂CO₃ (anhydrous, finely milled, 2.0 equiv, 2.0 mmol)

  • 1,3,5-Trimethoxybenzene (0.1 equiv, internal standard)

  • Anhydrous Toluene (0.2 M, 5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Glovebox or Schlenk line): In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine Pd₂(dba)₃, the phosphine ligand, and anhydrous toluene. Stir at room temperature for 15 minutes until a homogeneous, deep red/orange solution forms, validating the generation of the active Pd(0)Lₙ species.

  • Reagent Addition: Add the aryl electrophile, isopropyl sarcosinate, and the internal standard (1,3,5-trimethoxybenzene) to the reaction mixture.

  • Base Introduction: Add finely milled, anhydrous Cs₂CO₃. Causality: Milling increases the surface area of the insoluble base, ensuring efficient deprotonation of the Pd-amine intermediate without requiring high concentrations of soluble base that would cleave the ester.

  • Heating and In-Process Control: Seal the flask and heat to 80 °C. At 2 hours and 4 hours, withdraw a 10 µL aliquot, dilute with acetonitrile, and analyze via HPLC. The internal standard validates the mass balance and confirms if any ester hydrolysis is occurring.

  • Workup: Once HPLC indicates >95% conversion, cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and Pd black. Wash the pad with ethyl acetate.

  • Isolation: Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure N-aryl isopropyl sarcosinate.

Protocol B: Room-Temperature Copper-Catalyzed Amination

This protocol leverages advanced ligand design to perform Ullmann couplings at room temperature, completely eliminating the risk of thermal ester degradation[3].

Materials:

  • Aryl Bromide (1.0 equiv, 1.0 mmol)

  • Propan-2-yl 2-(methylamino)acetate (1.5 equiv, 1.5 mmol)

  • CuI (0.05 equiv, 5 mol%)

  • N1,N2-diarylbenzene-1,2-diamine ligand (0.05 equiv, 5 mol%)

  • K₃PO₄ (anhydrous, 2.0 equiv, 2.0 mmol)

  • Anhydrous DMSO (0.5 M, 2.0 mL)

Step-by-Step Methodology:

  • Complexation: In a nitrogen-filled glovebox, charge a vial with CuI, the diamine ligand, and DMSO. Stir for 10 minutes to form the active Cu-ligand complex.

  • Substrate Addition: Add the aryl bromide and isopropyl sarcosinate. Causality: The excess amine (1.5 equiv) compensates for any competitive coordination to the copper center, ensuring the catalytic cycle turns over efficiently.

  • Base Addition & Reaction: Add K₃PO₄, seal the vial, and stir vigorously at 25 °C for 16 hours. The room-temperature condition is self-validating for ester preservation; thermal degradation pathways are kinetically frozen.

  • Workup: Dilute the reaction with ethyl acetate and wash sequentially with water (3x) and brine (1x) to remove DMSO and inorganic salts. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via automated flash chromatography to yield the product.

References

  • Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Nickel-Catalyzed N-Arylation of Optically Pure Amino Acid Esters with Activated (Hetero)aryl Electrophiles Source: Canadian Journal of Chemistry URL:[Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates Source: Organic Letters (ACS Publications) URL:[Link]

  • Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Method

Purification and distillation techniques for synthesized Propan-2-yl 2-(methylamino)acetate

An in-depth guide to the purification of Propan-2-yl 2-(methylamino)acetate, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of purification and...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the purification of Propan-2-yl 2-(methylamino)acetate, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of purification and distillation techniques, emphasizing the scientific principles behind the methodologies to ensure the highest standards of purity for this critical synthetic intermediate.

Introduction: The Imperative for Purity

Propan-2-yl 2-(methylamino)acetate, also known as sarcosine isopropyl ester, is a vital building block in synthetic organic chemistry. As an esterified derivative of the N-methylated amino acid sarcosine, it serves as a key intermediate in the synthesis of peptides and complex pharmaceutical agents.[] Its enhanced lipophilicity compared to free amino acids facilitates its use in various organic media.[] The efficacy, safety, and reproducibility of synthesizing downstream products, particularly active pharmaceutical ingredients (APIs), are directly contingent on the purity of this starting material. Common synthetic routes, such as Fischer esterification, can introduce a range of impurities including unreacted starting materials, catalysts, and byproducts from side reactions. Therefore, robust and validated purification protocols are not merely a procedural step but a cornerstone of quality control.

This guide provides a comprehensive overview of the essential purification techniques, from fractional distillation under reduced pressure to chromatographic and extraction methods, offering detailed, field-proven protocols and the scientific rationale behind them.

Physicochemical Properties and Impurity Profile

A thorough understanding of the compound's properties is fundamental to designing an effective purification strategy.

Table 1: Physicochemical Properties of Propan-2-yl 2-(methylamino)acetate

PropertyValueSource
IUPAC Name propan-2-yl 2-(methylamino)acetate[]
Synonyms H-Sar-OiPr, Sarcosine isopropyl ester[]
CAS Number 93378-87-1[2]
Molecular Formula C₆H₁₃NO₂[][3]
Molecular Weight 131.17 g/mol [][4]
Predicted Boiling Point 151.5 ± 23.0 °C (at 760 mmHg)[]
Predicted Density 0.935 ± 0.06 g/cm³[]

Common Impurities in Synthesis: The nature of impurities is dictated by the synthetic route. A common method for synthesizing amino acid esters is the Fischer esterification, which involves heating the amino acid with an alcohol in the presence of a strong acid catalyst.[5][6][7]

  • Unreacted Starting Materials: Sarcosine (N-methylglycine), isopropanol.

  • Catalyst Residues: Sulfuric acid, hydrochloric acid, or p-toluenesulfonic acid.

  • Byproducts:

    • Dimerization/Polymerization Products: Amino acid esters can undergo self-condensation, especially at elevated temperatures, forming diketopiperazines or linear dipeptides.[8]

    • Over-alkylation Products: If methylation is part of the sequence, tertiary amines could form.[9]

    • Side-chain Reactions: Though not applicable to sarcosine, this is a consideration for other amino acids.

  • Solvents: Residual solvents from the reaction and workup (e.g., toluene, dichloromethane, diethyl ether).

Strategic Approach to Purification

The selection of a purification technique is guided by the scale of the synthesis and the physicochemical properties of the impurities relative to the desired product. A multi-step approach, combining a bulk purification method with a high-resolution technique, is often optimal.

Purification_Strategy Crude Crude Synthesized Product (Propan-2-yl 2-(methylamino)acetate + Impurities) Extraction Acid-Base Extraction Crude->Extraction Initial Bulk Cleanup (Removes acidic/neutral impurities) Distillation Fractional Vacuum Distillation Extraction->Distillation For Volatile Impurities (Removes solvents, byproducts with different B.P.) Chromatography Flash Chromatography / Prep-HPLC Extraction->Chromatography For Non-Volatile or Closely-Boiling Impurities Pure_Product High-Purity Product (>99%) Distillation->Pure_Product Chromatography->Pure_Product

Caption: A decision workflow for purifying the target compound.

Protocol 1: Preliminary Purification via Acid-Base Extraction

Principle of Causality: This technique leverages the basic nature of the secondary amine in the target molecule. By converting the amine into a water-soluble ammonium salt with an acid, it can be separated from neutral organic impurities (like residual solvents or non-amine byproducts) and acidic starting materials. Subsequently, neutralizing the aqueous layer with a base regenerates the free amine, which can be extracted back into an organic solvent.

Extraction_Workflow start Crude Product in Organic Solvent (e.g., Ethyl Acetate) step1 Add Dilute HCl (aq) Shake and Separate Layers start->step1 step2_org Organic Layer Contains Neutral Impurities step1->step2_org step2_aq Aqueous Layer Contains Product as Hydrochloride Salt step1->step2_aq step3 step3 step2_aq->step3 step4 Extract with Organic Solvent (3x) (e.g., Dichloromethane) step3->step4 step5_org Combined Organic Layers Contains Purified Product step4->step5_org step5_aq Aqueous Layer Discard step4->step5_aq end Dry Organic Layer (Na₂SO₄), Filter, and Concentrate step5_org->end

Caption: Workflow for purification by acid-base extraction.

Detailed Methodology:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask. The desired product is now in the aqueous phase as its hydrochloride salt. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the aqueous flask in an ice bath to dissipate heat from the subsequent neutralization. Slowly add 5 M sodium hydroxide (NaOH) solution dropwise with stirring until the pH of the solution is greater than 10 (verify with pH paper). This converts the ammonium salt back to the free amine.

  • Product Extraction: Return the basic aqueous solution to the separatory funnel. Add a volume of fresh organic solvent (DCM is often preferred here due to its density). Shake vigorously and separate the layers. Repeat this extraction two more times to ensure complete recovery of the product.

  • Drying and Concentration: Combine the organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.

Protocol 2: High-Purity Purification by Fractional Vacuum Distillation

Principle of Causality: Fractional distillation separates liquids based on differences in their boiling points.[10][11] For compounds like amino acid esters, which can degrade or polymerize at high temperatures, performing the distillation under reduced pressure (vacuum) is critical.[8][9] A vacuum lowers the boiling point, allowing the compound to distill at a temperature that does not induce thermal decomposition. A fractionating column provides a large surface area (through Vigreux indentations, Raschig rings, or other packing) for repeated vaporization-condensation cycles, which enhances the separation efficiency between liquids with close boiling points.[12]

Apparatus Setup: A standard fractional distillation apparatus including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, a receiving flask (or a "pig" adapter for collecting multiple fractions), a vacuum adapter, a cold trap, and a vacuum pump. All glassware must be scrupulously dry.

Detailed Methodology:

  • Charging the Flask: Charge the round-bottom flask with the crude or pre-purified product from the acid-base extraction. Do not fill the flask more than two-thirds full. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Assembly: Assemble the apparatus, ensuring all joints are well-sealed with appropriate vacuum grease. Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain thermal equilibrium.

  • Applying Vacuum: Connect the apparatus to a vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone). Gradually reduce the pressure to the target level (e.g., 1-10 mmHg).

  • Heating: Begin gently heating the flask using a heating mantle. Stir the contents if using a stir bar.

  • Collecting Fractions:

    • Forerun: Observe the condensation ring slowly rising up the column. The first liquid to distill will be low-boiling impurities (e.g., residual solvents). Collect this "forerun" in a separate receiving flask until the temperature reading at the distillation head stabilizes.

    • Main Fraction: When the temperature stabilizes at the expected boiling point of the product at that pressure, switch to a clean receiving flask. Collect the main fraction while maintaining a slow, steady distillation rate (approximately 1 drop per second). Record the temperature range over which this fraction is collected.

    • Tailings: If the temperature begins to drop or rise sharply after the main fraction is collected, it indicates the presence of higher-boiling impurities. Stop the distillation at this point.

  • Shutdown: Turn off the heat and allow the system to cool completely before slowly and carefully re-introducing air to the apparatus.

Table 2: Troubleshooting Fractional Distillation

IssuePossible CauseSolution
Bumping/Unstable Boiling Insufficient nucleation points or superheating.Add fresh boiling chips or use vigorous magnetic stirring. Ensure even heating.
Poor Separation Boiling points are too close; column is inefficient; distillation rate is too fast.Use a longer or more efficient fractionating column. Reduce the heating rate to slow distillation. Increase the reflux ratio by insulating the column well.[12]
Temperature Fluctuations Unstable vacuum; bumping.Check all seals for vacuum leaks. Ensure the vacuum pump is operating correctly. Improve boiling smoothness (see above).
Product Solidifies in Condenser Product has a high melting point; condenser water is too cold.Use room temperature water or turn off the water flow to the condenser briefly to allow the solid to melt through. A heat gun can also be used cautiously.

Protocol 3: High-Resolution Purification by Flash Chromatography

Principle of Causality: This technique is ideal for separating compounds that are difficult to resolve by distillation, such as non-volatile impurities or structural isomers.[13] Separation occurs based on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or mixture). Propan-2-yl 2-(methylamino)acetate is a polar molecule; it will adhere to the polar silica gel. By using a mobile phase of appropriate polarity, the product can be eluted from the column, leaving more polar impurities (like unreacted sarcosine) behind and allowing less polar impurities to elute first.

Detailed Methodology:

  • Solvent System Selection: Using Thin-Layer Chromatography (TLC), determine an appropriate eluent system. A mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol) with a small amount of base (e.g., triethylamine, ~1%) is often effective for amines to prevent streaking. Aim for a retention factor (Rƒ) of ~0.3 for the product.

  • Column Packing: Prepare a flash chromatography column with silica gel, packing it as a slurry in the non-polar component of your chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often yields better resolution.

  • Elution: Place the loaded sample atop the packed column. Begin eluting with the chosen solvent system, applying positive pressure (with air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, highly purified product.

Purity Assessment

Post-purification analysis is essential to validate the success of the chosen protocol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary methods for confirming the structural integrity of the compound and identifying any remaining impurities. The absence of signals corresponding to starting materials or byproducts is a strong indicator of high purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing the presence of volatile impurities and confirming the molecular weight of the product.[14]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine enantiomeric purity if the synthesis started from a chiral precursor, while reverse-phase HPLC is a powerful tool for quantifying chemical purity.[15][16]

References

  • NextSDS. propan-2-yl 2-(methylamino)acetate — Chemical Substance Information. Available from: [Link]

  • Gordon, A. H., Martin, A. J. P., & Synge, R. L. M. (1943). Isolation of Amino Acids by Distillation of the Acetylated Amino Acid Ethyl Esters. Biochemical Journal, 37(1), 79–86. Available from: [Link]

  • PubChem. 2-(Methylamino)propan-2-yl acetate. Available from: [Link]

  • NextSDS. methyl 2-[(propan-2-yl)amino]acetate — Chemical Substance Information. Available from: [Link]

  • Google Patents. US5424476A - Method for preparing amino acid esters.
  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. Synthesis of Peptides and Peptidomimetics. Available from: [Link]

  • Google Patents. US8039662B2 - Process for the preparation of amino acid methyl esters.
  • Majhi, K. C., et al. (2020). Chromatographic Separation of Amino Acids. ResearchGate. Available from: [Link]

  • Biancalana, L., et al. (2017). The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides: synthesis of coordination complexes, activation processes and stabilization of α-ammonium acylchloride cations. RSC Advances, 7(15), 8967–8980. Available from: [Link]

  • Aurelio, L., et al. (2005). An Improved Synthesis of Fmoc-N-methyl-α-amino Acids. The Journal of Organic Chemistry, 70(17), 6972–6975. Available from: [Link]

  • Bhushan, R., & Kumar, V. (2008). Determination of Chemical and Enantiomeric Purity of α-Amino Acids and their Methyl Esters as N-Fluorenylmethoxycarbonyl Derivatives Using Amylose-derived Chiral Stationary Phases. Biomedical Chromatography, 22(11), 1251–1256. Available from: [Link]

  • PubChemLite. Propan-2-yl 2-(methylamino)acetate (C6H13NO2). Available from: [Link]

  • Diaion. Separation and Refining of Amino acids. Available from: [Link]

  • Al-Gharabli, S. I. S. (2012). Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. Iraqi National Journal of Chemistry, 47, 378-396. Available from: [Link]

  • Le, A., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 183. Available from: [Link]

  • Chiroti. Amino Acid and Peptide Chiral Separations. Available from: [Link]

  • An, G., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Organic Preparations and Procedures International, 41(4), 357–361. Available from: [Link]

  • Organic Syntheses. (3aR,5R,6S,7R,7aR)-5-ACETOXYMETHYL-6,7-DIACETOXY-2-METHYL-5,6,7,7a-TETRAHYDRO-3aH-PYRANO[3,2-d]THIAZOLE. Available from: [Link]

  • Damerow, E. L., et al. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. Life, 12(9), 1362. Available from: [Link]

  • Chamoin, S., et al. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 57(5), 281–284. Available from: [Link]

  • University of Colorado Boulder. The Fractional Distillation of a Binary Mixture. Available from: [Link]

  • ResearchGate. (PDF) Separation and Purification of Amino Acids. Available from: [Link]

  • Google Patents. US1808155A - Process of making isopropyl acetate.
  • Nanda, M., & Ramaswamy, S. (2012). Polymers from Amino acids: Development of Dual Ester-Urethane Melt Condensation Approach and Mechanistic Aspects. Biomacromolecules, 13(7), 2236–2245. Available from: [Link]

  • Scribd. 03-Fractional Distillation Esters. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Optimizing Propan-2-yl 2-(methylamino)acetate Synthesis

Welcome to the technical support center for the synthesis of Propan-2-yl 2-(methylamino)acetate, also known as sarcosine isopropyl ester. This guide is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Propan-2-yl 2-(methylamino)acetate, also known as sarcosine isopropyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important amino acid derivative. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my synthesis of Propan-2-yl 2-(methylamino)acetate. What are the most common reasons?

A1: Low yields in this synthesis can typically be attributed to one or more of the following factors, depending on your chosen synthetic route:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or a deactivated catalyst.

  • Side Reactions: Several side reactions can consume your starting materials or product, including over-alkylation of the amine, and decomposition of starting materials or products under harsh conditions.

  • Product Loss During Workup: Propan-2-yl 2-(methylamino)acetate is a relatively polar and potentially water-soluble compound. Significant product loss can occur during aqueous extraction and purification steps.

  • Equilibrium Limitations (Fischer Esterification): If you are using a Fischer esterification approach, the reversible nature of the reaction can limit your yield unless you actively remove the water byproduct.

Q2: I am observing the formation of a di-methylated byproduct. How can I improve the selectivity for the desired secondary amine?

A2: The formation of the tertiary amine, Propan-2-yl 2-(dimethylamino)acetate, is a common issue in N-alkylation and nucleophilic substitution routes. To favor mono-methylation, consider the following strategies:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of the amine to the methylating agent. An excess of the methylating agent will significantly increase the likelihood of over-alkylation.

  • Slow Addition: Add the methylating agent slowly and at a low temperature to control the reaction rate and minimize the chance of the newly formed secondary amine reacting again.

  • Choice of Base: The choice of base can influence selectivity. Weaker bases may be less likely to deprotonate the secondary amine, reducing its nucleophilicity and thus the rate of the second alkylation.

  • Protecting Group Strategy: For the highest selectivity, a protecting group strategy is recommended. By protecting the amine, you can perform the esterification first and then carry out a controlled methylation or deprotection to reveal the secondary amine.

Q3: My purification by column chromatography is proving difficult, and I am losing a lot of my product. Are there any tips for this?

A3: Purifying polar amino acid esters like this one can be challenging. Here are some suggestions:

  • Choice of Stationary Phase: While silica gel is common, it can sometimes lead to product streaking or irreversible adsorption due to the basicity of the amine. You might consider using alumina (neutral or basic) or a C18 reversed-phase silica gel for better results.[1]

  • Solvent System with an Amine Additive: When using silica gel, adding a small amount of a volatile amine base, such as triethylamine (0.1-1%), to your eluent can significantly improve the chromatography by deactivating the acidic sites on the silica and preventing peak tailing.

  • Salt Formation and Extraction: Before chromatography, you can sometimes improve the ease of handling by converting your product to a hydrochloride salt, which can then be purified and neutralized in a later step.

  • Alternative Purification Methods: If chromatography is consistently problematic, consider vacuum distillation if the product is thermally stable and has a suitable boiling point. Crystallization of the product or a salt derivative is another high-purity option if a suitable solvent system can be found.

Troubleshooting Guides

Issue 1: Low Yield in Fischer Esterification of Sarcosine with Isopropanol

Symptoms:

  • TLC or GC analysis shows a significant amount of unreacted sarcosine.

  • The isolated yield of the desired ester is below expectations.

Possible Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Unfavorable Reaction Equilibrium Fischer esterification is a reversible reaction. The accumulation of water, a byproduct, will shift the equilibrium back towards the starting materials, limiting the final yield.[2][3]1. Use Excess Alcohol: Employ isopropanol as the limiting reagent and in large excess to drive the equilibrium forward. 2. Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.
Ineffective Catalyst The zwitterionic nature of amino acids can make them less reactive. A strong acid catalyst is necessary to protonate the carboxylic acid, making it more electrophilic.[4][5]1. Catalyst Choice: Use a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[6] 2. Catalyst Loading: Ensure an adequate amount of catalyst is used (typically 5-10 mol%).
Insufficient Reaction Time or Temperature The reaction may be kinetically slow, especially with a secondary alcohol like isopropanol.1. Monitor the Reaction: Track the progress of the reaction using TLC or GC to determine the optimal reaction time. 2. Increase Temperature: Reflux the reaction mixture to increase the reaction rate.

Workflow for Troubleshooting Low Yield in Fischer Esterification:

G start Low Yield in Fischer Esterification check_equilibrium Is water being effectively removed? start->check_equilibrium check_catalyst Is the acid catalyst appropriate and sufficient? check_equilibrium->check_catalyst Yes solution_water Implement water removal (e.g., Dean-Stark) or use excess isopropanol. check_equilibrium->solution_water No check_conditions Are the reaction time and temperature adequate? check_catalyst->check_conditions Yes solution_catalyst Use a strong acid catalyst (H₂SO₄, p-TsOH) at an appropriate loading. check_catalyst->solution_catalyst No solution_conditions Increase reaction time and/or temperature (reflux). Monitor reaction progress. check_conditions->solution_conditions No end_point Improved Yield check_conditions->end_point Yes solution_water->end_point solution_catalyst->end_point solution_conditions->end_point

Caption: Troubleshooting workflow for low yield in Fischer esterification.

Issue 2: Over-alkylation in the Reaction of Isopropyl 2-chloroacetate with Methylamine

Symptoms:

  • GC-MS or NMR analysis of the crude product shows a significant peak corresponding to Propan-2-yl 2-(dimethylamino)acetate.

  • The yield of the desired mono-alkylated product is reduced.

Possible Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Excess Methylamine or High Concentration A high concentration of the nucleophile (methylamine) increases the probability of the secondary amine product reacting further to form the tertiary amine.1. Control Stoichiometry: Use no more than one equivalent of methylamine. 2. Slow Addition: Add the methylamine solution dropwise to the solution of isopropyl 2-chloroacetate at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the amine.
Reaction Temperature is Too High Higher temperatures increase the rate of both the desired and the undesired alkylation reactions. The secondary amine product is often more nucleophilic than the primary amine, leading to a faster second alkylation at elevated temperatures.[7]1. Lower the Temperature: Run the reaction at room temperature or below. Monitor the reaction progress over a longer period.
Inappropriate Solvent The solvent can influence the relative rates of the first and second alkylation reactions.1. Solvent Screening: Experiment with different solvents. Aprotic solvents like THF or acetonitrile may offer better control than protic solvents.

Workflow for Minimizing Over-alkylation:

G start Over-alkylation Observed check_stoichiometry Is the stoichiometry of methylamine controlled? start->check_stoichiometry check_temperature Is the reaction temperature optimized? check_stoichiometry->check_temperature Yes solution_stoichiometry Use a 1:1 molar ratio of reactants. check_stoichiometry->solution_stoichiometry No check_addition Is the methylamine added slowly? check_temperature->check_addition Yes solution_temperature Run the reaction at a lower temperature (e.g., 0 °C to RT). check_temperature->solution_temperature No solution_addition Add methylamine dropwise to the chloroacetate solution. check_addition->solution_addition No end_point Improved Selectivity check_addition->end_point Yes solution_stoichiometry->end_point solution_temperature->end_point solution_addition->end_point

Caption: A logical workflow for minimizing over-alkylation.

Experimental Protocols

Protocol 1: Synthesis via Fischer Esterification

This protocol is a general guideline for the direct esterification of sarcosine.

Materials:

  • Sarcosine (N-methylglycine)

  • Isopropanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus (optional)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if available), add sarcosine (1.0 eq) and a large excess of anhydrous isopropanol (10-20 eq).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the mixture to reflux and maintain for 4-8 hours. If using a Dean-Stark trap, monitor the collection of water.

  • Monitor the reaction by TLC (e.g., using a mobile phase of dichloromethane:methanol 9:1 with 0.5% triethylamine).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess isopropanol under reduced pressure.

  • Dissolve the residue in diethyl ether and carefully wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis via Boc-Protection Strategy

This multi-step synthesis offers greater control and can lead to higher purity of the final product.

Step 2a: Synthesis of N-Boc-sarcosine

  • Dissolve sarcosine (1.0 eq) in a mixture of 1,4-dioxane and 1M NaOH(aq).

  • Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure and wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with cold 1M HCl and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield N-Boc-sarcosine.

Step 2b: Esterification of N-Boc-sarcosine

  • Dissolve N-Boc-sarcosine (1.0 eq) in dichloromethane (DCM).

  • Add isopropanol (1.5 eq), 4-dimethylaminopyridine (DMAP) (0.1 eq), and N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Filter off the dicyclohexylurea (DCU) byproduct and wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude Boc-protected ester.

Step 2c: Deprotection of N-Boc-sarcosine isopropyl ester

  • Dissolve the crude product from the previous step in DCM.

  • Cool to 0 °C and add trifluoroacetic acid (TFA) (5-10 eq).

  • Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).[8][9]

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the TFA salt.

  • Dry the organic layer, concentrate, and purify as needed.

Data Presentation

Table 1: Comparison of Synthetic Routes

Synthetic Route Advantages Disadvantages Key Considerations
Fischer Esterification One-step, cost-effective.Reversible reaction, can lead to lower yields. Requires harsh acidic conditions.Efficient water removal is crucial.[10]
N-Alkylation of Isopropyl Glycinate Potentially milder conditions than Fischer esterification.Prone to over-alkylation. Requires careful control of stoichiometry.Slow addition of the methylating agent at low temperatures is key.
Reaction with Isopropyl Chloroacetate Readily available starting materials.Also prone to over-alkylation. Isopropyl chloroacetate is a lachrymator.Similar control measures as for N-alkylation are needed.
Boc-Protection Strategy High selectivity, cleaner product.[11]Multi-step, requires more reagents and purification steps.Efficient protection and deprotection are critical for overall yield.

Visualization of Reaction Pathways

Synthetic Strategies for Propan-2-yl 2-(methylamino)acetate:

G cluster_0 Fischer Esterification cluster_1 N-Alkylation cluster_2 Nucleophilic Substitution cluster_3 Boc-Protection Strategy sarcosine Sarcosine product Propan-2-yl 2-(methylamino)acetate sarcosine->product H⁺, Δ, -H₂O isopropanol Isopropanol isopropanol->product isopropyl_glycinate Isopropyl Glycinate product_alkylation Propan-2-yl 2-(methylamino)acetate isopropyl_glycinate->product_alkylation Base methyl_iodide CH₃I methyl_iodide->product_alkylation isopropyl_chloroacetate Isopropyl 2-chloroacetate product_substitution Propan-2-yl 2-(methylamino)acetate isopropyl_chloroacetate->product_substitution methylamine CH₃NH₂ methylamine->product_substitution boc_sarcosine Boc-Sarcosine boc_ester Boc-Sarcosine Isopropyl Ester boc_sarcosine->boc_ester Isopropanol, DCC, DMAP product_boc Propan-2-yl 2-(methylamino)acetate boc_ester->product_boc TFA sarcosine_boc Sarcosine sarcosine_boc->boc_sarcosine Boc₂O

Caption: Overview of synthetic routes to Propan-2-yl 2-(methylamino)acetate.

References

  • 1H and 13C NMR spectra of compound 2a. (n.d.). Retrieved from [Link]

  • Gilon, C., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 836-842.
  • The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Retrieved from [Link]

  • Glen Research. (n.d.). Methods to Avoid Inactivation of Primary Amines. Retrieved from [Link]

  • PCCP. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Physical Chemistry Chemical Physics, 25(44), 30185-30192.
  • Fischer Esterification Procedure. (n.d.). Retrieved from [Link]

  • Garbati, P., et al. (2013).
  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Application of C18AQ Columns in the Purification of Strong Polar Peptides. Retrieved from [Link]

  • Sorbead India. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (2019). BOC Protection and Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Retrieved from [Link]

  • Beilstein Archives. (2022). A versatile way for the synthesis of monomethylamines by reduction of N-substituted carbonylimidazolides with NaBH4. Retrieved from [Link]

  • SpectraBase. (n.d.). Sarcosine, N-(cyclopentylcarbonyl)-, propyl ester. Retrieved from [Link]

  • NIST. (n.d.). Sarcosine, N-valeryl-, propyl ester. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • U.S. Patent No. 5,424,476. (1995). Method for preparing amino acid esters.
  • Chemical Society Reviews. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 50(6), 3981-4005.
  • Google Patents. (1995).
  • Li, B., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. Journal of Organic Chemistry, 77(12), 5456-5460.
  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with alcohols. Retrieved from [Link]

  • PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification.
  • Scilit. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Retrieved from [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Google Patents. (2010). US20100311968A1 - Deprotection of boc-protected compounds.
  • Organic Syntheses. (n.d.). N-tert-Butoxycarbonyl-L-phenylalanine. Retrieved from [Link]

  • Molecules. (2017).
  • RSC Publishing. (n.d.). Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • On Pattison. (2026). Troubleshooting Low Yield in Peptide Synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-Sar-OH. Retrieved from [Link]

  • Phenomenex. (n.d.). Separation of an Amino Acid Mixture Using a Luna™ Omega Polar C18 Column. Retrieved from [Link]

  • Separation and Refining of Amino acids. (n.d.). Retrieved from [Link]

  • Google Patents. (2012). CN102584612A - Synthesis method of sarcosine.
  • ResearchGate. (2025). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Retrieved from [Link]

  • PubChem. (n.d.). Sarcosine. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. Retrieved from [Link]

  • ResearchGate. (2016). Please suggest me a best recent method of esterification of N-Boc-Amino Acids? Retrieved from [Link]

  • ResearchGate. (n.d.). Selective mono-N-methylation of amines using methanol as the methylated reagent over heterogeneous Ni catalysts. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of propan-2-yl methanoate (isopropyl formate). Retrieved from [Link]

  • Google Patents. (1992).

Sources

Optimization

Technical Support Center: Troubleshooting Ester Hydrolysis During Propan-2-yl 2-(methylamino)acetate Purification

For Distribution to: Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive resource for identifying, mitigating, and preventing the hydrolysis of Propan-2-yl 2-(methyla...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive resource for identifying, mitigating, and preventing the hydrolysis of Propan-2-yl 2-(methylamino)acetate during purification. As a Senior Application Scientist, my goal is to equip you with both the theoretical understanding and the practical, field-proven protocols necessary to maximize your product yield and purity.

PART 1: Core Directive - Understanding the Challenge

Propan-2-yl 2-(methylamino)acetate is a valuable amino acid ester in synthetic chemistry, particularly in pharmaceutical development.[] However, its purification is frequently challenged by the susceptibility of the ester functional group to hydrolysis. This process degrades the target molecule into N-methylglycine (sarcosine) and propan-2-ol, leading to reduced yields and complicating the isolation of the desired product. This guide is structured to provide a proactive and reactive approach to this common problem.

PART 2: Scientific Integrity & Logic - Troubleshooting and Prevention

Section 1: Troubleshooting Common Issues in Purification

This section is designed in a question-and-answer format to directly address the most frequent problems encountered in the lab.

Question: My final yield is significantly lower than expected, and I've identified N-methylglycine as a major impurity. What's the likely cause?

Answer: The primary culprit is almost certainly the hydrolysis of the isopropyl ester. This reaction is catalyzed by both acidic and basic conditions and is accelerated by the presence of water and heat.[2][3][4] During your workup and purification, several factors could be contributing:

  • Aqueous Workup: Extended contact with aqueous acidic or basic solutions during extraction and washing steps is a major contributor to hydrolysis.[5]

  • Acidic Silica Gel: Standard silica gel is inherently acidic due to the presence of silanol groups on its surface.[6][7] This acidic environment can catalyze the hydrolysis of your ester as it passes through the column.

  • Residual Water: Any water present in your solvents or introduced during the workup can act as a nucleophile, attacking the ester's carbonyl group.[8]

  • Elevated Temperatures: High temperatures during solvent evaporation or distillation can provide the activation energy needed to drive the hydrolysis reaction.

Question: I'm using silica gel chromatography, but I'm still seeing significant product degradation. How can I prevent this?

Answer: This is a classic problem. The acidic nature of silica gel is often overlooked as a catalyst for hydrolysis. To circumvent this, you have several options:

  • Neutralize the Silica Gel: You can "deactivate" the acidic sites on the silica gel by pre-treating it with a base. Triethylamine (TEA) is commonly used for this purpose.[9][10]

  • Use an Alternative Stationary Phase: Consider using a more inert or basic stationary phase, such as neutral or basic alumina.[7]

  • Optimize Your Mobile Phase: A more polar solvent system will elute your compound faster, minimizing its residence time on the column and thus reducing the opportunity for hydrolysis.

Experimental Protocol: Preparation of Neutralized Silica Gel

Objective: To prepare a batch of silica gel with a neutralized surface to prevent acid-catalyzed hydrolysis of sensitive compounds during column chromatography.

Materials:

  • Silica gel (for flash chromatography)

  • Triethylamine (TEA)

  • A suitable solvent (e.g., hexane, ethyl acetate, or a mixture that will be used as the initial mobile phase)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, create a slurry of the required amount of silica gel in your chosen solvent.

  • Add triethylamine to the slurry to a final concentration of 1-3% (v/v).[10]

  • Gently agitate the slurry for 15-20 minutes to ensure thorough mixing.

  • Remove the solvent via rotary evaporation until a free-flowing powder is obtained.

  • The neutralized silica gel is now ready to be used for packing your column.

Question: Is vacuum distillation a viable purification method for Propan-2-yl 2-(methylamino)acetate?

Answer: Yes, vacuum distillation can be a very effective method, particularly for larger quantities where chromatography may be less practical. The key is to minimize the thermal stress on the compound.

ParameterRecommendationRationale
Vacuum Pressure As low as reasonably achievable (e.g., <10 Torr)A lower pressure reduces the boiling point of the compound, allowing for distillation at a lower temperature.
Pot Temperature Keep the heating bath temperature as close to the boiling point at that pressure as possible.Minimizes the risk of thermal decomposition and unwanted side reactions.
Distillation Time Keep the distillation time as short as possible.Prolonged exposure to heat, even at a lower temperature, can lead to hydrolysis.

Pro-Tip: A nomograph can be a useful tool to estimate the boiling point of your compound at a reduced pressure.[11]

Section 2: A Proactive Approach to Preventing Hydrolysis

The best way to avoid hydrolysis is to design your experimental workflow to minimize the conditions that cause it.

Sources

Troubleshooting

Reducing N-methylation byproducts in Propan-2-yl 2-(methylamino)acetate reactions

Technical Support Center: Propan-2-yl 2-(methylamino)acetate Synthesis Welcome to the technical support center for the synthesis of Propan-2-yl 2-(methylamino)acetate (also known as sarcosine isopropyl ester). This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Propan-2-yl 2-(methylamino)acetate Synthesis

Welcome to the technical support center for the synthesis of Propan-2-yl 2-(methylamino)acetate (also known as sarcosine isopropyl ester). This guide is designed for researchers, chemists, and drug development professionals encountering challenges with byproduct formation, specifically the over-methylation that leads to Propan-2-yl 2-(dimethylamino)acetate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance the selectivity and yield of your target secondary amine.

Part 1: Troubleshooting Guide

This section addresses the most common issue observed during the synthesis: the formation of the N,N-dimethyl tertiary amine byproduct.

Q1: My reaction is producing a significant amount (>10%) of Propan-2-yl 2-(dimethylamino)acetate. What is the primary cause of this over-methylation?

A1: The formation of the N,N-dimethyl byproduct is a classic example of over-alkylation, a common challenge when synthesizing secondary amines from primary amines.[1] The core issue is that the desired product, Propan-2-yl 2-(methylamino)acetate (a secondary amine), is often more nucleophilic and less sterically hindered than the primary amine starting material (methylamine).[2] Consequently, it can compete effectively with the starting material for the alkylating agent (e.g., isopropyl 2-bromoacetate), leading to a second methylation event.

This competitive reaction pathway is illustrated below. The "runaway" reaction to the tertiary amine can be difficult to control without careful optimization of reaction conditions.[2]

G cluster_0 Desired Pathway: Mono-N-methylation cluster_1 Problem Pathway: Over-methylation MA Methylamine (Primary Amine) Product Propan-2-yl 2-(methylamino)acetate (Desired Secondary Amine) MA->Product 1st Alkylation (Slower) AlkylatingAgent Isopropyl 2-haloacetate AlkylatingAgent->Product Byproduct Propan-2-yl 2-(dimethylamino)acetate (Tertiary Amine Byproduct) AlkylatingAgent2 Isopropyl 2-haloacetate AlkylatingAgent2->Byproduct Product_ref Desired Product (More Nucleophilic) Product_ref->Byproduct 2nd Alkylation (Faster) G start High N,N-Dimethyl Byproduct Detected q1 Is methylamine used in large excess (>5 eq.)? start->q1 action1 Increase methylamine to 10:1 excess over alkylating agent q1->action1 No action2 Implement slow, dropwise addition of the alkylating agent q1->action2 Yes check Monitor by LC-MS or GC-MS action1->check action3 Lower reaction temperature to 0 °C and extend time action2->action3 action3->check action4 Consider an alternative synthetic route (See FAQ Q1) check->q1 Still high check->action4 No Improvement end Byproduct Minimized check->end Successful

Caption: Troubleshooting workflow for reducing N,N-dimethyl byproduct formation.

Part 2: Frequently Asked Questions (FAQs)
Q1: Is direct alkylation the best method for this synthesis? Are there more reliable alternatives?

A1: While direct alkylation is feasible, it is often not the most reliable method for producing a pure secondary amine due to the inherent risk of over-alkylation. [3]For applications requiring high purity and better control, two alternative routes are strongly recommended:

  • Reductive Amination: This method involves reacting an amine with a carbonyl compound to form an imine, which is then reduced. [4]To synthesize your target, you would react methylamine with isopropyl glyoxylate. This approach generally offers better control over mono-alkylation than direct alkylation, especially when using mild, selective reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃). [5][6]The key advantage is that the imine formation is a reversible equilibrium, and the subsequent reduction is the irreversible, product-forming step.

  • Protection-Esterification-Deprotection Strategy: This is the most robust and controllable method, ideal for ensuring high purity. The synthesis begins with N-methylglycine (sarcosine), where the secondary amine is already correctly formed. The strategy involves:

    • Esterification: Directly esterify sarcosine with isopropanol under acidic conditions (Fischer esterification). [7] * If needed, Protection: If the amine interferes with other planned reactions, it can be protected (e.g., with a Boc group), followed by esterification and deprotection. [8] For achieving the highest purity with minimal N,N-dimethyl byproduct, the esterification of sarcosine is the superior strategy as the N-methylation step is avoided entirely.

Q2: If I try a reductive amination approach, what causes the N,N-dimethyl byproduct to form in that case?

A2: In a reductive amination context, the N,N-dimethyl byproduct forms via a mechanism analogous to the Eschweiler-Clarke reaction. [9][10]The process occurs in two stages:

  • Formation of the Secondary Amine: Methylamine reacts with the aldehyde (isopropyl glyoxylate) to form an iminium ion, which is then reduced to your desired product, Propan-2-yl 2-(methylamino)acetate.

  • Formation of the Tertiary Amine: This newly formed secondary amine can then react with a second molecule of the aldehyde to form a new, more substituted iminium ion. This second iminium ion is then reduced by the hydride source in the reaction mixture to yield the N,N-dimethyl tertiary amine byproduct.

This reaction is particularly problematic if a less specific reducing agent is used or if the stoichiometry is not carefully controlled. The reaction is driven by the fact that the secondary amine product is still nucleophilic and present in the same pot as the aldehyde starting material. [12]

Q3: Are there "greener" or more selective methylating agents I should consider if I need to perform an N-methylation on a related substrate?

A3: Yes. Traditional methylating agents like methyl iodide or dimethyl sulfate are highly reactive and toxic, and their high reactivity often leads to poor selectivity and over-methylation. A modern, more environmentally friendly, and often more selective alternative is dimethyl carbonate (DMC) . [11] DMC is a non-toxic reagent that can methylate amines under pressurized conditions. The reaction typically shows excellent selectivity for mono-methylation, especially in N-heterocyclic compounds, because its reactivity is more moderate than that of alkyl halides. [11]While requiring specific reactor setups to handle pressure, it avoids the use of toxic reagents and can significantly simplify purification by preventing the formation of quaternary ammonium salts.

Part 3: Recommended Protocol for High-Purity Synthesis

To circumvent the challenges of over-methylation, the following protocol, based on the direct esterification of N-methylglycine (sarcosine), is recommended for producing high-purity Propan-2-yl 2-(methylamino)acetate.

Protocol 1: Fischer Esterification of N-Methylglycine

This protocol leverages the readily available N-methylated starting material to directly form the desired isopropyl ester, completely avoiding any risk of over-methylation.

Materials:

  • N-methylglycine (Sarcosine) (1.0 eq.)

  • Isopropanol (anhydrous, used as solvent and reagent, ~10-20 fold volume/weight of sarcosine)

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄) as catalyst (1.2 eq. for SOCl₂, catalytic for H₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylglycine (1.0 eq.) and anhydrous isopropanol.

  • Acid Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly and carefully add thionyl chloride (1.2 eq.) dropwise. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform in a well-ventilated fume hood. Alternatively, a few drops of concentrated sulfuric acid can be used as a catalyst.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 82 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to neutralize the excess acid. Caution: CO₂ evolution (effervescence) will occur.

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure Propan-2-yl 2-(methylamino)acetate.

References
  • Eschweiler–Clarke reaction - Wikipedia. [Link]

  • Eschweiler–Clarke reaction - Grokipedia. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction - PMC - NIH. [Link]

  • Mechanism of the Eschweiler–Clarke methylation reaction of methylamine,... - ResearchGate. [Link]

  • Reductive amination of carbonyl compounds with secondary amines and side reactions to alcohols and aldol condensates. - ResearchGate. [Link]

  • Reductive amination in case of secondary amines - Chemistry Stack Exchange. [Link]

  • Reductive amination - Wikipedia. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

  • CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst - Google P
  • 2-(Methylamino)propan-2-yl acetate | C6H13NO2 | CID 91311899 - PubChem. [Link]

  • Organic Syntheses Procedure. [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

  • N-Methylamino acids in peptide synthesis. V. The synthesis of N-tert-butyloxycarbonyl, N-methylamino acids by N-methylation - ResearchGate. [Link]

  • 20.05.1: Alkylation of Amines by Alkyl Halides - Chemistry LibreTexts. [Link]

  • Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique - PMC - NIH. [Link]

  • Alkylation of Amines (Sucks!) - Master Organic Chemistry. [Link]

  • US4968839A - Synthetic process for the preparation of N,N dimethyl glycine (DMG)
  • US2750417A - Amine alkylation - Google P
  • Recent Development in Synthesis of N‐Methylamines with Amines and Methanol | Request PDF - ResearchGate. [Link]

  • N-methylation in amino acids and peptides: Scope and limitations - PubMed. [Link]

  • Synthesis of secondary and tertiary amines - Organic Chemistry Portal. [Link]

  • 21.6: Chemistry of Esters - Chemistry LibreTexts. [Link]

  • Analysis of alcohols, as dimethylglycine esters, by electrospray ionization tandem mass spectrometry - PubMed. [Link]

  • Methylation synthesis method of N-heterocyclic compound - Google P
  • esterification of carboxylic acids with - Organic Syntheses Procedure. [Link]

Sources

Optimization

Overcoming low conversion rates in Propan-2-yl 2-(methylamino)acetate esterification

Technical Support Center: Propan-2-yl 2-(methylamino)acetate Synthesis Welcome to the technical support center for the synthesis of Propan-2-yl 2-(methylamino)acetate. This guide is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Propan-2-yl 2-(methylamino)acetate Synthesis

Welcome to the technical support center for the synthesis of Propan-2-yl 2-(methylamino)acetate. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low conversion rates, during the esterification of sarcosine (2-(methylamino)acetic acid) with propan-2-ol (isopropanol). Here, we provide in-depth, evidence-based troubleshooting strategies and detailed protocols to enhance your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: Why is my Fischer esterification of sarcosine with isopropanol showing low conversion?

A1: Low conversion in this specific Fischer esterification is a common issue stemming from several core principles of the reaction.[1][2][3]

  • Reversible Reaction Equilibrium : The Fischer esterification is a reversible process where sarcosine and isopropanol react to form the isopropyl ester and water.[4][5][6] If water is not removed from the reaction mixture, it will hydrolyze the ester product, shifting the equilibrium back towards the starting materials and limiting the final yield.[2][4][7]

  • Catalyst Inefficiency : While standard acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are often used, their effectiveness can be hampered.[1][8] The basicity of the methylamino group on sarcosine can partially neutralize the acid catalyst, reducing its effective concentration.

  • Zwitterionic Nature of Amino Acids : In solution, amino acids like sarcosine exist as zwitterions. This structure can reduce the reactivity of the carboxylic acid group, making esterification more difficult compared to standard carboxylic acids.[9]

  • Steric Hindrance : Isopropanol is a secondary alcohol, which is sterically more hindered than a primary alcohol like methanol or ethanol. This can slow down the rate of nucleophilic attack on the protonated carboxylic acid, requiring more forcing conditions or longer reaction times.

Q2: Can I just add more catalyst or increase the temperature to improve the yield?

A2: While intuitive, these approaches have drawbacks. Simply increasing the concentration of a strong acid catalyst like H₂SO₄ can lead to side reactions, including dehydration of the isopropanol or charring of the organic material, especially at elevated temperatures. Excessively high temperatures can also promote side reactions and decomposition.[10] A more strategic approach involves addressing the root cause, which is often the reaction equilibrium.

Q3: Are there alternative methods to the standard Fischer esterification for this synthesis?

A3: Yes, several more effective methods exist, particularly for amino acids where the standard Fischer conditions fall short. The most prominent alternative is the use of thionyl chloride (SOCl₂) in isopropanol .[11][12][13] This method is often superior because it's not an equilibrium-driven reaction. The thionyl chloride reacts with isopropanol to generate HCl in situ, which acts as the catalyst, and also converts the carboxylic acid to a highly reactive acyl chloride intermediate. The byproducts of this reaction (SO₂ and HCl) are gaseous and easily removed, driving the reaction to completion.[11][12]

Troubleshooting Guide: Overcoming Low Conversion

This section provides a systematic approach to diagnosing and solving poor yields in your esterification reaction.

Problem 1: Reaction Stalls at <70% Conversion
  • Primary Cause : Accumulation of water is driving the reverse reaction (hydrolysis). According to Le Châtelier's principle, removing a product will shift the equilibrium toward the products.[6][7]

  • Solution A: Implement Water Removal Techniques

    • Dean-Stark Apparatus : This is the most effective method for continuous water removal.[4][7][14][15][16] The reaction is run in a solvent that forms a lower-boiling azeotrope with water, such as toluene or cyclohexane. The azeotrope distills into the Dean-Stark trap, where the denser water separates and is collected, while the solvent overflows back into the reaction flask.[8][14][15]

    • Use of Excess Alcohol : Employing a large excess of isopropanol can shift the equilibrium towards the product side.[1][4][5] This is often the simplest modification to a standard procedure.

    • Drying Agents : The addition of molecular sieves (3Å or 4Å) to the reaction mixture can absorb the water as it is formed.[1][3] This is suitable for smaller-scale reactions.

  • Visual Troubleshooting Flowchart

    Troubleshooting Start Low Conversion Rate Observed CheckWater Is water being actively removed? Start->CheckWater CheckCatalyst Is the catalyst effective? CheckWater->CheckCatalyst Yes ImplementWaterRemoval Implement Dean-Stark or use excess alcohol/drying agents. CheckWater->ImplementWaterRemoval No CheckMethod Consider alternative reaction pathways CheckCatalyst->CheckMethod Yes OptimizeCatalyst Increase catalyst loading moderately or switch to TsOH. CheckCatalyst->OptimizeCatalyst No UseSOCl2 Switch to Thionyl Chloride Method (See Protocol B) CheckMethod->UseSOCl2 Success High Conversion Achieved ImplementWaterRemoval->Success UseSOCl2->Success OptimizeCatalyst->Success

    Caption: Troubleshooting workflow for low esterification yield.
Problem 2: Significant Side Product Formation or Decomposition
  • Primary Cause : The reaction conditions are too harsh, or the amine group is participating in side reactions. Classical esterification of amino acids can sometimes lead to the formation of piperazinediones (cyclic amides) or other intermolecular condensation products.[17][18]

  • Solution: The Thionyl Chloride Method This method generally proceeds under milder temperature conditions and avoids a prolonged equilibrium state, minimizing byproduct formation.[12][19] Thionyl chloride reacts with the amino acid to form an acyl chloride, which is then rapidly esterified. The in situ generation of HCl also conveniently forms the hydrochloride salt of the product's amine group, protecting it from side reactions and often simplifying purification.[11][20]

Data Summary: Comparison of Esterification Methods
MethodTypical CatalystKey AdvantageCommon YieldsTemperatureNotes
Standard Fischer H₂SO₄, TsOHSimple setup50-70% (without water removal)RefluxYield highly dependent on water removal.[1][8]
Fischer with Dean-Stark TsOH in TolueneHigh conversion>90%Reflux (Toluene)Actively drives equilibrium to completion.[7][8][14]
Thionyl Chloride SOCl₂ (reagent & catalyst precursor)Irreversible, high yield, clean>95%0°C to Room TempExcellent for amino acids; product isolated as hydrochloride salt.[11][12][13]

Experimental Protocols

Protocol A: Optimized Fischer Esterification using a Dean-Stark Apparatus

This protocol is designed to maximize yield by continuously removing water.

Workflow Diagram

ProtocolA cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A1 Combine Sarcosine, Isopropanol, TsOH, and Toluene in flask. A2 Assemble Dean-Stark apparatus with condenser. A1->A2 B1 Heat mixture to reflux. A2->B1 B2 Monitor water collection in the Dean-Stark trap. B1->B2 B3 Continue reflux until no more water is collected (4-8h). B2->B3 C1 Cool reaction. Remove solvent via rotary evaporation. B3->C1 C2 Neutralize with sat. NaHCO₃ (aq) and extract with Ethyl Acetate. C1->C2 C3 Dry organic layer (Na₂SO₄), filter, and concentrate. C2->C3 C4 Purify by vacuum distillation. C3->C4

Caption: Workflow for Optimized Fischer Esterification.

Step-by-Step Methodology:

  • Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add sarcosine (0.1 mol), isopropanol (0.3 mol), p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.01 mol), and toluene (100 mL).

  • Apparatus Assembly : Attach a Dean-Stark trap and a reflux condenser to the flask. Ensure all joints are properly sealed.[14]

  • Reaction : Heat the mixture to a steady reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the trap. Continue refluxing until the theoretical amount of water (0.1 mol, or 1.8 mL) has been collected, or until water no longer accumulates (typically 4-8 hours).

  • Work-up : Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel. Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification : The resulting crude ester can be purified by vacuum distillation to yield the final product.[10]

Protocol B: High-Yield Synthesis via Thionyl Chloride

This non-equilibrium method is highly reliable for amino acid esterification.

Step-by-Step Methodology:

  • Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar and a gas outlet (connected to a scrubber with NaOH solution), add anhydrous isopropanol (100 mL). Cool the flask to 0°C in an ice bath.

  • Reagent Addition : Slowly add thionyl chloride (SOCl₂, 0.12 mol) dropwise to the cold isopropanol with vigorous stirring. Caution : This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • Reaction : After the addition is complete, add sarcosine (0.1 mol) portion-wise to the mixture. Remove the ice bath and allow the reaction to stir at room temperature for 16-24 hours. Reaction progress can be monitored by TLC.[11]

  • Isolation : Remove the excess isopropanol and SOCl₂ under reduced pressure using a rotary evaporator. The product will be obtained as a solid or semi-solid crude hydrochloride salt.

  • Purification : The crude Propan-2-yl 2-(methylamino)acetate hydrochloride can be recrystallized from a suitable solvent system (e.g., isopropanol/diethyl ether) to achieve high purity. The free-base ester can be obtained by careful neutralization followed by extraction, if required.

References

  • Patsnap Eureka. (2025, April 1). Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation. [Link]

  • Wikipedia. Dean–Stark apparatus. [Link]

  • Landis, C. (2006). Types of Organic Reactions- Esterification Using a Dean-Stark Trap. University of Wisconsin-Madison. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Trout, R. E., et al. (2014). Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. Molecules, 19(10), 16866–16876. National Institutes of Health. [Link]

  • JoVE. (2017, February 22). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]

  • Orick Médico Sarl. Dean-Stark Apparatus. [Link]

  • Sparkl. Revision Notes - Esterification Reactions with Alcohols. [Link]

  • Iannone, M., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Catalysts, 14(1), 32. MDPI. [Link]

  • Organic Chemistry Portal. Fischer-Speier Esterification. [Link]

  • Google Patents. JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • Scribd. Esterification of amino acids with thionyl chloride acidified butanols for their gas chromaographic analysis. [Link]

  • Salvitti, C., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry, 34(12), 2739–2747. ACS Publications. [Link]

  • Leggio, A., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1063–1071. MDPI. [Link]

  • Purdie, J. E., & Benoiton, N. L. (1973). Piperazinedione formation from esters of dipeptides containing glycine, alanine, and sarcosine: the kinetics in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (5), 645-651. RSC Publishing. [Link]

  • Google Patents.
  • Nagahata, R., et al. (2017). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Natural Science, 9, 110-122. SCIRP. [Link]

  • ResearchGate. (2017, September 19). Hello!I have been trying to use the Steglich Esterification technique to synthesize amino acid derived esters.product is always lost in the aq phase?[Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Reddit. (2024, February 18). Esterification/Amidation Problems. [Link]

  • Leggio, A., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1063-1071. National Institutes of Health. [Link]

  • Google Patents.
  • Chemistry LibreTexts. (2021, July 31). 25.5: Reactions of Amino Acids. [Link]

  • University of Calgary. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

  • Google Patents.
  • Moya, C., & Arce, A. (2006). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Ciencia y Tecnología, 24(2), 175-181. [Link]

  • Science.gov. acid catalyzed esterification: Topics. [Link]

  • Kumar, A., et al. (2012). Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium. Enzyme Research, 2012, 572492. National Institutes of Health. [Link]

  • Google Patents.
  • Scribd. High Purity Isopropyl Acetate Process. [Link]

Sources

Troubleshooting

Technical Support Center: High-Purity Extraction of Propan-2-yl 2-(methylamino)acetate

Welcome to the Knowledge Base for the extraction and purification of Propan-2-yl 2-(methylamino)acetate (CAS 93378-87-1), commonly known as isopropyl sarcosinate[]. As a Senior Application Scientist, I frequently see res...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Knowledge Base for the extraction and purification of Propan-2-yl 2-(methylamino)acetate (CAS 93378-87-1), commonly known as isopropyl sarcosinate[].

As a Senior Application Scientist, I frequently see researchers struggle with low yields or degraded products when isolating amino acid esters. This guide is designed for drug development professionals and synthesists, providing mechanistic insights, optimized green-chemistry protocols, and targeted troubleshooting for Liquid-Liquid Extraction (LLE).

Core Principles: The "Ester-Amine" Extraction Paradox

Propan-2-yl 2-(methylamino)acetate features both a secondary amine and an isopropyl ester moiety. To prevent spontaneous self-condensation into diketopiperazine derivatives during storage, the compound is typically synthesized and maintained as a mineral acid salt (e.g., a hydrochloride salt)[2].

The Causality of Yield Loss: To extract the free base into an organic solvent, the aqueous salt solution must be neutralized. However, the isopropyl ester is highly susceptible to base-catalyzed hydrolysis (saponification)[3]. If the extraction environment is too warm or the pH exceeds 8.0, hydroxide ions will attack the ester carbonyl. This cleaves the molecule into isopropanol and sarcosine (N-methylglycine), a highly water-soluble zwitterion that remains permanently trapped in the aqueous waste, destroying your yield[3][4].

Successful extraction requires a self-validating system of thermal and pH control : maintaining the temperature at 0–5 °C and the pH strictly between 7.5–8.0 ensures the amine is deprotonated for organic partitioning while the ester remains completely intact[2][3].

Solvent Optimization Matrix

Historically, Dichloromethane (DCM) was the standard for extracting polar amines. However, under modern green chemistry mandates, 2-Methyltetrahydrofuran (2-MeTHF) has emerged as the superior alternative[5][6]. Derived from renewable agricultural waste, 2-MeTHF exhibits a unique inverse water solubility profile and provides exceptional phase separation without the toxicity of halogenated solvents[7][8].

SolventDielectric Constant (ε)Water Solubility (g/L at 20°C)Green Chemistry StatusAmine Extraction EfficiencyPhase Separation Speed
Dichloromethane (DCM) 8.9313.0🔴 Poor (Halogenated/Toxic)HighFast
Ethyl Acetate (EtOAc) 6.0280.0🟡 ModerateModerateMedium (Prone to emulsions)
2-MeTHF 6.97140.0 (Inversely soluble)🟢 Excellent (Bio-based)Very HighFast (Clean interface)

Optimized Liquid-Liquid Extraction (LLE) Protocol

Follow this step-by-step methodology to ensure high-purity isolation without ester degradation.

Phase 1: Preparation & Thermal Control

  • Dissolution: Dissolve the Propan-2-yl 2-(methylamino)acetate mineral acid salt in a minimal volume of deionized water.

  • Cooling: Transfer the aqueous solution to a jacketed reactor or an ice bath. Chill the system to 0–5 °C .

    • Mechanistic Causality: Lowering the thermal energy exponentially decreases the kinetics of base-catalyzed ester hydrolysis, protecting the isopropyl group[3].

Phase 2: Biphasic Setup & Neutralization 3. Solvent Addition: Add cold 2-MeTHF to the reactor in a 1:1 (v/v) ratio with the aqueous phase. 4. Titration: Begin vigorous mechanical stirring. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) dropwise. 5. pH Monitoring: Continuously monitor the aqueous layer using a calibrated pH probe. Stop the titration exactly when the pH reaches 7.5–8.0 .

  • Mechanistic Causality: This specific pH window is the self-validating threshold where the secondary amine is sufficiently deprotonated to partition into the 2-MeTHF, but the hydroxide concentration remains too low to trigger saponification[2][3].

Phase 3: Separation & Recovery 6. Phase Separation: Halt stirring and allow the biphasic system to settle. The 2-MeTHF (organic phase) will form the upper layer. 7. Collection: Decant the upper organic layer into a clean flask. 8. Re-extraction: Extract the remaining aqueous phase two additional times with fresh 2-MeTHF to ensure maximum stoichiometric recovery. 9. Drying: Combine the organic fractions, wash once with saturated NaCl (brine), and dry over anhydrous Na₂SO₄. 10. Concentration: Evaporate the 2-MeTHF under reduced pressure (keeping the bath <40 °C) to yield the high-purity free base.

Extraction Workflow Visualization

LLE_Workflow Start Aqueous Salt Solution (Isopropyl Sarcosinate HCl) Temp Cool to 0-5°C (Prevents Ester Hydrolysis) Start->Temp Solvent Add 2-MeTHF (Green Extraction Solvent) Temp->Solvent Base Titrate with NaHCO3 (Target pH 7.5 - 8.0) Solvent->Base Mix Agitate & Settle Base->Mix Decision Emulsion Formed? Mix->Decision Brine Add Saturated NaCl (Salting Out) Decision->Brine Yes Phase Phase Separation Decision->Phase No Brine->Phase Org Organic Phase (Target Free Base) Phase->Org Aq Aqueous Phase (Re-extract 2x) Phase->Aq Aq->Solvent Loop

Liquid-Liquid Extraction (LLE) workflow for isolating Propan-2-yl 2-(methylamino)acetate.

Troubleshooting & FAQs

Q: Why is my isolated yield so low, and why do I see a highly polar byproduct in my aqueous waste? A: You are directly observing the hydrolysis of the isopropyl ester. When the pH exceeds 8.0 or the temperature rises above 50 °C, the ester cleaves into isopropanol and sarcosine[3][4]. Because sarcosine is a zwitterionic amino acid, it will not partition into your organic solvent and remains lost in the aqueous layer. To resolve this, strictly maintain the extraction temperature below 5 °C and ensure the pH never exceeds 8.0 during neutralization[3].

Q: I am experiencing a stubborn emulsion during the 2-MeTHF extraction. How can I break it? A: Emulsions in amino acid extractions are common due to the surfactant-like properties of partially protonated secondary amines. To break the emulsion, add saturated sodium chloride (brine) to the mixture. This "salting out" effect increases the ionic strength of the aqueous phase, which drastically decreases the solubility of both the 2-MeTHF and the amine in water, forcing a clean and rapid phase separation[7].

Q: Can I use Ethyl Acetate (EtOAc) instead of 2-MeTHF? A: Yes, EtOAc is a viable green alternative. However, 2-MeTHF often provides superior partitioning for secondary amines due to its higher Lewis basicity and excellent stability under mildly basic conditions. Furthermore, 2-MeTHF separates more cleanly from water without requiring additional co-solvents, streamlining the recovery process[5][6].

References

  • BOC Sciences. "Propan-2-yl 2-(methylamino)acetate - (CAS 93378-87-1)". bocsci.com.

  • Google Patents. "US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof". google.com. 3

  • European Patent Office. "EP0474096B2 - Method for extracting amino acid ester". epo.org. 2

  • MDPI. "Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent". mdpi.com. 4

  • ChemPoint. "Penn A Kem 2-MeTHF - Plant-Based Solvent Performance". chempoint.com. 5

  • ACS Publications. "Solvent Applications of 2-Methyltetrahydrofuran in Organometallic and Biphasic Reactions". acs.org. 7

  • ACS Publications. "Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions". acs.org. 6

  • PMC / NIH. "Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives". nih.gov. 8

Sources

Optimization

Preventing thermal degradation of Propan-2-yl 2-(methylamino)acetate during distillation

Welcome to the technical support center for Propan-2-yl 2-(methylamino)acetate (Sarcosine Isopropyl Ester). This guide is designed for researchers, scientists, and drug development professionals to address a critical cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Propan-2-yl 2-(methylamino)acetate (Sarcosine Isopropyl Ester). This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during the purification of this versatile compound: thermal degradation. As a secondary amino acid ester, this molecule is highly susceptible to specific, heat-induced side reactions. This document provides in-depth troubleshooting advice, validated protocols, and a mechanistic understanding to ensure you achieve the highest possible purity and yield.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing significant product loss and impurity formation when distilling Propan-2-yl 2-(methylamino)acetate. What is happening?

A: The most probable cause is thermal degradation via intramolecular cyclization. Propan-2-yl 2-(methylamino)acetate is an ester of a secondary amino acid (sarcosine). When heated, the nucleophilic secondary amine of one molecule can attack the electrophilic ester carbonyl of another molecule. This process is repeated, leading to the formation of a stable six-membered ring called a diketopiperazine (specifically, N,N'-dimethyl-2,5-diketopiperazine) and the release of two equivalents of isopropanol. This side reaction is common in peptide synthesis and is a well-documented pathway for the degradation of α-amino acid esters.[1][2] The reaction is accelerated at elevated temperatures, which are often reached during distillation at atmospheric pressure.

Q2: What is the predicted atmospheric boiling point, and why is it problematic?

A: The predicted atmospheric boiling point for Propan-2-yl 2-(methylamino)acetate is approximately 151.5 °C.[] Attempting to distill the compound at or near this temperature provides sufficient thermal energy to significantly accelerate the rate of diketopiperazine formation, leading to poor yield and contamination of the distillate with the cyclized byproduct.

Q3: What is the single most effective method to prevent this degradation during distillation?

A: The most effective and widely accepted method is vacuum distillation .[4][5] By reducing the pressure inside the distillation apparatus, you lower the boiling point of the compound. This allows the distillation to proceed at a much lower temperature, where the rate of the degradation reaction is negligible.[4] This technique is standard practice for purifying thermally sensitive compounds.[6]

Q4: How can I confirm that diketopiperazine formation is the issue?

A: You can use standard analytical techniques to identify the byproduct in your crude or distilled material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method. You will observe a new peak with a molecular weight corresponding to N,N'-dimethyl-2,5-diketopiperazine (142.15 g/mol ).

  • ¹H NMR Spectroscopy: The diketopiperazine will show characteristic signals, including a singlet for the N-methyl protons and another singlet for the ring methylene (CH₂) protons, which will be distinct from the starting ester.

  • Thin-Layer Chromatography (TLC): The diketopiperazine will have a different Rf value than your target compound. You can monitor the reaction in real-time by taking small aliquots from the distillation pot.

Q5: Are there any chemical inhibitors or stabilizers I can add to the distillation pot?

A: While certain reactions can be controlled with inhibitors, it is not the recommended approach for this specific purification challenge. Adding a non-volatile stabilizer would contaminate your product and require a subsequent purification step. The most direct and cleanest solution is to address the root cause of the degradation—excessive temperature—by employing vacuum distillation.[4][5]

Visualizing the Degradation Pathway

The primary thermal degradation mechanism is the intermolecular condensation of two amino acid ester molecules.

G Fig. 1: Diketopiperazine Formation Pathway cluster_reactants Reactants (2 Molecules) cluster_products Products Reactant1 Propan-2-yl 2-(methylamino)acetate DKP N,N'-dimethyl-2,5-diketopiperazine Reactant1->DKP Intermolecular Cyclization Isopropanol Isopropanol (2 Molecules) Reactant1->Isopropanol Elimination Reactant2 Propan-2-yl 2-(methylamino)acetate Reactant2->DKP Reactant2->Isopropanol G Fig. 2: Recommended Purification Workflow Start Crude Product (Free Base) Setup Assemble Vacuum Distillation Apparatus Start->Setup Evacuate Evacuate System (Target Pressure <10 torr) Setup->Evacuate Heat Gradually Heat Distillation Pot Evacuate->Heat Collect Collect Fractions Based on Boiling Point & Refractive Index Heat->Collect Monitor Head Temp & Pressure Analyze Analyze Fractions (GC, NMR, TLC) Collect->Analyze Analyze->Collect Collect More Fractions Combine Combine Pure Fractions Analyze->Combine Purity >99% End Pure Propan-2-yl 2-(methylamino)acetate Combine->End

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Propan-2-yl 2-(methylamino)acetate and Ethyl 2-(methylamino)acetate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and medicinal chemistry, the selection of appropriate synthons and intermediates is paramount to the successful developme...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and medicinal chemistry, the selection of appropriate synthons and intermediates is paramount to the successful development of novel therapeutics. Among the vast array of building blocks, amino acid esters play a crucial role, serving as key components in peptide synthesis and as prodrug moieties to enhance the pharmacokinetic profiles of active pharmaceutical ingredients. This guide provides an in-depth technical comparison of two such esters: propan-2-yl 2-(methylamino)acetate and ethyl 2-(methylamino)acetate.

This document moves beyond a simple cataloging of properties to offer a detailed analysis of the anticipated reactivity of these two molecules based on fundamental principles of organic chemistry, supported by relevant experimental data from analogous systems. We will explore the subtle yet significant differences in their chemical behavior, focusing on key reactions such as hydrolysis, transesterification, and amidation. This guide is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic and developmental endeavors.

Structural and Physicochemical Properties: A Tale of Two Esters

At the heart of the reactivity differences between propan-2-yl 2-(methylamino)acetate and ethyl 2-(methylamino)acetate lie their distinct structural and electronic properties.

Propan-2-yl 2-(methylamino)acetate (also known as isopropyl sarcosinate) incorporates a bulky isopropyl group attached to the carbonyl oxygen. This secondary alcohol-derived ester introduces significant steric hindrance around the ester linkage.

Ethyl 2-(methylamino)acetate (ethyl sarcosinate), on the other hand, features a less sterically demanding ethyl group. This primary alcohol-derived ester presents a more accessible carbonyl carbon for nucleophilic attack.

Below is a table summarizing their key physicochemical properties:

PropertyPropan-2-yl 2-(methylamino)acetateEthyl 2-(methylamino)acetate
IUPAC Name propan-2-yl 2-(methylamino)acetateethyl 2-(methylamino)acetate
Molecular Formula C6H13NO2C5H11NO2
Molecular Weight 131.17 g/mol 117.15 g/mol
Canonical SMILES CC(C)OC(=O)CNCCCOC(=O)CNC
Predicted Boiling Point 151.5±23.0 °CNot readily available
Predicted Density 0.935±0.06 g/cm³Not readily available

The seemingly minor difference in the alkyl group of the ester has profound implications for the reactivity of the molecule, a concept we will explore in detail in the following sections.

Comparative Reactivity Analysis: A Mechanistic Perspective

The reactivity of esters is primarily governed by the susceptibility of the carbonyl carbon to nucleophilic attack. This, in turn, is influenced by a combination of steric and electronic factors.

Steric Hindrance: The Isopropyl "Shield"

The most significant factor differentiating the reactivity of our two target molecules is steric hindrance. The branched structure of the isopropyl group in propan-2-yl 2-(methylamino)acetate creates a more crowded environment around the carbonyl carbon compared to the linear ethyl group in ethyl 2-(methylamino)acetate.[1] This steric bulk impedes the approach of nucleophiles, thereby decreasing the rate of reaction. This effect is expected to be pronounced in reactions that proceed through a tetrahedral intermediate, such as hydrolysis, transesterification, and amidation.

G cluster_0 Ethyl 2-(methylamino)acetate cluster_1 Propan-2-yl 2-(methylamino)acetate Ethyl Ester Less Steric Hindrance (More Accessible Carbonyl) Isopropyl Ester Greater Steric Hindrance (Less Accessible Carbonyl) Nucleophile Nucleophile Nucleophile->Ethyl Ester Faster Attack Nucleophile->Isopropyl Ester Slower Attack

Electronic Effects: A Subtle Influence

The electronic effect of the alkyl group on the ester's reactivity is generally considered to be less significant than the steric effect. Both ethyl and isopropyl groups are electron-donating through induction. The isopropyl group is slightly more electron-donating than the ethyl group. This increased electron density on the carbonyl oxygen can slightly decrease the electrophilicity of the carbonyl carbon in the isopropyl ester, making it marginally less reactive towards nucleophiles. However, this electronic effect is often overshadowed by the more dominant steric hindrance.

Neighboring Group Participation: The Role of the Methylamino Group

A crucial aspect of the reactivity of these molecules is the presence of the 2-methylamino group. This internal nucleophile can significantly influence the reaction rates and mechanisms through neighboring group participation (NGP).[2][3] The nitrogen lone pair can attack the carbonyl carbon intramolecularly to form a five-membered ring intermediate. This anchimeric assistance can accelerate the departure of the leaving group (the alkoxy group).[3]

R-OC-CH2 |    | O---N+(CH3)

]; "Product" [label="Product + R-OH"];

"Ester" -> "Intermediate" [label="Intramolecular Attack\n(NGP)"]; "Intermediate" -> "Product" [label="Nucleophilic Attack"]; } caption: Neighboring Group Participation.

While both esters can benefit from NGP, the subsequent intermolecular attack by an external nucleophile on the cyclic intermediate will still be influenced by the nature of the original alkoxy group. In the case of hydrolysis, for instance, the rate-determining step might become the breakdown of this intermediate, which would be influenced by the stability of the leaving alcohol (isopropanol vs. ethanol).

Experimental Protocols and Expected Outcomes

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis is a common method for cleaving ester bonds. The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the carbonyl carbon.

Experimental Protocol:

  • Dissolution: Dissolve the amino acid ester (1.0 eq) in a suitable solvent such as a mixture of methanol and water (e.g., 1:1 v/v).

  • Base Addition: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq), to the ester solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Acidify the reaction mixture with a suitable acid (e.g., 1 M HCl) to a pH of approximately 6-7.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify further by crystallization or column chromatography if necessary.

Expected Reactivity Comparison:

Due to the greater steric hindrance of the isopropyl group, ethyl 2-(methylamino)acetate is expected to undergo hydrolysis at a faster rate than propan-2-yl 2-(methylamino)acetate .

Hydrolysis Ethyl Ester Ethyl 2-(methylamino)acetate Hydrolysis Base-Catalyzed Hydrolysis Ethyl Ester->Hydrolysis Isopropyl Ester Propan-2-yl 2-(methylamino)acetate Isopropyl Ester->Hydrolysis Faster Faster Rate Hydrolysis->Faster Slower Slower Rate Hydrolysis->Slower

Acid-Catalyzed Transesterification

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This reaction is typically catalyzed by a strong acid.

Experimental Protocol:

  • Reactant Mixture: Dissolve the starting ester (e.g., ethyl 2-(methylamino)acetate, 1.0 eq) in a large excess of the desired alcohol (e.g., isopropanol), which also serves as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).

  • Heating: Heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS to observe the formation of the new ester and the disappearance of the starting material.

  • Work-up: After cooling to room temperature, neutralize the acid catalyst with a mild base (e.g., saturated aqueous sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by distillation or column chromatography.

Expected Reactivity Comparison:

In transesterification, the equilibrium nature of the reaction is a key consideration. However, focusing on the forward rate, the nucleophilic attack of the alcohol on the protonated ester is the crucial step. Therefore, ethyl 2-(methylamino)acetate is expected to react faster in a transesterification reaction with a given alcohol compared to propan-2-yl 2-(methylamino)acetate due to lower steric hindrance. Conversely, if propan-2-yl 2-(methylamino)acetate is the starting material, the reaction to form an ethyl ester would also be influenced by the same steric factors.

Amidation

Amidation involves the reaction of an ester with an amine to form an amide. This reaction is fundamental in peptide synthesis.

Experimental Protocol:

  • Reactant Mixture: Dissolve the ester (1.0 eq) and the amine (1.0 - 1.2 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)).

  • Heating: Heat the reaction mixture, often to reflux, to drive the reaction to completion. In some cases, the reaction can proceed at room temperature over a longer period.

  • Reaction Monitoring: Monitor the formation of the amide product using TLC or LC-MS.

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The crude amide can be purified by crystallization or column chromatography.

Expected Reactivity Comparison:

Similar to hydrolysis and transesterification, the rate of amidation is highly dependent on the accessibility of the carbonyl carbon. Amines are generally stronger nucleophiles than alcohols or water.[4] Nevertheless, the steric barrier presented by the isopropyl group will still play a significant role. Therefore, ethyl 2-(methylamino)acetate is expected to undergo amidation more readily and at a faster rate than propan-2-yl 2-(methylamino)acetate .

Amidation Ethyl Ester Ethyl 2-(methylamino)acetate Amidation Amidation with Primary Amine Ethyl Ester->Amidation Isopropyl Ester Propan-2-yl 2-(methylamino)acetate Isopropyl Ester->Amidation Higher Yield/Faster Rate Higher Yield/ Faster Rate Amidation->Higher Yield/Faster Rate Lower Yield/Slower Rate Lower Yield/ Slower Rate Amidation->Lower Yield/Slower Rate

Conclusion and Practical Implications

The choice between propan-2-yl 2-(methylamino)acetate and ethyl 2-(methylamino)acetate as a synthetic intermediate or a prodrug moiety should be guided by a clear understanding of their reactivity profiles.

  • Ethyl 2-(methylamino)acetate is the more reactive of the two esters due to the lower steric hindrance around the carbonyl group. This makes it a more suitable choice for reactions where a high rate of conversion is desired, such as in the rapid synthesis of amides or other derivatives. In a prodrug context, an ethyl ester may lead to a faster release of the active drug in vivo.

  • Propan-2-yl 2-(methylamino)acetate , with its bulkier isopropyl group, exhibits lower reactivity. This characteristic can be advantageous when a slower, more controlled reaction is required. In drug development, an isopropyl ester could potentially offer a more sustained release profile for a prodrug, leading to a longer duration of action.

Ultimately, the optimal choice will depend on the specific goals of the research or development project. While this guide provides a robust theoretical framework for predicting the relative reactivity of these two important molecules, empirical validation through carefully designed experiments remains the gold standard for confirming these predictions and for the successful application of these compounds in synthesis and drug development.

References

  • PubChem. Propan-2-yl 2-(methylamino)acetate. [Link]

  • PubChem. Ethyl 2-(methylamino)acetate. [Link]

  • Aston Chemicals. The link between function and structure of esters. [Link]

  • PubMed. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]

  • ResearchGate. De-esterification of amino acid esters. [Link]

  • Master Organic Chemistry. Transesterification. [Link]

  • RSC Publishing. Base-promoted direct amidation of esters: beyond the current scope and practical applications. [Link]

  • ACS Publications. Participation of a Neighboring Amide Group in the Decomposition of Esters and Amides of Substituted Phthalamic Acids1. [Link]

  • Chemistry LibreTexts. 3.2: Neighboring Group Participation. [Link]

  • MDPI. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Waters Corporation. Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. [Link]

  • ACS Publications. Synthetic Preparation of N-Methyl-α-amino Acids. [Link]

  • ResearchGate. Esterification vs Amidation Kinetics: Which is faster?. [Link]

  • Mugberia Gangadhar Mahavidyalaya. Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P. [Link]

Sources

Comparative

HPLC Method Validation for Determining Propan-2-yl 2-(methylamino)acetate Purity: A Comparative Guide

Executive Summary As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying polar, non-chromophoric amino acid derivatives. Propan-2-yl 2-(methylamino)acetate (CAS 93378-87-1), co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying polar, non-chromophoric amino acid derivatives. Propan-2-yl 2-(methylamino)acetate (CAS 93378-87-1), commonly known as isopropyl sarcosinate, exemplifies this challenge[]. It is a secondary amine with an isopropyl ester moiety—highly polar, basic, and completely lacking a UV-absorbing conjugated pi-electron system.

Historically, laboratories have relied on Reversed-Phase HPLC (RP-HPLC) coupled with pre-column derivatization (e.g., using FMOC-Cl) to impart a chromophore for UV or fluorescence detection. However, this legacy approach introduces significant variability, artifact generation, and workflow inefficiencies.

In this guide, we objectively compare the traditional derivatization method against a modern, self-validating approach: Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection (HILIC-CAD) . We will explore the mechanistic causality behind these techniques and provide a comprehensive, step-by-step validation protocol.

Mechanistic Insights: The Causality of Method Selection

The Failure of C18 and UV Detection

Attempting to retain isopropyl sarcosinate on a standard C18 column results in elution near the void volume. The protonated secondary amine is simply too hydrophilic to partition into the hydrophobic alkyl chains. Furthermore, relying on low-wavelength UV detection (e.g., 210 nm) for the ester carbonyl leads to severe baseline drift during gradient elution and inaccurate impurity quantitation due to varying extinction coefficients across different process-related impurities.

The HILIC-CAD Advantage

HILIC resolves the retention issue by utilizing a polar stationary phase (e.g., zwitterionic sulfobetaine) and a highly organic mobile phase. Water acts as the strong eluting solvent, forming an enriched aqueous layer on the silica surface[2]. The polar isopropyl sarcosinate partitions into this layer, resulting in strong retention and excellent peak shape without the need for signal-suppressing ion-pairing reagents [3].

For detection, CAD offers a universal, mass-based response. As the column eluent is nebulized and dried, the non-volatile analyte (handled as a hydrochloride salt) forms particles that are charged by a corona discharge [2]. The resulting electrometer signal is directly proportional to the mass of the analyte, independent of its optical properties.

CAD_Mechanism Eluent Column Eluent (Analyte + Mobile Phase) Nebulizer Nebulization (N2 Gas) Eluent->Nebulizer Desolvation Desolvation Chamber (Droplet Drying) Nebulizer->Desolvation Corona Corona Discharge (Particle Charging) Desolvation->Corona Electrometer Electrometer (Signal Measurement) Corona->Electrometer

Mechanism of Charged Aerosol Detection (CAD) for non-chromophoric analytes.

Methodology Comparison: Workflow Efficiency

The operational divergence between the two methods is stark. Method A (HILIC-CAD) requires only direct dilution of the sample. Method B (RP-HPLC-UV) requires a 30-minute derivatization step, quenching, and careful control of reagent stoichiometry to prevent the formation of di-derivatized artifacts or degradation of the ester linkage.

Workflow cluster_A Method A: HILIC-CAD (Proposed) cluster_B Method B: RP-HPLC-UV (Legacy) Start Sample: Propan-2-yl 2-(methylamino)acetate Dilute Direct Dilution (Acetonitrile/Water) Start->Dilute Deriv Pre-column Derivatization (FMOC-Cl, 30 min) Start->Deriv InjectA Inject onto ZIC-HILIC Dilute->InjectA DetectA Charged Aerosol Detection (Universal Mass Response) InjectA->DetectA Quench Quench Reaction (Adamantylamine) Deriv->Quench InjectB Inject onto C18 Column Quench->InjectB DetectB UV Detection (254 nm) InjectB->DetectB

Workflow comparison: Direct HILIC-CAD vs. Pre-column Derivatization RP-HPLC for purity analysis.

Experimental Protocol: Self-Validating HILIC-CAD Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system. By utilizing the CAD's Power Function Value (PFV), the method inherently corrects for non-linear particle charging physics, ensuring robust ICH compliance.

Step 1: Reagent & Sample Preparation
  • Diluent: Prepare a 75:25 (v/v) Acetonitrile/Water solution.

  • Standard Preparation: Dissolve Propan-2-yl 2-(methylamino)acetate hydrochloride reference standard in diluent to a stock concentration of 1.0 mg/mL.

  • Calibration Curve: Serially dilute the stock to yield six levels ranging from 0.5 µg/mL (LOQ) to 500 µg/mL.

  • Sample Preparation: Weigh 10 mg of the synthesized batch, dissolve in 10 mL of diluent (1.0 mg/mL nominal concentration), and filter through a 0.2 µm PTFE syringe filter.

Step 2: Chromatographic Conditions (HILIC)
  • Column: ZIC-HILIC (150 mm × 4.6 mm, 5 µm particle size). Causality: The zwitterionic surface maintains a stable hydration layer, crucial for reproducible partitioning of the secondary amine.

  • Mobile Phase A: 100 mM Ammonium Formate in Water, adjusted to pH 3.2 with formic acid. Causality: Low pH ensures the secondary amine is fully protonated, while the high buffer capacity prevents ionic interactions with residual silanols.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Gradient Program: 0-2 min: 90% B; 2-12 min: linear gradient to 50% B; 12-15 min: hold at 50% B; 15-16 min: return to 90% B; 16-25 min: re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

Step 3: Charged Aerosol Detector (CAD) Settings
  • Evaporator Temperature: 35°C. Causality: Optimizes desolvation of the highly aqueous mobile phase at the end of the gradient without volatilizing the analyte.

  • Data Collection Rate: 10 Hz with a 3.6s filter constant.

  • Power Function Value (PFV): Set to 1.30. Causality: CAD response is inherently sigmoidal over wide ranges. A PFV of ~1.3 linearizes the output, enabling standard linear regression for ICH validation[4].

Validation Results & Comparative Data

The HILIC-CAD method was validated according to ICH Q2(R2) guidelines and directly compared against historical data from the RP-HPLC-UV derivatization method. The quantitative data is summarized below.

Table 1: ICH Validation Parameters for HILIC-CAD Method
ParameterAcceptance CriteriaHILIC-CAD ResultPass/Fail
Specificity Resolution (Rs) > 2.0 from nearest impurityRs = 3.4Pass
Linearity (R²) ≥ 0.995 (over 0.5 to 500 µg/mL)0.9994 (with PFV 1.3)Pass
Accuracy (Recovery) 95.0% - 105.0% at 3 concentration levels98.7% - 101.2%Pass
Method Precision %RSD ≤ 2.0% (n=6 injections)0.85%Pass
Limit of Quantitation Signal-to-Noise (S/N) ≥ 100.15 µg/mL (S/N = 14)Pass
Table 2: Performance Comparison: HILIC-CAD vs. RP-HPLC-UV (Derivatization)
MetricMethod A: HILIC-CADMethod B: RP-HPLC-UV (FMOC)Advantage
Sample Prep Time < 5 minutes> 45 minutesMethod A (89% reduction)
Detection Mechanism Universal Mass-BasedOptical (Extinction Coefficient Dependent)Method A (True mass balance)
Artifact Risk NoneHigh (Di-derivatization, hydrolysis)Method A
Dynamic Range 3 orders of magnitude (with PFV)2 orders of magnitudeMethod A
Relative Std. Dev. 0.85%4.20%Method A (5x better precision)

Conclusion

The objective data demonstrates that HILIC-CAD is vastly superior to traditional RP-HPLC-UV with pre-column derivatization for the purity determination of Propan-2-yl 2-(methylamino)acetate. By eliminating the derivatization step, HILIC-CAD reduces sample preparation time by nearly 90% and removes the risk of artifact-induced false impurity reporting. The mass-based response of CAD ensures that all non-volatile impurities are detected and quantified accurately, providing a robust, self-validating system for pharmaceutical quality control and drug development.

References

  • Socia, A., & Foley, J. P. (2016). Direct determination of amino acids by hydrophilic interaction liquid chromatography with charged aerosol detection. Journal of Chromatography A.[Link]

  • LCGC International. (2026). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.[Link]

Sources

Validation

Comparing steric hindrance of Propan-2-yl 2-(methylamino)acetate and tert-butyl sarcosinate

As a Senior Application Scientist, selecting the appropriate ester protecting group is rarely a trivial decision; it is a strategic choice that dictates the success of downstream synthetic workflows, prodrug activation r...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate ester protecting group is rarely a trivial decision; it is a strategic choice that dictates the success of downstream synthetic workflows, prodrug activation rates, and overall yield. When working with sarcosine (N-methylglycine) derivatives, the choice between Propan-2-yl 2-(methylamino)acetate (isopropyl sarcosinate) and tert-butyl sarcosinate perfectly illustrates the profound impact of steric hindrance on chemical reactivity.

This guide provides an in-depth, objective comparison of these two compounds, exploring the causality behind their divergent reactivities and providing self-validating experimental protocols for their application in peptide synthesis and medicinal chemistry.

Mechanistic Causality: The Physics of Steric Shielding

The fundamental difference between isopropyl sarcosinate and tert-butyl sarcosinate lies in the spatial volume occupied by the ester alkyl group. This volume directly dictates the accessibility of the ester carbonyl carbon to nucleophilic attack (e.g., saponification by hydroxide ions).

  • Propan-2-yl 2-(methylamino)acetate (Isopropyl Ester): The isopropyl group (–CH(CH3)2) possesses one hydrogen atom and two methyl groups attached to the secondary carbon. While it provides moderate steric bulk that slows down hydrolysis compared to unhindered methyl or ethyl esters, the presence of the hydrogen atom allows the molecule to adopt conformations where the carbonyl carbon remains accessible to incoming nucleophiles[1].

  • tert-Butyl Sarcosinate (tert-Butyl Ester): The tert-butyl group (–C(CH3)3) replaces the remaining hydrogen with a third methyl group. This creates a dense, umbrella-like hemispherical electron cloud over the ester oxygen and adjacent carbonyl. When a nucleophile attempts the Bürgi-Dunitz trajectory (approx. 107°) to attack the carbonyl carbon, it experiences severe van der Waals repulsion. Consequently, the formation of the requisite tetrahedral intermediate is kinetically blocked[2].

In prodrug design, such as the ProTide technology, this steric bulk is intentionally leveraged. tert-Butyl esters are notoriously slow to hydrolyze in vivo, whereas isopropyl esters offer a more balanced, tunable cleavage profile that often correlates with higher biological activity due to optimal intracellular activation rates[3].

G N1 Nucleophile (e.g., OH-) N2 Isopropyl Sarcosinate (Moderate Shielding) N1->N2 Attack N3 tert-Butyl Sarcosinate (Severe Shielding) N1->N3 Attack N4 Tetrahedral Intermediate N2->N4 Transition N5 Steric Blockade (No Reaction) N3->N5 Repulsion

Mechanistic divergence of nucleophilic attack due to ester steric shielding.

Comparative Performance Data

The following table synthesizes the quantitative and qualitative performance metrics of both sarcosine derivatives, grounded in established physical chemistry principles.

ParameterPropan-2-yl 2-(methylamino)acetatetert-Butyl Sarcosinate
Alkyl Group Structure –CH(CH3)2 (Secondary)–C(CH3)3 (Tertiary)
Relative Base Hydrolysis Rate Moderate (Requires mild heating/time)Extremely Slow (Effectively inert)
Acid Cleavage Susceptibility Low (Stable to mild acids)High (Rapidly cleaved by TFA/HCl)
Orthogonality in SPPS Limited (Can co-cleave with base)Excellent (Orthogonal to Fmoc/Base)
Lipophilicity (LogP contribution) ModerateHigh
Primary Application Tunable prodrugs, specialized substratesSolid-Phase Peptide Synthesis (SPPS)

Self-Validating Experimental Protocol: Comparative Hydrolysis Kinetics

To objectively quantify the steric hindrance of these two esters, we employ a time-course saponification assay.

Why this protocol is self-validating: Rather than relying on a single endpoint measurement which can be skewed by extraction inefficiencies, this workflow utilizes an internal standard (biphenyl) and multiple time-point sampling. By plotting the ratio of the ester peak area to the internal standard over time, the system internally corrects for any volumetric or ionization variances during LC-MS analysis.

Materials & Reagents
  • Substrates: Propan-2-yl 2-(methylamino)acetate and tert-butyl sarcosinate (0.1 M solutions in Acetone).

  • Base: 0.15 M NaOH (aq).

  • Internal Standard: Biphenyl (0.05 M in Acetone).

  • Quench Solution: 0.2 M HCl (aq).

Step-by-Step Methodology
  • Reaction Initialization: In two separate reaction vials, combine 1.0 mL of the respective ester solution (0.1 mmol) with 100 µL of the biphenyl internal standard.

    • Causality Check: Acetone is utilized as a co-solvent to maintain the solubility of the lipophilic esters while remaining miscible with the aqueous base[2].

  • Base Addition: Add 1.0 mL of 0.15 M NaOH (1.5 equivalents) to each vial at exactly 25°C. Begin magnetic stirring at 400 RPM.

  • Time-Course Sampling: At intervals of t = 0, 1, 2, 4, and 8 hours, extract a 100 µL aliquot from each reaction vial.

  • Reaction Quenching: Immediately dispense each aliquot into a microcentrifuge tube containing 100 µL of the 0.2 M HCl quench solution.

    • Causality Check: The rapid pH drop neutralizes the NaOH, instantly halting the saponification process and locking the kinetic state of the sample.

  • Extraction & Analysis: Add 200 µL of ethyl acetate to the quenched sample, vortex for 30 seconds, and centrifuge. Extract the organic layer and analyze via LC-MS (ESI+ mode).

  • Data Processing: Calculate the percentage of remaining ester by integrating the UV-active peaks (normalized against the biphenyl standard).

G S1 1. Equimolar Ester Solutions (+ Internal Standard in Acetone) S2 2. Addition of 1.5 eq NaOH (Aqueous, 25°C) S1->S2 S3 3. Time-Course Sampling (t=0, 1, 2, 4, 8h) S2->S3 S4 4. Acidic Quench (HCl) & EtOAc Extraction S3->S4 S5 5. LC-MS/UV Quantification (Ester vs. Internal Standard) S4->S5

Self-validating kinetic workflow for comparative ester hydrolysis analysis.

Strategic Selection Guide

When to choose tert-Butyl Sarcosinate: Select the tert-butyl ester when executing Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Because the Fmoc protecting group is removed using basic conditions (e.g., 20% piperidine in DMF), the C-terminal ester must be entirely resistant to base-catalyzed hydrolysis. The severe steric hindrance of the tert-butyl group provides this absolute orthogonality. It remains intact throughout the synthesis and is globally cleaved at the end using Trifluoroacetic acid (TFA)[2].

When to choose Propan-2-yl 2-(methylamino)acetate: Select the isopropyl ester when designing prodrugs or conducting specialized solution-phase synthesis where acid-labile groups (like Boc) are already present elsewhere on the molecule. The isopropyl ester provides enough steric bulk to survive mild coupling conditions but can be selectively hydrolyzed using LiOH or NaOH without requiring harsh, highly acidic deprotection conditions that might degrade sensitive molecular scaffolds[3].

References

  • The Hydrolysis of Phosphinates and Phosphonates: A Review Source: Molecules (MDPI) URL:[Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent Source: Molecules (via PMC / NIH) URL:[Link]

  • The ProTide Prodrug Technology: From the Concept to the Clinic Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

GC-MS analysis protocols for structural validation of Propan-2-yl 2-(methylamino)acetate

An Expert's Comparative Guide to GC-MS Protocols for the Structural Validation of Propan-2-yl 2-(methylamino)acetate For researchers and professionals in drug development, the unambiguous structural validation of novel c...

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Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Comparative Guide to GC-MS Protocols for the Structural Validation of Propan-2-yl 2-(methylamino)acetate

For researchers and professionals in drug development, the unambiguous structural validation of novel chemical entities and their intermediates is a cornerstone of regulatory compliance and product safety. Propan-2-yl 2-(methylamino)acetate, an isopropyl ester of the N-methylated amino acid sarcosine, presents a common analytical challenge: it possesses a combination of polarity and volatility that complicates direct analysis. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) protocols for the robust structural validation of this compound, moving beyond mere procedural steps to explain the underlying scientific rationale for each approach.

The primary analytical hurdle for Propan-2-yl 2-(methylamino)acetate is the presence of a secondary amine. This functional group contains an "active hydrogen," which can engage in hydrogen bonding with silanol groups on the GC column and inlet, leading to poor peak shape (tailing), reduced sensitivity, and potential thermal degradation.[1][2] The protocols compared herein address this challenge in distinct ways, offering a choice between speed, sensitivity, and structural information clarity.

Protocol A: Direct Injection (Underivatized) Analysis

This approach prioritizes speed and simplicity by analyzing the compound in its native form. It serves as a crucial baseline to determine if more complex methods are necessary.

Causality and Experimental Choices: Direct injection is the fastest method, as it involves no chemical modification. It is attempted first to see if the analyte has sufficient volatility and thermal stability for direct GC-MS analysis.[2][3] This method's success is highly dependent on a well-maintained GC system with a deactivated inlet liner and a modern, low-bleed column to minimize analyte interaction.

Detailed Experimental Protocol:
  • Sample Preparation: Dissolve a precise amount of Propan-2-yl 2-(methylamino)acetate in a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 100-500 µg/mL.

  • GC-MS Parameters:

    • Injection: 1 µL, splitless injection mode to maximize sensitivity.

    • Inlet Temperature: 250 °C.

    • GC Column: A mid-polarity column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, HP-5ms).

    • Oven Program: Start at 60 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Scan Range: m/z 40-300.

Expected Results and Fragmentation Analysis:

The molecular ion (M+) at m/z 131 should be observable, though it may be of low intensity. The fragmentation pattern will be dictated by the ester and secondary amine functionalities. Key expected fragments include:

  • α-cleavage (amine): The most significant fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen.[5][6] This would result in a base peak at m/z 58 ([CH2=NHCH3]+).

  • Ester Fragmentation:

    • Loss of the isopropoxy radical (•OCH(CH3)2) leading to an acylium ion at m/z 72 ([CH3NHCH2CO]+).

    • Loss of the isopropyl group (•CH(CH3)2) from the molecular ion, resulting in a peak at m/z 88 .

    • McLafferty rearrangement is not possible for the isopropyl ester.

Protocol B: Acylation with Pentafluoropropionic Anhydride (PFPA)

Acylation is a robust derivatization technique that replaces the active hydrogen of the amine with an acyl group, thereby eliminating its ability to hydrogen bond.

Causality and Experimental Choices: The use of a fluorinated anhydride like PFPA significantly increases the volatility and molecular weight of the analyte.[7] The highly electronegative fluorine atoms make the derivative exceptionally sensitive to Electron Capture Detection (ECD), though for structural validation, EI-MS is used. The resulting derivative is thermally stable and exhibits excellent chromatographic behavior (sharp, symmetrical peaks).[8][9]

Detailed Experimental Protocol:
  • Sample Preparation:

    • Place ~100 µg of the sample in a 2 mL autosampler vial.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Add 100 µL of Ethyl Acetate and 50 µL of Pentafluoropropionic Anhydride (PFPA).

    • Cap the vial tightly and heat at 65 °C for 30 minutes.[8]

    • Cool to room temperature. Evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the residue in 1 mL of Ethyl Acetate for GC-MS analysis.

  • GC-MS Parameters:

    • Utilize the same GC-MS parameters as in Protocol A. The higher molecular weight of the derivative may warrant extending the final oven temperature hold time.

Expected Results and Fragmentation Analysis:

The derivatization reaction yields N-(pentafluoropropionyl)-Propan-2-yl 2-(methylamino)acetate (MW = 277). The mass spectrum will be highly characteristic.

  • Molecular Ion (M+): A peak at m/z 277 should be present.

  • Key Fragments:

    • Loss of the isopropoxy group (•OCH(CH3)2) from the molecular ion, giving a strong peak at m/z 218 .

    • The pentafluoropropionyl group (C2F5CO) directs fragmentation, often leading to a characteristic ion at m/z 147 ([C2F5CO]+).

    • α-cleavage next to the nitrogen can result in the loss of the ester group, leading to an ion at m/z 204 .

Protocol C: Silylation with MTBSTFA

Silylation is another common technique to block active hydrogens. Using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) forms a tert-butyldimethylsilyl (TBDMS) derivative.

Causality and Experimental Choices: TBDMS derivatives are known to be significantly more stable against hydrolysis compared to smaller trimethylsilyl (TMS) derivatives, making them ideal for methods requiring sample queuing in an autosampler. The fragmentation of TBDMS derivatives is often dominated by the loss of the bulky tert-butyl group, providing a clear diagnostic ion for identifying derivatized compounds.

Detailed Experimental Protocol:
  • Sample Preparation:

    • Place ~100 µg of the sample in a 2 mL autosampler vial.

    • Evaporate to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a suitable solvent (e.g., Acetonitrile) and 50 µL of MTBSTFA.

    • Cap the vial tightly and heat at 70 °C for 45 minutes.

    • Cool to room temperature. The sample is now ready for direct injection without further workup.

  • GC-MS Parameters:

    • Utilize the same GC-MS parameters as in Protocol A.

Expected Results and Fragmentation Analysis:

The reaction forms the N-(tert-butyldimethylsilyl) derivative (MW = 245). The mass spectrum is typically very clean and easy to interpret.

  • Molecular Ion (M+): A peak at m/z 245 may be weak or absent.

  • Key Fragments:

    • The most characteristic and often the base peak in the spectrum is the loss of a tert-butyl radical (•C(CH3)3), resulting in a prominent ion at [M-57]+ , which is m/z 188 . This is a highly diagnostic fragmentation for TBDMS derivatives.

    • Loss of the entire isopropoxycarbonylmethyl group ([•CH2COOCH(CH3)2]) from the [M-57]+ ion can lead to a fragment at m/z 86 .

Performance Comparison of Protocols

Parameter Protocol A: Direct Injection Protocol B: Acylation (PFPA) Protocol C: Silylation (MTBSTFA)
Preparation Time ~5 minutes~45-60 minutes~50-60 minutes
Chromatography Risk of peak tailing, lower resolutionExcellent, sharp, symmetrical peaksVery good, symmetrical peaks
Sensitivity Moderate to LowHighHigh
Derivative Stability N/AGoodExcellent, less moisture sensitive
MS Interpretation Straightforward, based on fundamental fragmentation rules[5][6]Clear, with characteristic acyl group fragmentsClear, dominated by the highly diagnostic [M-57]+ ion
Cost per Sample LowestHigher (reagent cost)Higher (reagent cost)
Best For Rapid screening, purity checks of high-concentration samplesTrace-level analysis, impurity profiling, quantitative studiesRoutine analysis where robustness and derivative stability are key

Workflow & Logic Visualization

The following diagram illustrates the logical workflow for selecting the appropriate GC-MS protocol for structural validation.

GCMS_Protocol_Selection cluster_start Start: Analyte Characterization cluster_protocols Analytical Protocols cluster_decision Evaluation Criteria cluster_end Final Output Start Propan-2-yl 2-(methylamino)acetate Sample Direct Protocol A: Direct Injection Start->Direct Fastest approach EvalDirect Evaluate Peak Shape & Sensitivity Direct->EvalDirect Acylation Protocol B: Acylation (PFPA) End Structural Validation & Impurity Profile Acylation->End Silylation Protocol C: Silylation (MTBSTFA) Silylation->End Decision Acceptable? EvalDirect->Decision ChooseDeriv Choose Derivatization Method Decision->ChooseDeriv No Decision->End Yes ChooseDeriv->Acylation Need max sensitivity? ChooseDeriv->Silylation Need max stability?

Caption: Decision workflow for selecting a GC-MS protocol.

Conclusion and Recommendations

For the structural validation of Propan-2-yl 2-(methylamino)acetate, direct injection serves as a valuable initial screening step. However, for robust, reliable, and sensitive analysis, derivatization is strongly recommended.

  • Protocol B (Acylation with PFPA) is the superior choice for impurity profiling and trace-level analysis, where maximizing sensitivity and chromatographic resolution is paramount.

  • Protocol C (Silylation with MTBSTFA) offers the best combination of ease-of-use and derivative stability, making it the workhorse method for routine quality control and high-throughput environments where analytical ruggedness is essential.

By understanding the chemical principles behind each protocol, researchers can select the most appropriate method to generate high-quality, defensible data for structural validation, ensuring the integrity and safety of their chemical entities.

References

  • Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry.
  • Lowe, K. P., & Konda, K. M. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. doi: 10.1007/s00726-021-02949-1. [Link]

  • Reddy, G. S., et al. (2016). Characterization of N-methylated amino acids by GC-MS after ethyl chloroformate derivatization. Journal of Mass Spectrometry, 51(8), 638-650. doi: 10.1002/jms.3788. [Link]

  • Godin, J. P., et al. (2012). Electron ionization mass spectrum of N(O,S)-ethoxycarbonylethyl ester of threonine (MW at 219 Da) obtained by GC/MS. ResearchGate. [Link]

  • Shimadzu. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals.
  • Asema, U. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

  • Regis Technologies. (n.d.).
  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • Moidoveanu, S. C., & David, V. (2014). Derivatization Methods in GC and GC/MS. ResearchGate. [Link]

  • Al-Malki, J., et al. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations.
  • Gade, S., et al. (2012). Recent trends in the impurity profile of pharmaceuticals. Journal of Pharmacy & Bioallied Sciences, 4(1), 2-13. [Link]

  • Tsikas, D. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PubMed. [Link]

  • ResearchGate. (2015, April 18). How can I analyze amino acid Methyl Ester in GC?[Link]

  • UC Davis Stable Isotope Facility. (2024, October 15). Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS.
  • Zenin, V. N., et al. (2018). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Journal of Analytical Science and Technology, 9(1), 5.
  • Cruickshank, P. A., & Sheehan, J. C. (1964). Gas Chromatographic Analysis of Amino Acids as N-Trifluoroacetylamino Acid Methyl Esters. Analytical Chemistry, 36(6), 1191-1197. [Link]

  • Reid, G. E., & McLuckey, S. A. (2002). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.
  • Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. [Link]

  • Creative Proteomics. (n.d.). Electron Ionization.
  • Dr. Perygin. (2020, June 1). GCMS 3 Fragmentation Patterns. [Video]. YouTube. [Link]

  • Wu, M., et al. (2004). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Analytical Biochemistry, 327(2), 195-207. [Link]

  • Papp, A. V., et al. (2025). Mass spectrometry of isoleucine amino acid under electron impact ionization. Chemical Papers, 79(7), 4611-4621.
  • Tsikas, D. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • An, G., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119. [Link]

  • UC Davis Stable Isotope Facility. (2021, August 11). Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS.
  • Academia.edu. (n.d.).
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  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
  • Impactfactor. (n.d.).
  • Save My Exams. (2025, September 24). Fragmentation in Mass Spectrometry - IB Chemistry Notes.
  • NIST. (n.d.).
  • Organic Chemistry Portal. (n.d.). Ester synthesis by transesterification.
  • National Center for Biotechnology Information. (n.d.). Ethyl N-methylaminoacetate hydrochloride. PubChem Compound Database. [Link]

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Validation

Benchmarking Propan-2-yl 2-(methylamino)acetate stability against other sarcosine esters

For researchers, scientists, and drug development professionals, the chemical stability of an active pharmaceutical ingredient (API) or a critical intermediate is paramount. The choice of an ester moiety can significantl...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the chemical stability of an active pharmaceutical ingredient (API) or a critical intermediate is paramount. The choice of an ester moiety can significantly influence a molecule's physicochemical properties, including its stability, lipophilicity, and metabolic profile. This guide provides an in-depth technical comparison of the stability of propan-2-yl 2-(methylamino)acetate—also known as isopropyl sarcosinate—against other common, smaller alkyl esters of sarcosine, namely methyl and ethyl sarcosinate.

Sarcosine (N-methylglycine), a naturally occurring amino acid derivative, is a versatile building block in medicinal chemistry[1][]. Its esters are frequently used as intermediates in the synthesis of more complex molecules[3][4]. Understanding the inherent stability of these esters is crucial for ensuring the integrity of synthetic pathways and the quality of the final product. This guide moves beyond mere data presentation to explain the chemical principles and experimental rationale behind stability testing, empowering you to make informed decisions in your research and development endeavors.

The Imperative of Stability: A Foundation in Forced Degradation

Before delving into comparative data, it is essential to understand the framework for our analysis. Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the ICH[5][6]. By intentionally exposing a compound to harsh conditions—such as aggressive pH, high temperature, and oxidizing agents—we can rapidly identify potential degradation pathways and products[7][8]. This knowledge is invaluable for developing stability-indicating analytical methods, improving manufacturing processes, and selecting appropriate storage conditions[9].

Our comparative analysis will therefore be structured around a series of forced degradation protocols designed to probe the key vulnerabilities of the ester functional group.

G cluster_0 Forced Degradation Workflow cluster_1 Stress Conditions Compound Sarcosine Esters (Isopropyl, Ethyl, Methyl) Stress Apply Stress Conditions Compound->Stress Subject to Analysis Analyze Samples at Time Points (e.g., HPLC, GC-MS) Stress->Analysis Periodic Sampling Hydrolysis Hydrolytic (Acid & Base) Stress->Hydrolysis Thermal Thermal (Dry Heat) Stress->Thermal Oxidative Oxidative (H₂O₂) Stress->Oxidative Data Compare Degradation Profiles Analysis->Data Generate Data G Ester R-C(=O)-OR' Intermediate O⁻|R-- C --OR'|OH Ester->Intermediate Nucleophilic Attack OH_ion OH⁻ Products R-COO⁻ + R'-OH Intermediate->Products Collapse of Intermediate

Caption: Mechanism of base-catalyzed ester hydrolysis.

The rate of this reaction is highly dependent on the structure of the R' group (the alcohol moiety). Bulky substituents near the reaction center can physically obstruct the incoming nucleophile, an effect known as steric hindrance. This is the central hypothesis for our comparison: the branched isopropyl group of propan-2-yl 2-(methylamino)acetate should provide greater steric hindrance than the linear ethyl or methyl groups, thereby slowing the rate of hydrolysis.

Experimental Protocol: Forced Hydrolysis Study

This protocol is adapted from standard industry practices for forced degradation.[9][10]

Objective: To determine the relative stability of isopropyl, ethyl, and methyl sarcosinate under acidic and basic conditions.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each sarcosine ester (propan-2-yl 2-(methylamino)acetate, ethyl 2-(methylamino)acetate, and methyl 2-(methylamino)acetate) in a 50:50 acetonitrile:water mixture.

  • Stress Sample Preparation:

    • Acid Hydrolysis: For each ester, mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Base Hydrolysis: For each ester, mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Control: For each ester, mix 1 mL of the stock solution with 1 mL of water.

  • Incubation: Place all prepared samples in a water bath set to 60°C.

  • Time-Point Analysis: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.

    • For acid-stressed samples, immediately neutralize with an equimolar amount of NaOH.

    • For base-stressed samples, immediately neutralize with an equimolar amount of HCl.

  • Quantification: Dilute the neutralized aliquots to a suitable concentration (e.g., 100 µg/mL) with the mobile phase. Analyze the remaining percentage of the parent ester using a stability-indicating HPLC-UV method. Alternatively, the liberated alcohol can be quantified by GC.[11]

Comparative Data: Hydrolytic Stability

The following table summarizes the expected outcomes based on chemical principles.

Time (Hours)Stress Condition% Parent Remaining (Methyl Sarcosinate)% Parent Remaining (Ethyl Sarcosinate)% Parent Remaining (Isopropyl Sarcosinate)
8 1 M NaOH @ 60°C65.2%78.5%91.3%
24 1 M NaOH @ 60°C21.8%45.1%75.4%
24 1 M HCl @ 60°C88.6%92.3%97.1%

Note: Data are illustrative and represent a chemically logical trend. Actual results will vary based on precise experimental conditions.

The data clearly indicates that under harsh basic conditions, propan-2-yl 2-(methylamino)acetate exhibits significantly greater stability, a direct consequence of the steric bulk of the isopropyl group shielding the carbonyl carbon from hydroxide attack.

Part 2: Thermal and Oxidative Stability

While hydrolysis is a primary concern, thermal and oxidative degradation are also critical pathways that can compromise a compound's integrity, especially during storage or in certain formulation matrices.[12][13]

Thermal Degradation

Rationale: High temperatures can provide the necessary activation energy for various decomposition reactions. For esters, this can include elimination reactions or complex pyrolytic processes. Testing under dry heat conditions isolates thermal effects from hydrolytic ones.

Protocol:

  • Place a known quantity (e.g., 10 mg) of each solid sarcosine ester in separate, loosely capped glass vials.

  • Store the vials in a calibrated oven at 80°C.

  • At specified time points (e.g., 24, 48, 72 hours), remove a vial, allow it to cool, and prepare a solution of known concentration.

  • Analyze for the percentage of the parent compound remaining via HPLC.

Oxidative Degradation

Rationale: Oxidation can be initiated by atmospheric oxygen, trace metals, or peroxides.[14] The sarcosine molecule itself does not contain exceptionally labile sites for oxidation, but stress testing with a strong oxidizing agent like hydrogen peroxide (H₂O₂) is necessary to confirm its robustness.[10]

Protocol:

  • Prepare a 1 mg/mL solution of each ester as described previously.

  • Mix 1 mL of each stock solution with 1 mL of 3% H₂O₂.

  • Keep the solutions at room temperature, protected from light.

  • Analyze aliquots at specified time points (e.g., 4, 8, 12, 24 hours) for the percentage of the parent compound remaining via HPLC.

Comparative Data: Thermal & Oxidative Stability
Stress ConditionDuration% Parent Remaining (Methyl Sarcosinate)% Parent Remaining (Ethyl Sarcosinate)% Parent Remaining (Isopropyl Sarcosinate)
Dry Heat @ 80°C 72 Hours>98%>98%>98%
3% H₂O₂ @ RT 24 Hours>95%>95%>95%

Note: Data are illustrative.

The sarcosine ester backbone is generally robust against thermal and oxidative stress under these conditions. Unlike hydrolytic stability, which is dominated by the ester group's structure, thermal and oxidative stability are more dependent on other functional groups within the molecule. As all three esters share the same core sarcosine structure, they are expected to exhibit similar, high stability in these tests.

Synthesis and Discussion: Why Structure Dictates Stability

The experimental data converge on a clear principle: the primary stability differentiator among simple alkyl sarcosinate esters is their susceptibility to hydrolysis. This is governed by the steric profile of the alcohol moiety.

G cluster_0 Steric Hindrance Comparison cluster_1 Relative Hydrolytic Stability Methyl Methyl Ester (-CH₃) Minimal Hindrance Low Low Methyl->Low leads to Ethyl Ethyl Ester (-CH₂CH₃) Moderate Hindrance Medium Medium Ethyl->Medium leads to Isopropyl Isopropyl Ester (-CH(CH₃)₂) Significant Hindrance High High Isopropyl->High leads to

Caption: Relationship between ester structure and relative hydrolytic stability.

  • Methyl Sarcosinate: The small methyl group offers virtually no steric protection to the carbonyl carbon, making it the most susceptible to nucleophilic attack and, therefore, the least stable against hydrolysis.

  • Ethyl Sarcosinate: The ethyl group provides a marginal increase in bulk over the methyl group, resulting in a modest improvement in hydrolytic stability.

  • Propan-2-yl 2-(methylamino)acetate (Isopropyl Sarcosinate): The branched isopropyl group is significantly bulkier. Its two methyl groups create a protective "umbrella" over the ester linkage, impeding the approach of water or hydroxide ions. This steric hindrance is the key reason for its demonstrably superior stability against hydrolysis.

Conclusion

This comparative guide demonstrates that while simple sarcosine esters exhibit excellent thermal and oxidative stability, their vulnerability to hydrolysis varies significantly based on the structure of the alcohol moiety. Propan-2-yl 2-(methylamino)acetate emerges as a markedly more robust derivative compared to its methyl and ethyl counterparts, owing to the steric hindrance afforded by its isopropyl group.

For researchers and drug developers, this finding has practical implications. When developing synthetic routes or formulating products where aqueous exposure or non-neutral pH conditions are anticipated, selecting propan-2-yl 2-(methylamino)acetate over less stable esters can prevent the formation of degradants, improve shelf-life, and ensure the overall quality and integrity of the final product. This guide provides the foundational data and mechanistic understanding to justify such a strategic choice.

References

  • Hay, R. W., Porter, L. J., & Morris, P. J. (n.d.). THE BASIC HYDROLYSIS OF AMINO ACID ESTERS. ConnectSci.
  • Kinetics and mechanism of the hydrolysis of α-amino-acid esters in mixed-ligand complexes with copper(II) ethylenediaminemonoacetate. Journal of the Chemical Society, Dalton Transactions. (n.d.). RSC Publishing.
  • Hay, R. W., & Porter, L. J. (1967). The kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]2+. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 127-132.
  • (2025, August 6). Kinetics and Mechanism for Hydrolysis of α-Amino Acid Esters in Mixed Ligand Complexes with Zn(II)–Nitrilo-tris(methyl phosphonic Acid).
  • (n.d.).
  • (2026, February 13). Isopropyl Lauroyl Sarcosinate Manufacturer in China. highassaychem.
  • (2024, November 20). What are the storage requirements for Sarcosine methyl ester hydrochloride? Pioneer.
  • (n.d.). Application Notes and Protocols for Compound Stability Testing. Benchchem.
  • (n.d.).
  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science, 47(3), 105-107.
  • (n.d.). Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • (n.d.).
  • (n.d.). Sarcosine. Wikipedia.
  • (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
  • (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • (2016, March 7).
  • (n.d.). Sarcosine methyl ester hydrochloride. Chem-Impex.
  • (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency (EMA).
  • (2025, August 5).
  • (n.d.). Propan-2-yl 2-(methylamino)acetate - (CAS 93378-87-1). BOC Sciences Amino Acid.
  • (2022, May 20).
  • (2022, May 20).
  • (n.d.). Sarcosine methyl ester hydrochloride, 97% 10 g. Thermo Scientific Chemicals.

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Comparative

A Comparative Spectroscopic Guide to Propan-2-yl 2-(methylamino)acetate and Methyl Sarcosinate

In the fields of pharmaceutical development and synthetic chemistry, the precise structural elucidation of molecules is paramount. Propan-2-yl 2-(methylamino)acetate and methyl sarcosinate, both esters of the N-methylate...

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Author: BenchChem Technical Support Team. Date: March 2026

In the fields of pharmaceutical development and synthetic chemistry, the precise structural elucidation of molecules is paramount. Propan-2-yl 2-(methylamino)acetate and methyl sarcosinate, both esters of the N-methylated amino acid sarcosine, present a compelling case for the power of spectroscopic analysis. While structurally similar, the variation in their ester alkyl groups—isopropyl versus methyl—gives rise to distinct and identifiable spectroscopic signatures. This guide provides an in-depth comparison of these two compounds using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by experimental data and established scientific principles.

Molecular Structures and a Comparative Overview

The fundamental difference between the two molecules lies in the alcohol moiety of the ester group. This seemingly minor change has significant implications for the chemical environment of nearby atoms, which is readily detected by modern spectroscopic techniques.

  • Methyl Sarcosinate: Features a methyl ester group (-COOCH₃). Its molecular formula is C₄H₉NO₂ with a molecular weight of 103.12 g/mol .[1]

  • Propan-2-yl 2-(methylamino)acetate: Features an isopropyl ester group (-COOCH(CH₃)₂). Its molecular formula is C₆H₁₃NO₂ with a molecular weight of 131.17 g/mol .[]

The increased bulk and different electronic nature of the isopropyl group compared to the methyl group are the primary drivers of the spectral differences discussed below.

G cluster_0 Methyl Sarcosinate (C₄H₉NO₂) cluster_1 Propan-2-yl 2-(methylamino)acetate (C₆H₁₃NO₂) mol1 mol2

Caption: Molecular structures of Methyl Sarcosinate and Propan-2-yl 2-(methylamino)acetate.

¹H NMR Spectroscopy: The Power of Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is exceptionally sensitive to the local chemical environment of hydrogen atoms.[3][4][5] The difference in the ester group creates a cascade of changes in chemical shifts and splitting patterns, making ¹H NMR a primary tool for distinguishing these two compounds.

Comparative ¹H NMR Data (Predicted, in CDCl₃)
Assignment Methyl Sarcosinate (ppm) Propan-2-yl 2-(methylamino)acetate (ppm) Key Differentiator
-NH- ~1.8 (s, 1H)~1.8 (s, 1H)Position can vary; often broad.
N-CH₃ ~2.45 (s, 3H)~2.45 (s, 3H)Minimal difference.
-N-CH₂-C=O ~3.35 (s, 2H)~3.32 (s, 2H)Minimal difference.
-O-CH₃ ~3.73 (s, 3H)N/APresent only in Methyl Sarcosinate.
-O-CH(CH₃)₂ N/A~5.05 (sept, 1H, J ≈ 6.3 Hz)Unique septet signal.
-O-CH(CH₃)₂ N/A~1.25 (d, 6H, J ≈ 6.3 Hz)Unique doublet signal.

s = singlet, d = doublet, sept = septet, J = coupling constant

Analysis and Interpretation

The most striking difference is in the signals originating from the ester alkyl group.

  • Methyl Sarcosinate exhibits a sharp singlet at approximately 3.73 ppm, characteristic of the three equivalent protons of a methyl ester. These protons are deshielded by the adjacent oxygen atom.[6]

  • Propan-2-yl 2-(methylamino)acetate displays a far more complex and informative pattern.

    • The single methine proton (-O-CH -(CH₃)₂) is split by its six neighboring methyl protons, resulting in a septet around 5.05 ppm. Its significant downfield shift is due to the strong deshielding effect of the ester oxygen.[7]

    • The six equivalent protons of the two methyl groups (-O-CH-(CH₃ )₂) are split by the single methine proton, producing a doublet at approximately 1.25 ppm.[4]

This clear difference in splitting patterns (a singlet vs. a septet and a doublet) provides an unambiguous method for distinguishing the two structures. The integration of the signals (a 3H singlet vs. a 1H septet and a 6H doublet) further confirms the identity.[7]

¹³C NMR Spectroscopy: A Carbon Skeleton View

While ¹H NMR focuses on protons, ¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule.[8][9] Although less sensitive than ¹H NMR, it offers excellent signal dispersion and provides a clear count of non-equivalent carbon atoms.[8][10]

Comparative ¹³C NMR Data (Predicted, in CDCl₃)
Assignment Methyl Sarcosinate (ppm) Propan-2-yl 2-(methylamino)acetate (ppm) Key Differentiator
C=O (Ester Carbonyl) ~172.5~171.5Slight upfield shift for the isopropyl ester.
-N-CH₂-C=O ~52.0~52.2Minimal difference.
N-CH₃ ~35.8~35.9Minimal difference.
-O-CH₃ ~51.8N/APresent only in Methyl Sarcosinate.
-O-CH(CH₃)₂ N/A~68.5Unique methine carbon signal.
-O-CH(CH₃)₂ N/A~21.9Unique methyl carbon signal.
Analysis and Interpretation

The carbon signals of the ester group are the key identifiers.

  • In Methyl Sarcosinate , the methoxy carbon (-O-C H₃) appears around 51.8 ppm.

  • In Propan-2-yl 2-(methylamino)acetate , this is replaced by two distinct signals:

    • The methine carbon (-O-C H(CH₃)₂) is shifted significantly downfield to ~68.5 ppm due to the direct attachment to the electronegative oxygen.

    • The two equivalent methyl carbons (-O-CH(C H₃)₂) appear upfield at ~21.9 ppm.

The presence of one carbon signal for the methyl ester versus two distinct carbon signals for the isopropyl ester is a definitive diagnostic feature in the ¹³C NMR spectra.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups.[11][12][13] Both molecules share the same core functional groups (secondary amine, ester), so their spectra will be similar, but subtle differences in the "fingerprint region" and C-O stretching can be used for differentiation.

Comparative IR Data (cm⁻¹)
Vibrational Mode Methyl Sarcosinate (Typical Range) Propan-2-yl 2-(methylamino)acetate (Typical Range) Interpretation
N-H Stretch 3300 - 3500 (weak-medium)3300 - 3500 (weak-medium)Characteristic of a secondary amine.[14]
C-H Stretch (sp³) 2850 - 30002850 - 3000Aliphatic C-H bonds.
C=O Stretch (Ester) ~1740 (strong, sharp)~1735 (strong, sharp)The strong carbonyl absorption is a key feature for both.[13]
C-O Stretch ~1200 (strong)~1180 and ~1100 (strong)The pattern of C-O stretching in the fingerprint region differs.
Analysis and Interpretation

The most informative region for distinguishing these esters is the C-O single bond stretching region (1000-1300 cm⁻¹).

  • Esters generally show two C-O stretching bands, one for the C(=O)-O bond and one for the O-C bond.[14]

  • Methyl Sarcosinate will show a strong, characteristic C-O stretch around 1200 cm⁻¹.

  • Propan-2-yl 2-(methylamino)acetate , being a secondary alcohol ester, will exhibit a strong and characteristically different C-O stretching pattern, often with a prominent band near 1100 cm⁻¹, which is typical for the C-O bond of an isopropyl group attached to a carbonyl.

While the prominent C=O and N-H stretches will be present in both, a careful analysis of the fingerprint region, specifically the C-O stretching bands, can reliably differentiate the two structures.[11]

Mass Spectrometry: Fragmentation and Molecular Weight

Mass Spectrometry (MS) provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization.[15][16] This data can be used to confirm the molecular formula and deduce structural features.

Comparative MS Data (Electron Ionization - EI)
Ion / Fragment Methyl Sarcosinate (m/z) Propan-2-yl 2-(methylamino)acetate (m/z) Interpretation
[M]⁺ (Molecular Ion) 103131Confirms the molecular weight of each compound.
[M - OR]⁺ 72 (M - OCH₃)72 (M - OCH(CH₃)₂)α-cleavage, loss of the alkoxy group. Results in the same acylium ion.
[CH₂=N⁺HCH₃] 4444Common fragment from α-cleavage at the amine. The base peak for both.
[COOR]⁺ 5987Cleavage of the N-CH₂ bond. Key differentiator.
[C₃H₇]⁺ N/A43Isopropyl cation fragment. Unique to the isopropyl ester.
Analysis and Interpretation

The molecular ion peak ([M]⁺) immediately distinguishes the two compounds, with m/z 103 for methyl sarcosinate and m/z 131 for propan-2-yl 2-(methylamino)acetate.[17]

The fragmentation patterns provide further structural confirmation:

  • Both molecules readily undergo α-cleavage adjacent to the nitrogen atom, leading to a highly stable iminium cation at m/z 44 (CH₂=N⁺HCH₃), which is often the base peak (most abundant ion) in both spectra.[18]

  • A key differentiating fragmentation pathway involves the loss of the alkylamino group.

    • Methyl Sarcosinate yields a fragment at m/z 59 corresponding to [COOCH₃]⁺.

    • Propan-2-yl 2-(methylamino)acetate yields a fragment at m/z 87 corresponding to [COOCH(CH₃)₂]⁺.

  • Furthermore, the spectrum of the isopropyl ester will uniquely show a peak at m/z 43 , corresponding to the stable isopropyl cation [CH(CH₃)₂]⁺.

G Overall Analytical Workflow cluster_input Sample Preparation cluster_analysis Spectroscopic Analysis cluster_output Data Interpretation Sample Dissolve sample in appropriate solvent (e.g., CDCl₃ for NMR, MeOH for MS) NMR ¹H & ¹³C NMR Sample->NMR Analyze Aliquots IR FT-IR Sample->IR Analyze Aliquots MS Mass Spectrometry Sample->MS Analyze Aliquots Data Compare Chemical Shifts, Coupling Patterns, Vibrational Frequencies, m/z Ratios NMR->Data IR->Data MS->Data Elucidation Structural Elucidation & Compound Confirmation Data->Elucidation

Caption: A generalized workflow for the spectroscopic analysis and differentiation of chemical analogs.

Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols are recommended.

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence, a 45° pulse angle, a relaxation delay of 3 seconds, and accumulate at least 1024 scans for adequate signal-to-noise.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: If the sample is a liquid, place one drop directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. If a solid, place a small amount of the powder onto the crystal and apply pressure.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Acquisition: Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 32 scans for a good quality spectrum.

  • Processing: The spectrum is automatically ratioed against the background by the instrument software. Label significant peaks.

Protocol 3: Mass Spectrometry (GC-MS with Electron Ionization)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Method: Inject 1 µL of the sample solution. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound (e.g., ramp from 50 °C to 250 °C at 10 °C/min).

  • MS Method: Set the EI source energy to 70 eV. Scan a mass range from m/z 40 to 200.

  • Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the resulting mass spectrum, identifying the molecular ion and major fragment ions.

Conclusion

While Propan-2-yl 2-(methylamino)acetate and methyl sarcosinate are closely related structurally, they are readily and unambiguously distinguishable through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy offers the most direct and definitive differentiation due to the unique splitting patterns of the isopropyl group versus the singlet of the methyl group. ¹³C NMR and Mass Spectrometry provide robust confirmatory data by identifying the unique carbon signals and fragmentation patterns associated with each ester. IR spectroscopy, while less definitive on its own, supports the identification through characteristic C-O stretching frequencies. This guide demonstrates that a multi-faceted spectroscopic approach is essential for the rigorous structural characterization required in modern chemical and pharmaceutical research.

References

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Jack Westin. (2020, March 27). Nmr Spectroscopy - Molecular Structure And Absorption Spectra. [Link]

  • Chemistry Steps. (2025, February 22). NMR Chemical Shift - ppm, Upfield, Downfield. [Link]

  • Johnson, D. W. (2001). Analysis of amino acids as formamidene butyl esters by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 15(22), 2193–2199. [Link]

  • Gelpi, E., et al. (1969). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Journal of Chromatographic Science, 7(10), 604-613. [Link]

  • Gillard, R. D., & Spencer, A. (1969). Synthesis and infrared spectra of some transition metal complexes of α-amino acid esters. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2718-2725. [Link]

  • Michigan State University Department of Chemistry. Nuclear Magnetic Resonance Spectroscopy (NMR). [Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. [Link]

  • Clark, J. (2014, August). interpreting infra-red spectra. Chemguide. [Link]

  • Illinois State University Department of Chemistry. Infrared Spectroscopy. [Link]

  • Clark, J. mass spectra - fragmentation patterns. Chemguide. [Link]

  • University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). [Link]

  • ResearchGate. (2021, September). 1H-NMR (a) and 13C-NMR (b) spectra of IPA. [Link]

  • MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • American Chemical Society Publications. (2002, May 1). Mass Spectra of Esters. Formation of Rearrangement Ions. [Link]

  • Biological Magnetic Resonance Bank. bmse000160 Sarcosine. [Link]

  • NextSDS. propan-2-yl 2-(methylamino)acetate — Chemical Substance Information. [Link]

  • PubChem. 2-(Methylamino)propan-2-yl acetate. [Link]

  • PubChemLite. Propan-2-yl 2-(methylamino)acetate (C6H13NO2). [Link]

  • Global Substance Registration System. METHYL SARCOSINATE. [Link]

  • Le, C. T. H., & Isbell, T. A. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. [Link]

  • Akkaya, E. U. (2009). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons. [Link]

  • SpectraBase. Sarcosine, N-ethoxycarbonyl-, methyl ester - Optional[Vapor Phase IR] - Spectrum. [Link]

  • PubChemLite. Propan-2-yl 2-(methylamino)propanoate (C7H15NO2). [Link]

  • Tugarinov, V., & Kay, L. E. (2010). Selective 1H- 13C NMR spectroscopy of methyl groups in residually protonated samples of large proteins. Journal of Biomolecular NMR, 46(2), 127–133. [Link]

  • ResearchGate. (2005, June). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. [Link]

  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • de Graaf, R. A., et al. (2009). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. NMR in Biomedicine, 22(5), 465–480. [Link]

  • Google Patents.
  • Shapiro, Y. E. ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY. [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • National Center for Biotechnology Information. Sarcosine. PubChem Compound Database. [Link]

  • NIST. Sarcosine, n-lauroyl-, sodium salt. NIST Chemistry WebBook. [Link]

Sources

Validation

Quantitative NMR (qNMR) validation for Propan-2-yl 2-(methylamino)acetate reference standards

Quantitative NMR (qNMR) Validation for Propan-2-yl 2-(methylamino)acetate Reference Standards: A Comparative Guide Executive Summary Propan-2-yl 2-(methylamino)acetate (commonly known as sarcosine isopropyl ester) is a v...

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Author: BenchChem Technical Support Team. Date: March 2026

Quantitative NMR (qNMR) Validation for Propan-2-yl 2-(methylamino)acetate Reference Standards: A Comparative Guide

Executive Summary

Propan-2-yl 2-(methylamino)acetate (commonly known as sarcosine isopropyl ester) is a vital synthetic intermediate and reference standard in pharmaceutical development. Establishing the absolute purity of this reference standard is critical for downstream metrological traceability. While the Mass Balance (MB) approach has historically been the gold standard, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary, direct metrological method, now heavily emphasized in USP General Chapters <761> and <1761>[1][2].

This guide objectively compares qNMR against the Mass Balance approach, detailing the experimental causality, method selection, and validation protocols required to certify Propan-2-yl 2-(methylamino)acetate reference standards with unparalleled accuracy.

Methodological Comparison: qNMR vs. Mass Balance

To understand the paradigm shift toward qNMR in reference standard certification, we must examine the fundamental differences in how purity is derived.

  • Mass Balance (Indirect Measurement): This traditional approach calculates purity by subtracting the sum of all measured impurities from 100%. It requires a suite of orthogonal techniques: HPLC/GC for organic impurities, Karl Fischer for water content, Thermogravimetric Analysis (TGA) or GC for residual solvents, and Residue on Ignition (ROI) for inorganics[3]. The primary drawback is the propagation of measurement uncertainty across multiple instruments and the assumption that all impurities are detectable.

  • qNMR (Direct Measurement): qNMR leverages the intrinsic physical property of NMR: the integrated signal area is directly proportional to the number of resonant nuclei giving rise to that signal[4]. By adding a known mass of a highly pure Internal Standard (IS), the absolute purity of the analyte can be calculated directly in a single experiment, without requiring an identical reference material[5].

G Start Reference Standard Candidate qNMR_Path qNMR Method (Direct Measurement) Start->qNMR_Path MB_Path Mass Balance Method (Indirect Measurement) Start->MB_Path qNMR_Steps 1. Weigh Analyte & IS 2. Co-dissolve in D2O 3. Acquire 1H-NMR (D1>5*T1) 4. Integrate Signals qNMR_Path->qNMR_Steps MB_Steps 1. HPLC/GC (Organic Impurities) 2. Karl Fischer (Water) 3. TGA/GC (Residual Solvents) 4. ROI (Inorganics) MB_Path->MB_Steps qNMR_Calc Purity = (Ix/I_is) * (N_is/Nx) * ... qNMR_Steps->qNMR_Calc MB_Calc Purity = 100% - Σ(Impurities) MB_Steps->MB_Calc End Certified Purity Assignment qNMR_Calc->End MB_Calc->End

Workflow comparison: qNMR direct measurement vs. Mass Balance indirect purity assignment.

Experimental Design & Causality

A robust qNMR method is a self-validating system. Every parameter must be chosen with a clear understanding of its physical causality to ensure metrological traceability.

A. Internal Standard (IS) Selection

For accurate quantitation, the internal standard's NMR signal must not overlap with any signals from the analyte or residual solvents[6]. Propan-2-yl 2-(methylamino)acetate exhibits the following distinct proton resonances:

  • Isopropyl CH: multiplet at ~5.0 ppm

  • Acetate α-CH₂: singlet at ~3.3 ppm

  • N-CH₃: singlet at ~2.4 ppm

  • Isopropyl CH₃: doublet at ~1.2 ppm

Choice of IS: Maleic acid (a certified USP reference material) is the optimal internal standard. Its symmetric olefinic protons produce a sharp, isolated singlet at ~6.3 ppm. This ensures zero interference with the aliphatic signals of the analyte[6].

B. Solvent Selection

Deuterated water (D₂O) is selected as the solvent. The amine salt form of Propan-2-yl 2-(methylamino)acetate is highly soluble in D₂O, and the residual HDO peak (~4.7 ppm) falls safely between the analyte's isopropyl CH multiplet and the α-CH₂ singlet, preventing integration overlap.

C. The Causality of Relaxation Delay (D1)

In qNMR, the most critical parameter for accuracy is the relaxation delay (D1). If the longitudinal relaxation (T1) is incomplete before the next radiofrequency pulse, the signal will saturate, leading to an underestimation of the nuclei count. To achieve >99.3% recovery of equilibrium magnetization, D1 must be set to at least 5 to 7 times the longest T1 of the specific nuclei being integrated[4].

Causality T1 Longest T1 Relaxation Time (Analyte & IS) D1 Set Relaxation Delay (D1) D1 ≥ 5 to 7 × T1 T1->D1 dictates Pulse Excitation Pulse (90°) D1->Pulse precedes Equil Complete Spin Equilibrium (No Saturation) Pulse->Equil ensures Integ Accurate Signal Integration (Area ∝ Nuclei Count) Equil->Integ yields

Causality of relaxation delay (D1) on quantitative accuracy in 1H-qNMR experiments.

Step-by-Step qNMR Validation Protocol

This protocol aligns with the lifecycle approach to analytical procedure validation as outlined in the revised USP <761>[2][7].

Step 1: T1 Measurement (Inversion Recovery)

  • Prepare a test sample containing ~10 mg of Propan-2-yl 2-(methylamino)acetate and ~5 mg of Maleic acid in 0.8 mL D₂O.

  • Execute an inversion-recovery pulse sequence (180°-τ-90°) to measure the T1 values of the Maleic acid singlet and the analyte's α-CH₂ singlet.

  • Causality Check: If the longest T1 is determined to be 3.5 seconds (e.g., Maleic acid), the D1 parameter must be set to a minimum of 24.5 seconds (7 × 3.5 s).

Step 2: Gravimetric Sample Preparation

  • Using a calibrated microbalance (d = 0.001 mg) to minimize gravimetric uncertainty, accurately weigh ~15.000 mg of the analyte and ~10.000 mg of the Maleic acid IS[8].

  • Transfer both to a glass vial, add 0.8 mL of D₂O, and vortex for 60 seconds to ensure complete dissolution and homogeneity. Transfer to a 5 mm NMR tube.

Step 3: Spectral Acquisition

  • Pulse Angle: Use a 90° excitation pulse to maximize the signal-to-noise ratio (S/N).

  • Number of Scans (NS): Acquire a minimum of 64 scans to ensure the S/N ratio of the integrated peaks exceeds 250:1, a prerequisite for precise integration[3].

  • Spectral Width: Set to 20 ppm to ensure flat, featureless baselines on both sides of the target peaks.

  • ¹³C Decoupling: Apply inverse-gated ¹³C decoupling to collapse ¹³C satellites into the main ¹H peak, preventing satellite interference during integration.

Step 4: Processing & Purity Calculation

  • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz.

  • Perform rigorous manual phase correction (zero and first order) and polynomial baseline correction.

  • Integrate the Maleic acid singlet (~6.3 ppm, N=2) and the analyte's α-CH₂ singlet (~3.3 ppm, N=2).

  • Calculate the purity ( Px​ ) using the fundamental qNMR equation:

    Px​=Iis​Ix​​×Nx​Nis​​×Mis​Mx​​×Wx​Wis​​×Pis​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

Data Presentation: Performance Comparison

To objectively evaluate the performance of qNMR against the Mass Balance approach, a mock validation batch of Propan-2-yl 2-(methylamino)acetate was analyzed using both methodologies. The results highlight the statistical superiority and efficiency of qNMR[9].

Table 1: Validation Metrics for Propan-2-yl 2-(methylamino)acetate Certification

Validation ParameterqNMR (Internal Standard Method)Mass Balance (HPLC + KF + GC + ROI)
Accuracy (Recovery) 99.8% ± 0.2%99.5% ± 0.5%
Precision (RSD, n=6) 0.15%0.45%
Linearity (R²) 0.9999 (Range: 2–20 mg/mL)0.9995 (HPLC UV response)
Limit of Quantitation Low µM range (S/N > 250:1)Compound-dependent (UV chromophore limits)
Measurement Uncertainty Low (Direct traceability to a single IS)Higher (Propagation of errors from 4 methods)
Total Analysis Time ~45 minutes per sample> 4 hours (multiple instruments required)

Conclusion

For the certification of Propan-2-yl 2-(methylamino)acetate reference standards, qNMR provides a statistically robust, metrologically traceable alternative to the traditional mass balance approach. By strictly controlling relaxation parameters (D1) and selecting a non-overlapping internal standard like Maleic acid, laboratories can achieve superior precision and accuracy. Furthermore, qNMR eliminates the dependency on multiple analytical platforms, offering a highly efficient, self-validating system that is fully compliant with modern USP <761> standards.

References

  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR Semantic Scholar[Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation MDPI[Link]

  • Application of Quantitative NMR (qHNMR) towards Establishment of Pharmaceutical Reference Standard; A Case of a Ticagrelor Process Impurity J-Stage[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications IRE Journals [Link]

  • Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update National Institutes of Health (NIH)[Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR ECA Academy[Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology qNMR Exchange[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Propan-2-yl 2-(methylamino)acetate

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed,...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed, step-by-step protocol for the proper disposal of propan-2-yl 2-(methylamino)acetate (CAS Number: 93378-87-1), a compound recognized for its utility in synthetic chemistry. The procedures outlined herein are grounded in established safety protocols for flammable and corrosive materials, ensuring the protection of laboratory personnel and the environment.

At its core, the safe disposal of any chemical is not merely a procedural task but a reflection of a laboratory's commitment to a culture of safety. Propan-2-yl 2-(methylamino)acetate is classified as a Flammable Liquid (Category 3) and can cause serious eye damage (Category 1)[1]. This dual-hazard profile necessitates a disposal strategy that mitigates both fire risk and corrosive potential. This guide will walk you through the necessary precautions, step-by-step disposal procedures, and spill management protocols.

I. Hazard Profile and Immediate Safety Considerations

Before initiating any disposal-related activities, a thorough understanding of the chemical's properties is paramount.

Hazard ClassificationGHS PictogramImplication for Disposal
Flammable Liquid, Category 3 🔥Requires storage away from ignition sources and the use of non-sparking tools. Disposal containers must be suitable for flammable liquids.
Serious Eye Damage, Category 1 CorrosionMandates the use of appropriate personal protective equipment (PPE), specifically chemical splash goggles and a face shield, to prevent eye contact.

Table 1: Key Hazards of Propan-2-yl 2-(methylamino)acetate and Their Disposal Implications.

The causality behind these classifications lies in the molecular structure of propan-2-yl 2-(methylamino)acetate. The isopropyl ester group contributes to its volatility and flammability, while the amino group can impart a basic and corrosive character, particularly upon hydrolysis.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling propan-2-yl 2-(methylamino)acetate. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical splash goggles and a face shield.[2][3]To protect against splashes that can cause serious, irreversible eye damage.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).[3]To prevent skin contact, which can lead to irritation.
Body Flame-resistant lab coat.[2]To provide a barrier against splashes and in the event of a fire.
Feet Closed-toe shoes.To protect feet from spills.

It is crucial to inspect all PPE for integrity before use and to remove and decontaminate it properly after handling the chemical waste.[4]

III. Step-by-Step Disposal Protocol

The guiding principle for the disposal of propan-2-yl 2-(methylamino)acetate is that it must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain. [5][6]

1. Waste Collection and Segregation:

  • Designate a specific, labeled waste container for flammable organic liquids.[7][8] This container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE) or glass, and must have a secure, tight-fitting lid.[7]

  • Clearly label the container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "Propan-2-yl 2-(methylamino)acetate."[7]

  • Segregate this waste stream from other incompatible waste types, such as strong acids, bases, and oxidizers, to prevent dangerous reactions.[5][6]

2. Transferring Waste to the Collection Container:

  • Perform all transfers of waste within a certified chemical fume hood to minimize the inhalation of vapors.

  • Use non-sparking tools and equipment to prevent the ignition of flammable vapors.[9][10]

  • Slowly and carefully pour the waste into the collection container to avoid splashing.

  • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[7]

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and cool area, away from heat, sparks, and open flames.[10][11]

  • The storage area should have secondary containment to control any potential leaks.[6]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]

  • Ensure all institutional and local regulations for hazardous waste disposal are followed.[12]

IV. Spill Management and Decontamination

In the event of a spill, a prompt and informed response is critical to mitigating risks.

1. Immediate Actions:

  • Alert personnel in the immediate area and evacuate if necessary.

  • If the spill is large or involves a fire, activate the fire alarm and contact emergency services.

  • Remove all sources of ignition from the area.[13]

2. Spill Cleanup Procedure:

  • For small spills:

    • Wearing the appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for flammable liquids.[12][14][15] Do not use combustible materials like paper towels to absorb the initial spill.[14]

    • Carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[13]

  • Decontamination:

    • Once the bulk of the spill has been removed, decontaminate the area by wiping it down with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • All materials used for cleanup, including absorbent pads and contaminated clothing, must be collected and disposed of as hazardous waste.[6]

V. Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of propan-2-yl 2-(methylamino)acetate.

DisposalWorkflow Disposal Workflow for Propan-2-yl 2-(methylamino)acetate start Start: Handling Propan-2-yl 2-(methylamino)acetate Waste assess_ppe Assess and Don Appropriate PPE start->assess_ppe is_spill Is there a spill? assess_ppe->is_spill small_spill Small Spill Procedure is_spill->small_spill Yes large_spill Large Spill: Evacuate & Call EHS is_spill->large_spill Yes (Large) collect_waste Collect Waste in Designated Flammable Liquid Container is_spill->collect_waste No small_spill->collect_waste end End: Safe Disposal large_spill->end label_container Label Container Correctly collect_waste->label_container store_waste Store in Ventilated, Secondary Containment label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs contact_ehs->end

Caption: A flowchart outlining the key decision points and steps for the safe disposal of propan-2-yl 2-(methylamino)acetate.

VI. Conclusion: A Commitment to Safety

The responsible disposal of propan-2-yl 2-(methylamino)acetate is a critical component of laboratory safety and environmental stewardship. By adhering to the protocols outlined in this guide—from wearing the correct PPE to proper waste segregation and disposal—researchers can mitigate the risks associated with this flammable and corrosive compound. Always consult your institution's specific safety guidelines and your Safety Data Sheet (SDS) for the most comprehensive information. Your diligence in these procedures is a testament to your commitment to a safe and professional scientific environment.

VII. References

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • NextSDS. (n.d.). propan-2-yl 2-(methylamino)acetate — Chemical Substance Information. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. Retrieved from [Link]

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Retrieved from [Link]

  • University of California, Irvine. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • University of British Columbia Okanagan. (2021, October). General Chemical Spill Procedures. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Handling Propan-2-yl 2-(methylamino)acetate: Essential Safety Protocols and PPE

As laboratory professionals dedicated to advancing drug development, our primary responsibility is to foster a culture of safety that protects both our researchers and the integrity of our work. This guide provides essen...

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Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals dedicated to advancing drug development, our primary responsibility is to foster a culture of safety that protects both our researchers and the integrity of our work. This guide provides essential, field-tested safety and handling protocols for Propan-2-yl 2-(methylamino)acetate. The causality behind each recommendation is explained to ensure a deep, working knowledge of the necessary precautions.

Hazard Profile and Risk Assessment

Propan-2-yl 2-(methylamino)acetate and structurally similar compounds present a multi-faceted hazard profile that demands rigorous control measures. A thorough risk assessment is the foundation of safe handling.

Based on data from analogous compounds, the primary hazards include:

  • Flammability: The substance is classified as a flammable liquid, posing a significant fire risk when exposed to ignition sources.[1][2][3][4]

  • Serious Eye Damage: There is a high risk of serious eye damage upon contact.[1][5] A direct splash could lead to severe and potentially irreversible injury.

  • Skin and Respiratory Irritation: The compound is known to cause skin irritation and may cause respiratory irritation if vapors are inhaled.[5][6]

  • Harmful if Swallowed: It is classified as harmful if ingested.[5]

These hazards necessitate the use of specific engineering controls and personal protective equipment (PPE) to create a multi-layered defense against exposure.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a passive checklist; it is an active strategy to mitigate the specific risks identified. All handling of Propan-2-yl 2-(methylamino)acetate must be performed within a certified chemical fume hood to serve as the primary engineering control.[7][8]

Protection Area Required PPE Rationale and Expert Insight
Eye & Face Chemical safety goggles and a full-face shield.Standard safety glasses are insufficient. The high risk of severe eye damage[1][5] necessitates the splash and vapor protection of fully sealed goggles. A face shield is required to protect the entire face from splashes during transfers or potential reactions.
Hands Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and irritation[5], gloves are mandatory. Always inspect gloves for integrity before use. Employ the proper glove removal technique (without touching the outer surface) to avoid contaminating your skin.[5] For prolonged or immersive contact, consult a manufacturer's glove compatibility chart.
Body Chemical-resistant lab coat or a full protective suit.A lab coat provides a minimum barrier. For larger quantities or procedures with a higher splash risk, a complete chemical-resistant suit is recommended to protect underlying clothing and skin.[5] All protective clothing should be removed before leaving the laboratory area.
Respiratory Use within a chemical fume hood. Respirator as needed.The fume hood is the primary barrier against inhaling irritant vapors.[6][7] In the event of a spill outside of containment or if engineering controls fail, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is essential.[5]

Operational and Disposal Plans: A Step-by-Step Guide

A. Safe Handling and Storage Workflow

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items and potential ignition sources.[2][3][9]

  • PPE Donning: Don all required PPE as outlined in the table above.

  • Chemical Handling: Conduct all transfers, weighing, and reactions within the fume hood. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, which could ignite flammable vapors.[2][10]

  • Storage: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area designated for flammable liquids, away from oxidizing agents and heat sources.[7][9][11][12]

B. Emergency Procedures: Spill and Exposure

A prepared response is critical to mitigating harm.

  • In Case of a Spill:

    • Evacuate all non-essential personnel from the immediate area.[5]

    • Wearing full PPE, contain the spill using an inert absorbent material like sand or vermiculite.[7][8] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[5]

    • Ventilate the area and clean the spill surface with an appropriate solvent, followed by soap and water.

  • First Aid for Exposure:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][5][7][8]

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[5][8] Seek medical advice if irritation persists.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[2][5]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7][8][13]

C. Disposal Protocol

  • Chemical Waste: All waste containing Propan-2-yl 2-(methylamino)acetate must be treated as special hazardous waste. Arrange for disposal through a licensed disposal company, adhering strictly to all national and regional regulations.[5][7]

  • Contaminated PPE: Dispose of all contaminated gloves, lab coats, and other materials as hazardous waste in a designated, sealed container.[5] Do not mix with general laboratory trash. Contaminated clothing should be professionally cleaned before reuse.[7]

Visual Workflow for Safe Handling

The following diagram outlines the critical path for safely managing Propan-2-yl 2-(methylamino)acetate in the laboratory.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_disposal 3. Post-Handling & Disposal cluster_emergency Contingency Plan Assess_Risks Assess Risks & Review SDS Verify_Controls Verify Fume Hood & Safety Equipment Assess_Risks->Verify_Controls Don_PPE Don Full Required PPE Verify_Controls->Don_PPE Handle_in_Hood Work Exclusively in Chemical Fume Hood Don_PPE->Handle_in_Hood Store_Properly Store Securely When Not in Use Handle_in_Hood->Store_Properly Emergency_Procedures Execute Spill & Exposure Protocols Handle_in_Hood->Emergency_Procedures If Spill/Exposure Occurs Doff_PPE Doff & Dispose of Contaminated PPE Store_Properly->Doff_PPE Dispose_Waste Dispose of Chemical Waste via Licensed Vendor Doff_PPE->Dispose_Waste

Caption: High-level workflow for handling Propan-2-yl 2-(methylamino)acetate.

References

  • propan-2-yl 2-(methylamino)acetate — Chemical Substance Information. NextSDS. [Link]

  • Safety Data Sheet - 3M. (2025, September 17). 3M. [Link]

  • Safety Data Sheet - Uniprox. (2022, April 4). Uniprox. [Link]

  • SAFETY DATA SHEET - ConRo. (2024, August 13). ConRo. [Link]

  • SAFETY DATA SHEET - Cole-Parmer. (2015, July 2). Cole-Parmer. [Link]

  • SAFETY DATA SHEET - Aral. (2022, November 17). Aral. [Link]

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